molecular formula C7H14ClNO2 B081801 3-(Pyrrolidin-1-yl)propanoic acid hydrochloride CAS No. 14788-14-8

3-(Pyrrolidin-1-yl)propanoic acid hydrochloride

Cat. No.: B081801
CAS No.: 14788-14-8
M. Wt: 179.64 g/mol
InChI Key: HFYVCFSDZYRPRW-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-yl)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO2 and its molecular weight is 179.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-pyrrolidin-1-ylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c9-7(10)3-6-8-4-1-2-5-8;/h1-6H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYVCFSDZYRPRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30997575
Record name 3-(Pyrrolidin-1-yl)propanoic acid--hydrogen chloride (1/1)
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Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76234-38-3, 14788-14-8
Record name 3-(Pyrrolidin-1-yl)propanoic acid--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyrrolidin-1-yl)propanoic acid hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Pyrrolidin-1-yl)propanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthesis pathway for 3-(pyrrolidin-1-yl)propanoic acid hydrochloride, a valuable building block in pharmaceutical and chemical research. The described methodology is based on established chemical principles and analogous reactions reported in the scientific literature. This document offers comprehensive experimental protocols, quantitative data, and a visual representation of the synthesis workflow to aid researchers in the successful preparation of this compound.

Overview of the Synthesis Pathway

The most direct and efficient synthesis of 3-(pyrrolidin-1-yl)propanoic acid is achieved through a two-step process commencing with the Michael addition of pyrrolidine to an acrylate ester, followed by the hydrolysis of the resulting ester. The final step involves the formation of the hydrochloride salt. This pathway is favored due to the high availability of the starting materials and the generally high yields of the reactions.

An alternative, though less detailed in this guide, is the nucleophilic substitution of a 3-halopropanoic acid with pyrrolidine.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of this compound.

Step 1: Synthesis of Ethyl 3-(pyrrolidin-1-yl)propanoate

This step involves the aza-Michael addition of pyrrolidine to ethyl acrylate.

Materials:

  • Pyrrolidine

  • Ethyl acrylate

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrrolidine (1.0 eq) in anhydrous ethanol.

  • To this stirred solution, add ethyl acrylate (1.1 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure to yield the crude ethyl 3-(pyrrolidin-1-yl)propanoate, which can be used in the next step without further purification.

Step 2: Synthesis of 3-(Pyrrolidin-1-yl)propanoic Acid

This step describes the hydrolysis of the ester to the corresponding carboxylic acid.[1]

Materials:

  • Ethyl 3-(pyrrolidin-1-yl)propanoate (crude from Step 1)

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl, for acidification)

  • Beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the crude ethyl 3-(pyrrolidin-1-yl)propanoate in a solution of sodium hydroxide (1.2 eq) in water.

  • Stir the mixture at room temperature for 10-12 hours.[1]

  • Monitor the hydrolysis by TLC until the ester is no longer detectable.[1]

  • Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 6-7.

  • The product, 3-(pyrrolidin-1-yl)propanoic acid, may precipitate out of the solution. If not, the aqueous solution can be carried forward to the next step.

Step 3: Synthesis of this compound

This final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.

Materials:

  • 3-(Pyrrolidin-1-yl)propanoic acid (from Step 2)

  • Concentrated Hydrochloric Acid (HCl) or HCl in a suitable solvent (e.g., isopropanol, ether)

  • Isopropanol or Diethyl Ether (for precipitation)

  • Beaker

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • To the aqueous solution or the isolated 3-(pyrrolidin-1-yl)propanoic acid, add an excess of concentrated hydrochloric acid or a solution of HCl in isopropanol.

  • Stir the mixture at room temperature for 1-2 hours.

  • If the product does not precipitate, reduce the volume of the solvent under reduced pressure.

  • Add a non-polar solvent like diethyl ether to induce precipitation of the hydrochloride salt.

  • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials and the final product.

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL)
PyrrolidineC₄H₉N71.12870.866
Ethyl AcrylateC₅H₈O₂100.12990.923
3-(Pyrrolidin-1-yl)propanoic AcidC₇H₁₃NO₂143.19Not availableNot available
This compoundC₇H₁₄ClNO₂179.64Not availableNot available
Product Expected Yield Melting Point (°C)
3-(Pyrrolidin-1-yl)propanoic Acid>90% (based on analogous reactions)[1]162-172[2]
This compoundHigh~210 (by analogy to the piperidine derivative)[3]

Spectroscopic Data (Expected)

¹H NMR (D₂O):

  • δ ~3.4-3.6 ppm (t, 2H, -CH₂-N)

  • δ ~3.0-3.2 ppm (t, 2H, -CH₂-COOH)

  • δ ~2.8-3.0 ppm (m, 4H, pyrrolidine CH₂)

  • δ ~1.9-2.1 ppm (m, 4H, pyrrolidine CH₂)

¹³C NMR (D₂O):

  • δ ~175 ppm (C=O)

  • δ ~54 ppm (pyrrolidine CH₂-N)

  • δ ~48 ppm (-CH₂-N)

  • δ ~31 ppm (-CH₂-COOH)

  • δ ~23 ppm (pyrrolidine CH₂)

IR (KBr, cm⁻¹):

  • ~2900-3100 (C-H stretch)

  • ~2400-2700 (N-H stretch of the hydrochloride)

  • ~1710 (C=O stretch)

  • ~1400-1450 (C-H bend)

  • ~1100-1200 (C-N stretch)

Synthesis Pathway Diagram

Synthesis_Pathway cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Salt Formation Pyrrolidine Pyrrolidine Intermediate Ethyl 3-(pyrrolidin-1-yl)propanoate Pyrrolidine->Intermediate EthylAcrylate Ethyl Acrylate EthylAcrylate->Intermediate FreeAcid 3-(Pyrrolidin-1-yl)propanoic Acid Intermediate->FreeAcid Hydrolysis FinalProduct 3-(Pyrrolidin-1-yl)propanoic Acid Hydrochloride FreeAcid->FinalProduct Salt Formation NaOH_H2O 1. NaOH, H₂O 2. HCl (acidification) HCl_solvent HCl in Isopropanol/Ether Ethanol Ethanol, Reflux

References

Structural Elucidation of CAS 14788-14-8: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 14788-14-8 is 3-(pyrrolidin-1-yl)propanoic acid hydrochloride . This molecule is a saturated heterocyclic compound containing a pyrrolidine ring and a propanoic acid functional group. Its hydrochloride salt form suggests enhanced stability and solubility in aqueous media, which is often advantageous for pharmaceutical and research applications. This technical guide provides a comprehensive overview of the structural elucidation of this compound, including its chemical identity, predicted spectral data, a plausible synthetic route, and a discussion of its potential biological significance based on its structural motifs.

Chemical Identity and Properties

A summary of the key chemical identifiers and properties for this compound is presented in Table 1.

PropertyValue
CAS Number 14788-14-8
IUPAC Name 3-(pyrrolidin-1-yl)propanoic acid;hydrochloride
Molecular Formula C₇H₁₄ClNO₂
Molecular Weight 179.64 g/mol
Canonical SMILES C1CCNC1CCC(=O)O.Cl
Physical Description Solid (predicted)
Solubility Soluble in water (predicted)

Structural Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the pyrrolidine ring and the propanoic acid chain. The hydrochloride form will result in the protonation of the pyrrolidine nitrogen, leading to downfield shifts of the adjacent protons.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsMultiplicityPredicted Chemical Shift (δ, ppm)
Pyrrolidine H2', H5'Multiplet3.0 - 3.4
Pyrrolidine H3', H4'Multiplet1.9 - 2.2
Propanoic H3Triplet2.8 - 3.2
Propanoic H2Triplet2.5 - 2.8
Carboxylic Acid OHSinglet (broad)10 - 12

3.1.2. Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1' (C=O)170 - 175
C2', C5' (Pyrrolidine)50 - 55
C3', C4' (Pyrrolidine)22 - 26
C3 (Propanoic)48 - 52
C2 (Propanoic)30 - 35
Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to fragment in a predictable manner. The molecular ion peak [M]+ for the free base (C₇H₁₃NO₂) would be observed at m/z 143.10. Common fragmentation patterns would involve the loss of the carboxylic acid group and fragmentation of the pyrrolidine ring.

Table 4: Predicted Mass Spectrometry Fragmentation

m/zFragment
144.10[M+H]⁺ (protonated free base)
98.09[M - COOH]⁺
70.08[C₄H₈N]⁺ (pyrrolidine fragment)
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 5: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300Broad
C=O (Carboxylic Acid)1700-1725Strong
N-H⁺ (Ammonium salt)2200-2800Broad
C-N1000-1250Medium
C-H (aliphatic)2850-2960Strong

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of this compound is via a Michael addition of pyrrolidine to an acrylic acid ester, followed by hydrolysis and salt formation.

G Pyrrolidine Pyrrolidine MichaelAdduct Ethyl 3-(pyrrolidin-1-yl)propanoate Pyrrolidine->MichaelAdduct Michael Addition AcrylicEster Ethyl Acrylate AcrylicEster->MichaelAdduct FreeBase 3-(pyrrolidin-1-yl)propanoic Acid MichaelAdduct->FreeBase Hydrolysis Hydrolysis Acid or Base Hydrol FinalProduct 3-(pyrrolidin-1-yl)propanoic acid hydrochloride FreeBase->FinalProduct Salt Formation HCl_add HCl HCl_add->FinalProduct

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Michael Addition
  • To a solution of pyrrolidine (1.0 eq) in a suitable solvent such as ethanol, add ethyl acrylate (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude ethyl 3-(pyrrolidin-1-yl)propanoate.

Experimental Protocol: Hydrolysis and Salt Formation
  • Dissolve the crude ester in an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Heat the mixture to reflux for 2-4 hours to facilitate hydrolysis.

  • If basic hydrolysis was performed, cool the reaction mixture and acidify with concentrated HCl to a pH of 1-2.

  • If acidic hydrolysis was used, simply cool the reaction mixture.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum to yield this compound.

Potential Biological Significance

While no specific biological activities or signaling pathway involvements have been reported for this compound, the pyrrolidine ring is a common scaffold in many biologically active compounds and pharmaceuticals. Pyrrolidine derivatives are known to exhibit a wide range of activities, including antiviral, anticancer, and central nervous system effects. The propanoic acid moiety can influence the pharmacokinetic properties of the molecule, such as its solubility and ability to interact with biological targets.

G Compound 3-(pyrrolidin-1-yl)propanoic acid hydrochloride Pyrrolidine Pyrrolidine Scaffold Compound->Pyrrolidine PropanoicAcid Propanoic Acid Moiety Compound->PropanoicAcid Bioactivity Potential Biological Activity Pyrrolidine->Bioactivity Contributes to Pharmacokinetics Pharmacokinetic Properties PropanoicAcid->Pharmacokinetics Influences

Caption: Logical relationship of structural components to potential biological properties.

Further research is warranted to explore the pharmacological profile of this compound and to identify any specific biological targets or signaling pathways it may modulate.

Conclusion

This technical guide provides a detailed overview of the structural elucidation of CAS 14788-14-8, this compound. While direct experimental data is limited, a comprehensive understanding of its structure and properties has been established through predictive methods based on sound chemical principles and data from analogous structures. The provided synthesis protocol offers a viable route for its preparation, enabling further investigation into its potential biological activities. This foundational information serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Navigating the Solubility Landscape of 3-(Pyrrolidin-1-yl)propanoic acid hydrochloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 3-(Pyrrolidin-1-yl)propanoic acid hydrochloride in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected solubility behavior based on the compound's chemical nature, details established experimental protocols for precise solubility determination, and offers a visual workflow to guide laboratory investigations.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research. Understanding its solubility in organic solvents is a critical parameter for various stages of drug development, including synthesis, purification, formulation, and analytical method development. As an amine hydrochloride salt, its solubility is governed by its ionic nature and the polarity of the solvent.

Predicted Solubility Profile

The expected solubility trend is summarized in the table below:

Solvent ClassRepresentative SolventsExpected Solubility of this compoundRationale
Polar Protic Methanol, Ethanol, Propanol, WaterHigh to ModerateThese solvents can engage in hydrogen bonding and have high dielectric constants, which effectively solvate the ions of the salt.[4][5][6]
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), AcetonitrileModerate to LowThese solvents have large dipole moments and can solvate cations well, but are less effective at solvating anions (chloride ion) compared to protic solvents.[4][5][6][7]
Low Polarity / Non-polar Dichloromethane, Chloroform, Toluene, Hexane, Diethyl etherVery Low to InsolubleThe low dielectric constants and inability to form strong interactions with the ionic compound lead to poor solvation and, consequently, low solubility.[3]

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, standardized experimental methods must be employed. The following protocols are widely accepted for determining the thermodynamic solubility of a compound.

Equilibrium (Shake-Flask) Method

This is a conventional and reliable method for determining thermodynamic solubility.[8]

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: Allow the undissolved solid to settle. Alternatively, centrifuge the sample to ensure a clear separation of the solid and liquid phases.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the aliquot using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or Gravimetric analysis.[9][10]

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, various HTS methods can be employed. These often involve smaller scales and automated liquid handling.

Methodology (Example using 96-well plates):

  • Dispensing: Dispense a known amount of solid this compound into the wells of a 96-well plate.

  • Solvent Addition: Add a precise volume of each test solvent to the respective wells.

  • Mixing and Incubation: Seal the plate and shake at a constant temperature for a set period to facilitate dissolution.

  • Analysis: Determine the concentration of the dissolved compound. This can be done by direct UV-Vis absorbance reading in the plate if the compound has a suitable chromophore, or by taking aliquots for analysis by LC-MS or other sensitive techniques.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium shake-flask method for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess 3-(Pyrrolidin-1-yl)propanoic acid hydrochloride B Add known volume of organic solvent A->B C Seal and agitate at constant temperature (24-72 hours) B->C D Allow solid to settle or centrifuge C->D E Collect aliquot of clear supernatant D->E F Quantify concentration (e.g., HPLC, UV-Vis) E->F G Determine Solubility (mg/mL or mol/L) F->G

Caption: Workflow for Solubility Determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative data remains to be experimentally determined for a wide array of solvents, the principles outlined here, along with the detailed experimental protocols, offer a robust framework for researchers to conduct their own solubility assessments. Accurate solubility data is paramount for the successful progression of any drug development program, and the methodologies described herein will enable the generation of such critical information.

References

An In-depth Technical Guide to the Stability and Storage of 3-(Pyrrolidin-1-yl)propanoic acid HCl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Pyrrolidin-1-yl)propanoic acid hydrochloride (CAS No. 14788-14-8). The document is intended to support researchers, scientists, and professionals in drug development by consolidating essential information on handling, long-term storage, and stability testing. While specific quantitative degradation kinetics for this compound are not publicly available, this guide outlines the standard methodologies and regulatory frameworks, such as the International Council for Harmonisation (ICH) guidelines, that govern stability assessment. It includes recommended storage conditions based on supplier safety data sheets, detailed protocols for conducting stability-indicating studies, and a workflow for a comprehensive stability assessment program.

Chemical and Physical Properties

3-(Pyrrolidin-1-yl)propanoic acid HCl is a solid, water-soluble organic compound. Its structural integrity is crucial for its function in research and pharmaceutical applications. Understanding its stability profile ensures the reliability and reproducibility of experimental results.

PropertyValueReference
Chemical Name This compound[1]
Synonyms 3-(1-pyrrolidinyl)propanoic acid hydrochloride[2]
CAS Number 14788-14-8[1]
Molecular Formula C₇H₁₄ClNO₂[2]
Molecular Weight 179.64 g/mol [1][2]
Physical Form Solid[2]

Recommended Storage and Handling

Proper storage is critical to maintain the chemical integrity of 3-(Pyrrolidin-1-yl)propanoic acid HCl. Based on available safety data sheets and general best practices for analogous chemical compounds, the following conditions are recommended.

General Storage Conditions

General recommendations point towards storage in a controlled, dry environment. The non-hydrochloride form is advised to be kept sealed at room temperature in a dry place[3]. For hydrochloride salts of similar compounds, a cool, dry, and well-ventilated area is recommended.

ConditionRecommendationJustification
Temperature Room Temperature (20-25°C) or Cool (2-8°C)Prevents thermal degradation.
Humidity Store in a dry place. Keep container tightly closed.The hydrochloride salt is likely hygroscopic; moisture can induce hydrolysis.
Light Store in a light-resistant container.Protects against potential photolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen) for long-term storage.Minimizes the risk of oxidative degradation.
Handling Precautions

Standard laboratory precautions should be observed when handling this compound. This includes using personal protective equipment (PPE) such as gloves and safety glasses. Handling should occur in a well-ventilated area to avoid inhalation of any dust particles.

Stability Profile and Degradation Pathways

The stability of a chemical entity is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. Stability testing provides evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light[4].

Intrinsic Stability

Safety data sheets for similar compounds indicate that they are stable under recommended storage conditions. However, the presence of functional groups such as the carboxylic acid and the tertiary amine suggests potential susceptibility to specific degradation pathways.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a molecule. It helps to identify likely degradation products and establish the degradation pathways[5]. This information is crucial for developing stability-indicating analytical methods.

The workflow for conducting these studies is visualized below.

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions cluster_2 Outcomes API 3-(Pyrrolidin-1-yl)propanoic acid HCl (Drug Substance) Acid Acid Hydrolysis (e.g., 0.1M HCl) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) API->Base Oxidative Oxidation (e.g., 3% H₂O₂) API->Oxidative Thermal Thermal (e.g., 60-80°C) API->Thermal Photo Photolytic (ICH Q1B Light Exposure) API->Photo Analysis Analysis by Stability-Indicating Method (e.g., RP-HPLC) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Pathway Identify Degradation Pathways Analysis->Pathway Products Characterize Degradation Products Analysis->Products Method Validate Analytical Method Specificity Analysis->Method

Forced degradation study workflow for stability assessment.
Long-Term and Accelerated Stability Studies

Formal stability studies are conducted according to ICH guideline Q1A(R2)[4][6]. These studies are performed on at least three primary batches to establish a re-test period or shelf life.

Study TypeStorage ConditionMinimum DurationPurpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 monthsTo establish the re-test period under intended storage conditions.
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 monthsFor when significant change occurs during accelerated testing.
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 monthsTo accelerate chemical degradation and physical changes.

Experimental Protocols for Stability Assessment

The following section details a representative protocol for assessing the stability of 3-(Pyrrolidin-1-yl)propanoic acid HCl using a stability-indicating method. This protocol is based on common practices for small molecule analysis and should be fully validated according to ICH Q2(R1) guidelines.

Development of a Stability-Indicating RP-HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard approach for separating a parent compound from its degradation products[7].

Objective: To develop a method capable of quantifying the decrease in the concentration of 3-(Pyrrolidin-1-yl)propanoic acid HCl and resolving it from any potential degradation products.

Methodology:

  • Column Selection: A C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Detection: A UV detector set at a wavelength where the analyte has maximum absorbance (e.g., determined by UV scan, likely in the 200-220 nm range for this structure).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, e.g., 30°C, to ensure reproducibility.

Forced Degradation Sample Preparation

The goal is to induce approximately 5-20% degradation of the active substance[5].

  • Sample Preparation: Prepare a stock solution of 3-(Pyrrolidin-1-yl)propanoic acid HCl at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water or methanol)[5].

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 6, 24 hours). Cool and neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C). Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified period, protected from light.

  • Thermal Degradation: Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C). Dissolve samples at various time points for analysis.

  • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. A control sample should be kept in the dark.

Analysis and Data Interpretation
  • Inject the stressed samples, along with an unstressed control, into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Calculate the percentage degradation.

  • Assess peak purity of the parent peak in stressed samples using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradants. This confirms the stability-indicating nature of the method.

The logical flow of this process is outlined in the diagram below.

G cluster_0 Stability Method Development & Validation Workflow A Method Development (RP-HPLC) B Forced Degradation Study (Acid, Base, Oxidative, etc.) A->B Initial Method C Method Optimization (Achieve separation of degradants) B->C Assess Specificity C->A Iterate if needed D Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) C->D Finalized Method E Application to Long-Term & Accelerated Stability Studies D->E Validated Method

Workflow for stability-indicating method development.

Conclusion

While specific stability data for 3-(Pyrrolidin-1-yl)propanoic acid HCl requires empirical investigation, this guide provides a robust framework for its proper storage, handling, and stability assessment based on established industry standards and regulatory guidelines. The recommended storage condition is in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place. For rigorous applications, a comprehensive stability study, including forced degradation and long-term testing with a validated stability-indicating analytical method, is essential to ensure the quality and reliability of the compound over its lifecycle.

References

The Diverse Biological Activities of Pyrrolidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties have made it a cornerstone in the development of a wide array of therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities exhibited by pyrrolidine derivatives, with a focus on their potential as anticancer, antimicrobial, antiviral, and neuroprotective agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Anticancer Activity

Pyrrolidine derivatives have emerged as a promising class of compounds in oncology research, demonstrating potent cytotoxic effects against a variety of cancer cell lines.[1][2] Their mechanisms of action are diverse and often involve the induction of apoptosis, inhibition of key enzymes involved in cell proliferation, and disruption of crucial signaling pathways.[1]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of various pyrrolidine derivatives has been quantified using in vitro cytotoxicity assays, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, are summarized below. Lower IC50 values are indicative of higher potency.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Spirooxindole-pyrrolidine1aHCT11615.2[2]
Spirooxindole-pyrrolidine1bHCT1168.5[2]
N-Arylpyrrolidine-2,5-dione2aMCF-75.8[2]
N-Arylpyrrolidine-2,5-dione2bMCF-73.1[2]
Pyrrolidinone-hydrazone3aPPC-110.4[2]
Pyrrolidinone-hydrazone3bIGR392.5[3]
1,3,4-oxadiazolethione derivative4bA54928.0 (% viability)[2]
Thiophen-containing pyrrolidine37eMCF-717[4]
Thiophen-containing pyrrolidine37eHeLa19[4]
N-ethyl-N-methyl benzenesulfonamide57MCF-762.53[4]
Benzenesulfonylpyrrolidine derivative95aMCF-749.11[4]
Benzenesulfonylpyrrolidine derivative95bMCF-748.01[4]
Benzenesulfonylpyrrolidine derivative95cMCF-749.78[4]
Benzenesulfonylpyrrolidine derivative95dMCF-749.27[4]
Signaling Pathways in Anticancer Activity

The anticancer effects of pyrrolidine derivatives are often mediated through the modulation of critical signaling pathways that regulate cell survival, proliferation, and apoptosis. One of the most frequently implicated pathways is the PI3K/Akt/mTOR pathway, which is commonly overactivated in many cancers.[5][6][7]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Bad Bad Akt->Bad inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Apoptosis Apoptosis Pyrrolidine Pyrrolidine Derivatives Pyrrolidine->PI3K inhibit Pyrrolidine->Akt inhibit Bcl2 Bcl-2 Bad->Bcl2 inhibits Bcl2->Apoptosis inhibits

Figure 1: Simplified PI3K/Akt signaling pathway and points of inhibition by pyrrolidine derivatives.
Experimental Protocols

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with Pyrrolidine Derivatives (various conc.) Incubate1->Treat Incubate2 Incubate (e.g., 48-72h) Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance (570 nm) Solubilize->Read

Figure 2: Experimental workflow for the MTT assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolidine derivatives. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate cancer cells. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases.[10][11] Western blotting can be used to detect the cleavage of pro-caspases into their active forms.

Protocol:

  • Cell Lysis: Treat cancer cells with the pyrrolidine derivative for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a method such as the BCA assay to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the caspase of interest (e.g., caspase-3, -8, or -9), which can detect both the pro-form and the cleaved, active form.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with HRP to produce light, which can be captured on X-ray film or with a digital imager. The presence of cleaved caspase bands indicates apoptosis induction.

Antimicrobial Activity

Pyrrolidine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[12][13] Their mechanisms of action often involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[14]

Quantitative Data: In Vitro Antimicrobial Susceptibility

The antimicrobial efficacy of pyrrolidine derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassDerivative ExampleBacterial StrainMIC (µg/mL)Reference
Sulfonylamino pyrrolidine38S. aureus3.11[14]
Sulfonylamino pyrrolidine38E. coli6.58[14]
Sulfonylamino pyrrolidine38P. aeruginosa5.82[14]
Pyrrolidine-thiazole51aB. cereus21.70 ± 0.36[14]
Pyrrolidine-thiazole51aS. aureus30.53 ± 0.42[14]
Spirooxindole pyrrolidine-linked indole and imidazole44C. albicans4[14]
Halogenobenzene derivative3S. aureus32-128[15]
Halogenobenzene derivative5C. albicans32-64[15]
Halogenobenzene derivative6C. albicans32-64[15]
Halogenobenzene derivative7C. albicans32-64[15]
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Many pyrrolidine-based antimicrobial agents function similarly to quinolone antibiotics by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for managing DNA supercoiling during replication, transcription, and repair. By inhibiting these enzymes, the compounds lead to the fragmentation of the bacterial chromosome and ultimately cell death.[12]

DNA_Gyrase_Inhibition Pyrrolidine Pyrrolidine Derivatives DNA_Gyrase DNA Gyrase/ Topoisomerase IV Pyrrolidine->DNA_Gyrase inhibit Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA induces supercoiling Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death inhibition leads to Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Replication DNA Replication & Repair Supercoiled_DNA->Replication Replication->Cell_Death

Figure 3: Mechanism of action of pyrrolidine derivatives via inhibition of bacterial DNA gyrase and topoisomerase IV.
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[16][17][18]

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the pyrrolidine derivative and perform serial twofold dilutions in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific bacterium (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, the MIC is read as the lowest concentration of the compound at which there is no visible bacterial growth.

Antiviral Activity

Certain pyrrolidine derivatives have demonstrated promising activity against a range of viruses, including influenza virus and hepatitis C virus. Their mechanisms of action can involve the inhibition of viral enzymes, such as neuraminidase, or interference with viral entry and replication processes.

Quantitative Data: In Vitro Antiviral Efficacy

The antiviral activity of pyrrolidine derivatives is often assessed by measuring the concentration of the compound that inhibits viral replication by 50% (EC50) in cell culture.

Compound ClassDerivative ExampleVirusAssayEC50 (µM)Reference
Spiro[pyrrolidine-2,2'-adamantanes]2Influenza APlaque Reduction-[9]
Spiro[pyrrolidine-2,2'-adamantanes]3Influenza APlaque Reduction-[9]
Spiro[pyrrolidine-2,2'-adamantanes]11Influenza APlaque Reduction-[9]
Ombitasvir (pyrrolidine-containing)13Hepatitis C Virus--

Note: Specific EC50 values for the spiro[pyrrolidine-2,2'-adamantanes] were not provided in the abstract, but the compounds were reported as active.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques formed in a cell monolayer.[19][20]

Protocol:

  • Cell Seeding: Plate a confluent monolayer of susceptible host cells in multi-well plates.

  • Compound and Virus Incubation: Pre-incubate the cells with various dilutions of the pyrrolidine derivative. Then, infect the cells with a known amount of virus.

  • Adsorption: Allow the virus to adsorb to the cells for a specific period.

  • Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the respective concentrations of the test compound. This restricts the spread of the virus to adjacent cells.

  • Incubation: Incubate the plates until visible plaques (zones of cell death) are formed.

  • Staining and Counting: Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.

  • EC50 Calculation: The concentration of the compound that reduces the number of plaques by 50% compared to the virus control is determined as the EC50.

Neuroprotective Activity

Pyrrolidine derivatives have shown potential in protecting neurons from damage in various models of neurodegenerative diseases and ischemic stroke.[5][21] A key mechanism underlying their neuroprotective effects is the blockade of neuronal sodium channels.[22][23]

Mechanism of Action: Sodium Channel Blockade

In conditions such as ischemic stroke, excessive influx of sodium ions into neurons can trigger a cascade of events leading to cell death.[24][25] By blocking voltage-gated sodium channels, certain pyrrolidine derivatives can reduce this sodium overload, thereby mitigating neuronal damage.

Sodium_Channel_Blockade Ischemia Ischemia/ Excitotoxicity Na_Channel Voltage-gated Na+ Channel Ischemia->Na_Channel causes opening of Na_Influx Excessive Na+ Influx Na_Channel->Na_Influx Ca_Overload Intracellular Ca2+ Overload Na_Influx->Ca_Overload leads to Cell_Death Neuronal Cell Death Ca_Overload->Cell_Death triggers Pyrrolidine Pyrrolidine Derivatives Pyrrolidine->Na_Channel block

Figure 4: Neuroprotective mechanism of pyrrolidine derivatives via sodium channel blockade.
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used in vivo model to simulate focal cerebral ischemia and evaluate the efficacy of neuroprotective agents.[21][26][27]

Protocol:

  • Anesthesia: Anesthetize the experimental animal (typically a rat or mouse).

  • Surgical Procedure: Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: Insert a nylon filament into the ICA and advance it to occlude the origin of the middle cerebral artery (MCA), thereby inducing ischemia.

  • Compound Administration: Administer the pyrrolidine derivative either before or after the induction of ischemia.

  • Reperfusion (optional): In a transient MCAO model, the filament is withdrawn after a specific period to allow for reperfusion.

  • Neurological Assessment: Evaluate the animal for neurological deficits at various time points post-MCAO.

  • Infarct Volume Measurement: After a set period, sacrifice the animal and section the brain. Stain the brain slices (e.g., with TTC) to visualize and quantify the infarct volume. A reduction in infarct volume in the treated group compared to the control group indicates a neuroprotective effect.

The pyrrolidine scaffold is a remarkably versatile platform for the design and development of novel therapeutic agents with a wide spectrum of biological activities. This guide has provided a comprehensive overview of the anticancer, antimicrobial, antiviral, and neuroprotective potential of pyrrolidine derivatives, supported by quantitative data and detailed experimental methodologies. The visualization of key signaling pathways and experimental workflows aims to facilitate a deeper understanding of their mechanisms of action and the experimental approaches used for their evaluation. As research in this area continues to evolve, pyrrolidine derivatives hold significant promise for addressing a range of unmet medical needs.

References

The Pyrrolidine Moiety: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in the landscape of medicinal chemistry. Its prevalence in a multitude of FDA-approved drugs and biologically active natural products underscores its significance as a "privileged scaffold." This technical guide provides a comprehensive overview of the pivotal role of the pyrrolidine moiety in drug discovery, detailing its synthesis, physicochemical properties, and diverse therapeutic applications. This document is intended to serve as a valuable resource for professionals engaged in the design and development of novel therapeutics.

Physicochemical Properties and Synthetic Strategies

The unique three-dimensional structure of the pyrrolidine ring, a consequence of its sp³-hybridized carbon atoms, allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1][2] This non-planar conformation, often described as "pseudorotation," provides a level of structural complexity that is advantageous for achieving high binding affinity and selectivity.[2] The nitrogen atom within the ring can act as a hydrogen bond acceptor, and when unsubstituted, the N-H group can serve as a hydrogen bond donor, further contributing to its versatile binding capabilities.[3]

Table 1: Comparison of Physicochemical Parameters [4]

PropertyPyrrolidinePyrroleCyclopentane
Molecular Weight ( g/mol )71.1267.0970.13
LogP0.460.752.99
Polar Surface Area (Ų)12.4912.490.00
pKBHX2.590.15-
CI_logS-0.63-1.13-1.74

The synthesis of pyrrolidine derivatives can be broadly categorized into two main approaches: the construction of the pyrrolidine ring from acyclic precursors and the functionalization of a pre-existing pyrrolidine scaffold, such as L-proline.[4][5] Common synthetic strategies include:

  • 1,3-Dipolar Cycloaddition: This powerful method involves the reaction of an azomethine ylide with an alkene to construct the pyrrolidine ring with high stereocontrol.[6]

  • Reductive Amination: The cyclization of dicarbonyl compounds with amines is a widely used method for synthesizing substituted pyrrolidines.

  • Transition Metal-Catalyzed Cyclizations: Palladium and zinc-catalyzed reactions of alkynyl amino malonates offer efficient routes to highly functionalized pyrrolidines and pyrrolidinones.[4]

  • Functionalization of Proline: The readily available and chiral nature of L-proline makes it an excellent starting material for the synthesis of a wide array of stereochemically defined pyrrolidine derivatives.[5]

Therapeutic Applications of Pyrrolidine-Containing Compounds

The versatility of the pyrrolidine scaffold has led to its incorporation into drugs targeting a broad spectrum of diseases.

Anticancer Activity

Pyrrolidine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of crucial enzymes and receptors involved in cancer cell proliferation and metastasis.[7]

One key target is the chemokine receptor CXCR4, which plays a vital role in cancer metastasis.[8][9] Pyrrolidine-based antagonists of CXCR4 have been shown to inhibit cancer cell migration and invasion.[8]

Table 2: Anticancer Activity of Selected Pyrrolidine Derivatives

Compound ClassTarget/MechanismCell Line(s)IC50/EC50Reference(s)
(S)-Pyrrolidine derivative (Compound 46)CXCR4 Antagonist-IC50 = 79 nM (binding affinity)[8]
Pyrrolidinone-hydrazone derivativesCytotoxicityPPC-1, IGR39EC50 = 2.5–20.2 µM[10][11]
Spiro[pyrrolidine-3,3′-oxindoles]CytotoxicityMCF-7, HT29IC50 = 0.42 - 0.92 µM[12]
Pyrrolidine-2-thione derivative (Compound 112a)FTase inhibitor-IC50 = 3.82 µM[4]
Thiophen-containing pyrrolidine (Compound 37e)CytotoxicityMCF-7, HeLaIC50 = 17 and 19 µM[4]

Signaling Pathway: CXCR4 in Cancer Metastasis

The binding of the chemokine CXCL12 to its receptor CXCR4 activates several downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which promote cell survival, proliferation, and migration, ultimately leading to metastasis.[13][14] Pyrrolidine-based CXCR4 antagonists block this interaction, thereby inhibiting these pro-metastatic signaling cascades.[8][9]

CXCR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds G_protein G-protein CXCR4->G_protein Activates PI3K PI3K G_protein->PI3K MAPK MAPK/ERK G_protein->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Metastasis Metastasis Proliferation->Metastasis Pyrrolidine_Antagonist Pyrrolidine Antagonist Pyrrolidine_Antagonist->CXCR4 Blocks DPP4_Signaling cluster_gut Gut cluster_blood Bloodstream cluster_pancreas Pancreas Food Food Intake L_Cell Intestinal L-Cell Food->L_Cell Stimulates GLP1_active Active GLP-1 L_Cell->GLP1_active Secretes DPP4 DPP-4 Enzyme GLP1_active->DPP4 Degraded by Beta_Cell Pancreatic β-Cell GLP1_active->Beta_Cell Binds to Receptor GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Pyrrolidine_Inhibitor Pyrrolidine DPP-4 Inhibitor Pyrrolidine_Inhibitor->DPP4 Inhibits Insulin Insulin Secretion Beta_Cell->Insulin Stimulates Synthesis_Workflow start Start dissolve Dissolve Reactants (48 & 49) in DCM start->dissolve add_acid Add Acetic Acid, Stir 30 min at RT dissolve->add_acid cool Cool to 0 °C add_acid->cool add_reductant Add NaBH(OAc)3 cool->add_reductant react Stir 12-16 h at RT add_reductant->react quench Quench with Sat. NaHCO3 react->quench extract Extract with DCM quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End Product (50) purify->end

References

The Genesis and Evolution of N-Substituted Propanoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core scientific principles of N-substituted propanoic acids, a diverse class of compounds with significant therapeutic applications. From their early roots in the development of non-steroidal anti-inflammatory drugs (NSAIDs) to their modern role as modulators of key cellular signaling pathways, this document provides a comprehensive overview for professionals in research and drug development.

A Historical Overview: From Pain Relief to Metabolic Regulation

The story of N-substituted propanoic acids is one of serendipity and rational drug design. The journey began with the exploration of arylpropionic acids, a class of compounds that would revolutionize the management of pain and inflammation.

A pivotal moment in this history was the discovery of ibuprofen in the 1960s by a team at Boots Pure Chemical Company.[1] This marked the dawn of the "profens," a major subclass of NSAIDs.[2] The success of ibuprofen spurred further research into related structures, leading to the development of other widely used NSAIDs like naproxen and ketoprofen.[3] The primary mechanism of action for these early arylpropionic acid derivatives was later elucidated as the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins that mediate inflammation and pain.[1]

In more recent decades, the therapeutic landscape of N-substituted propanoic acids has expanded significantly. Researchers have identified derivatives that act as potent and selective agonists for G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[4] This discovery has opened new avenues for the treatment of type 2 diabetes, as GPR40 activation in pancreatic β-cells enhances glucose-stimulated insulin secretion.[5][6] The development of GPR40 agonists like TAK-875, although later discontinued, demonstrated the clinical potential of targeting this receptor with N-substituted propanoic acid scaffolds.[7]

Furthermore, certain N-substituted propanoic acids have been identified as activators of peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[8] These nuclear receptors are critical regulators of lipid metabolism, and their activation by propanoic acid derivatives has implications for the treatment of dyslipidemia and other metabolic disorders.[8][9]

Key Classes and Representative Molecules

The versatility of the N-substituted propanoic acid scaffold has given rise to several distinct classes of therapeutic agents.

Arylpropionic Acids (Profens)

This class remains a cornerstone of anti-inflammatory therapy. The general structure consists of a propanoic acid moiety attached to an aryl group.

  • Ibuprofen: One of the most well-known NSAIDs, used for its analgesic, anti-inflammatory, and antipyretic properties.[1]

  • Naproxen: Another widely used NSAID with a longer half-life than ibuprofen.

  • Ketoprofen: A potent NSAID used for the management of arthritis and pain.[3]

GPR40 Agonists

These compounds are characterized by a propanoic acid "head" and a lipophilic "tail" that interact with the GPR40 receptor.

  • TAK-875 (Fasiglifam): A potent and selective GPR40 agonist that showed promise in clinical trials for type 2 diabetes.[10]

  • AMG 837: A clinical candidate developed as a GPR40 agonist.

N-Substituted β-Amino Acids

This class includes a diverse range of structures with various biological activities, from enzyme inhibition to acting as building blocks for peptidomimetics. Their synthesis often involves the Michael addition of an amine to an α,β-unsaturated carbonyl compound.

Quantitative Data on Biological Activity

The following tables summarize key quantitative data for representative N-substituted propanoic acids, providing a comparative overview of their potency and pharmacokinetic profiles.

Table 1: In Vitro Activity of GPR40 Agonists [10]

CompoundHuman GPR40 EC50 (μM)Rat GPR40 EC50 (μM)Human GPR40 Binding Ki (μM)
9a ((S)-enantiomer of TAK-875) 0.0140.400.038
9b ((R)-enantiomer of TAK-875) 1.1>102.1
1 0.281.80.44
3 0.0811.40.14
4 0.0630.980.12
7 0.0270.460.048

Table 2: Pharmacokinetic Parameters of GPR40 Agonists in Rats [10]

CompoundCmax (μg/mL)Tmax (h)AUC (μg·h/mL)Bioavailability (%)
1 1.91.37.221.5
3 5.02.026.847.8
4 7.72.044.856.9
7 7.42.753.669.4

Table 3: Pharmacokinetic Properties of Common Arylpropionic Acid NSAIDs

DrugBioavailability (%)Protein Binding (%)Elimination Half-life (hours)
Ibuprofen 80–100982–4
Naproxen 95>9912–17
Ketoprofen 92991.5–2

Experimental Protocols

This section provides detailed methodologies for the synthesis of key N-substituted propanoic acids.

Synthesis of Ibuprofen (Arylpropionic Acid)

The synthesis of ibuprofen can be achieved through various routes. A common laboratory-scale synthesis involves the following steps:

  • Friedel-Crafts Acylation of Isobutylbenzene: Isobutylbenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 4-isobutylacetophenone.

  • Reduction of the Ketone: The resulting ketone is reduced to a secondary alcohol, 1-(4-isobutylphenyl)ethanol, using a reducing agent such as sodium borohydride.

  • Conversion to Alkyl Halide: The alcohol is then converted to the corresponding alkyl chloride, 1-chloro-1-(4-isobutylphenyl)ethane, by reaction with concentrated hydrochloric acid.

  • Grignard Reaction and Carboxylation: The alkyl chloride is used to form a Grignard reagent by reacting with magnesium metal in an anhydrous ether solvent. This Grignard reagent is then carboxylated by bubbling carbon dioxide gas through the solution, followed by acidic workup to yield ibuprofen.

Synthesis of N-Substituted β-Amino Acids via Aza-Michael Addition

A general and efficient method for the synthesis of N-substituted β-amino acids is the aza-Michael addition of an amine to an α,β-unsaturated ester.

  • Reactant Preparation: An α,β-unsaturated ester (e.g., ethyl acrylate) and a primary or secondary amine are selected as starting materials.

  • Reaction Conditions: The amine is added to the α,β-unsaturated ester. This reaction can often be performed neat (without a solvent) or in a polar solvent like ethanol. The reaction is typically exothermic and may proceed at room temperature or with gentle heating.

  • Workup and Purification: After the reaction is complete (as monitored by techniques like TLC or NMR), the excess reactants and solvent (if used) are removed under reduced pressure. The resulting N-substituted β-amino ester can then be purified by distillation or chromatography.

  • Hydrolysis (Optional): If the free β-amino acid is desired, the ester is hydrolyzed under acidic or basic conditions, followed by neutralization to yield the final product.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of N-substituted propanoic acids are mediated by their interaction with specific cellular signaling pathways.

PPARα Signaling Pathway

N-substituted propanoic acids that act as PPARα agonists regulate lipid metabolism by activating this nuclear receptor. The activated PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their transcription. This pathway upregulates genes involved in fatty acid uptake, β-oxidation, and ketogenesis, thereby lowering circulating lipid levels.[11]

PPARa_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand N-Substituted Propanoic Acid (Agonist) PPARa PPARα Ligand->PPARa Binds PPARa_RXR_inactive PPARα-RXR Heterodimer (Inactive) PPARa_RXR_active PPARα-RXR Heterodimer (Active) PPARa->PPARa_RXR_active Forms Heterodimer RXR RXR RXR->PPARa_RXR_active PPARa_RXR_inactive->PPARa_RXR_active Ligand Binding PPRE PPRE (DNA Response Element) PPARa_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Metabolic_Effects Increased Fatty Acid Oxidation Decreased Triglycerides Target_Genes->Metabolic_Effects Leads to

Caption: PPARα signaling pathway activated by N-substituted propanoic acid agonists.

GPR40 Signaling Pathway

GPR40 agonists, a class of N-substituted propanoic acids, enhance glucose-stimulated insulin secretion from pancreatic β-cells. Upon ligand binding, GPR40 couples to the Gq alpha subunit (Gαq), activating phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules.[12] Some GPR40 agonists have also been shown to signal through the Gs alpha subunit (Gαs), leading to the production of cyclic AMP (cAMP), which can further potentiate insulin secretion.[7][13]

GPR40_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand N-Substituted Propanoic Acid (Agonist) GPR40 GPR40 Receptor Ligand->GPR40 Binds G_protein Gq/11 GPR40->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca²⁺ Release ER->Ca2 Insulin Insulin Vesicle Exocytosis Ca2->Insulin Triggers

Caption: GPR40 signaling pathway in pancreatic β-cells.

Conclusion

The field of N-substituted propanoic acids has evolved from the empirical discovery of anti-inflammatory agents to the rational design of molecules that target specific receptors and signaling pathways. The foundational work on arylpropionic acids laid the groundwork for understanding their structure-activity relationships, while more recent discoveries of their roles as GPR40 and PPARα modulators have opened up new therapeutic possibilities for metabolic diseases. The continued exploration of this versatile chemical scaffold holds significant promise for the development of novel therapeutics with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their pursuit of innovative medicines.

References

Navigating the Safety Profile of 3-(Pyrrolidin-1-yl)propanoic acid hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 3-(Pyrrolidin-1-yl)propanoic acid hydrochloride (Molecular Formula: C₇H₁₄ClNO₂, Molecular Weight: 179.64 g/mol ). Due to the limited availability of a complete, officially published Safety Data Sheet (SDS) for this specific compound, this guide synthesizes currently available hazard information, supplemented with best practices for handling structurally similar compounds. This document is intended to support risk assessment and promote safe laboratory practices.

Hazard Identification and Classification

Based on available data, this compound is classified as a hazardous substance. The known hazard statements indicate significant health risks upon exposure.

GHS Hazard Statements:

  • H302: Harmful if swallowed. [1]

  • H318: Causes serious eye damage. [1]

Signal Word: Danger[1]

The GHS pictograms associated with these hazards are:

  • Corrosion (for serious eye damage)

  • Acute Toxicity (oral)

It is crucial to handle this compound with the utmost care, recognizing its potential for causing irreversible eye damage and significant harm if ingested.

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when working with this compound. The following precautionary statements and PPE recommendations are essential to minimize exposure risk.

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection. [1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1]

Recommended Personal Protective Equipment (PPE):
PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with a face shield.To protect against splashes and solid particles, preventing serious eye damage (H318).
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat.To prevent skin contact.
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved particulate respirator (e.g., N95) may be necessary.To minimize inhalation of the compound, although specific inhalation hazards are not fully characterized.
Hand Hygiene Wash hands thoroughly after handling.To prevent accidental ingestion and cross-contamination.

First-Aid Measures

In the event of exposure to this compound, immediate and appropriate first-aid is critical. The following procedures should be followed:

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [1]
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention. [1]
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, seek medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.

Handling and Storage

Proper handling and storage procedures are vital to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid generating dust.

  • Use appropriate, clean, and dry glassware and equipment.

  • Ground all equipment when handling larger quantities to prevent static discharge.

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The storage class for this solid combustible material is typically 11.[1]

Accidental Release Measures

In the case of a spill, follow these procedures to mitigate the hazard:

  • Evacuate the area.

  • Wear appropriate PPE , including respiratory protection, eye protection, gloves, and a lab coat.

  • Contain the spill. For a solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Ventilate the area.

  • Dispose of contaminated materials as hazardous waste according to local, state, and federal regulations.

Experimental Protocols

Currently, there are no publicly available, detailed experimental protocols specifically for the handling of this compound. Researchers should develop a comprehensive, material-specific Standard Operating Procedure (SOP) based on the information in this guide and a thorough risk assessment before commencing any work.

Visualizing Safety Workflows

To aid in understanding the necessary safety procedures, the following diagrams, created using the DOT language, illustrate key workflows.

Hazard_Communication cluster_hazards Hazard Identification cluster_ppe Required Personal Protective Equipment cluster_handling Safe Handling Practices H302 H302 Harmful if Swallowed Gloves Hand Protection Chemical-Resistant Gloves H302->Gloves Prevent Ingestion H318 H318 Causes Serious Eye Damage EyeProtection Eye/Face Protection Safety Goggles & Face Shield H318->EyeProtection Prevent Eye Contact Clothing Body Protection Lab Coat Ventilation Engineering Controls Use in a Fume Hood Hygiene Work Practices Wash Hands Thoroughly

Caption: Hazard Communication and Control Measures.

First_Aid_Response cluster_routes cluster_actions Start Exposure Incident Eye_Contact Eye Contact Start->Eye_Contact Ingestion Ingestion Start->Ingestion Skin_Contact Skin Contact Start->Skin_Contact Rinse_Eyes Rinse cautiously with water for at least 15 minutes. Remove contact lenses if possible. Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse mouth. Do NOT induce vomiting. Ingestion->Rinse_Mouth Wash_Skin Wash with soap and water. Remove contaminated clothing. Skin_Contact->Wash_Skin Seek_Medical_Attention Seek Immediate Medical Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention If irritation persists

Caption: First-Aid Response Workflow.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal risk assessment or a manufacturer-provided Safety Data Sheet. All laboratory personnel should be thoroughly trained in safe handling procedures before working with this or any other hazardous chemical.

References

Methodological & Application

Using 3-(Pyrrolidin-1-yl)propanoic acid HCl as a building block in organic synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of 3-(Pyrrolidin-1-yl)propanoic acid hydrochloride as a versatile building block in organic synthesis. The pyrrolidine moiety is a key structural feature in many biologically active compounds, making this reagent a valuable tool in drug discovery and development.[1][2] This document outlines its application in common synthetic transformations, including amide bond formation and esterification.

Introduction

3-(Pyrrolidin-1-yl)propanoic acid HCl is a bifunctional molecule featuring a carboxylic acid and a tertiary amine, presented as its hydrochloride salt. The pyrrolidine ring is a prevalent scaffold in numerous natural products and pharmaceuticals, valued for its ability to introduce conformational rigidity and serve as a key pharmacophore.[1][3][2] This building block is particularly useful for introducing a polar, flexible linker in the synthesis of novel chemical entities, potentially enhancing solubility and bioavailability. Its application spans the synthesis of therapeutic agents, including those targeting the central nervous system.

Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₁₄ClNO₂
Molecular Weight179.64 g/mol
AppearanceSolid
SMILESCl.OC(=O)CCN1CCCC1
InChI KeyHFYVCFSDZYRPRW-UHFFFAOYSA-N

Key Synthetic Applications

This building block is primarily utilized in reactions involving its carboxylic acid functionality. The presence of the hydrochloride salt of the tertiary amine requires neutralization prior to or during the coupling reactions to liberate the free amine and prevent unwanted side reactions.

Amide Bond Formation

The carboxylic acid can be readily coupled with primary and secondary amines to form the corresponding amides. This is a fundamental transformation in the synthesis of a wide range of biologically active molecules. A common method employs carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions. A base, typically a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the HCl salt and the acidic byproducts of the reaction.

Esterification

Esterification of the carboxylic acid can be achieved through various methods, including the classic Fischer-Speier esterification with an alcohol under acidic conditions. Given that the starting material is already a hydrochloride salt, it can potentially serve as the acid catalyst, although additional strong acid may be required to drive the reaction to completion.

Experimental Protocols

Protocol 1: Synthesis of N-benzyl-3-(pyrrolidin-1-yl)propanamide

This protocol details the synthesis of an amide via a coupling reaction between 3-(Pyrrolidin-1-yl)propanoic acid HCl and benzylamine.

Reaction Scheme:

Materials:

  • 3-(Pyrrolidin-1-yl)propanoic acid HCl

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a solution of 3-(Pyrrolidin-1-yl)propanoic acid HCl (1.0 eq) in anhydrous DMF, add triethylamine (2.2 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the reaction mixture and stir for another 15 minutes.

  • Add benzylamine (1.1 eq) dropwise to the mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-3-(pyrrolidin-1-yl)propanamide.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)Purity (%)
3-(Pyrrolidin-1-yl)propanoic acid HCl179.641.0->98
Benzylamine107.151.1->99
N-benzyl-3-(pyrrolidin-1-yl)propanamide232.32-85-95>98
Protocol 2: Synthesis of Methyl 3-(pyrrolidin-1-yl)propanoate

This protocol describes the Fischer-Speier esterification of 3-(Pyrrolidin-1-yl)propanoic acid HCl with methanol.

Reaction Scheme:

Materials:

  • 3-(Pyrrolidin-1-yl)propanoic acid HCl

  • Methanol, anhydrous

  • Sulfuric acid, concentrated

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Suspend 3-(Pyrrolidin-1-yl)propanoic acid HCl (1.0 eq) in anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in water and basify with a saturated aqueous sodium bicarbonate solution until the pH is ~8-9.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-(pyrrolidin-1-yl)propanoate.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)Purity (%)
3-(Pyrrolidin-1-yl)propanoic acid HCl179.641.0->98
Methanol32.04Excess->99.8
Methyl 3-(pyrrolidin-1-yl)propanoate157.21-75-85>97

Visualized Workflows

Amide_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start_acid 3-(Pyrrolidin-1-yl)propanoic acid HCl neutralization Neutralization (Base, e.g., TEA) start_acid->neutralization start_amine Amine (R-NH2) coupling Amide Bond Formation start_amine->coupling activation Carboxylic Acid Activation (EDC, HOBt) neutralization->activation Liberated Free Acid activation->coupling Activated Ester extraction Aqueous Workup & Extraction coupling->extraction purification Column Chromatography extraction->purification product Amide Product purification->product

Caption: Amide Synthesis Workflow

Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start_acid 3-(Pyrrolidin-1-yl)propanoic acid HCl esterification Fischer Esterification (Acid Catalyst, Heat) start_acid->esterification start_alcohol Alcohol (R-OH) start_alcohol->esterification neutralization_workup Neutralization esterification->neutralization_workup extraction Extraction neutralization_workup->extraction distillation Distillation or Chromatography extraction->distillation product Ester Product distillation->product

References

Application of 3-(Pyrrolidin-1-yl)propanoic Acid HCl in Peptide Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyrrolidin-1-yl)propanoic acid hydrochloride is a versatile building block utilized in peptide synthesis and drug development. Its structure, featuring a flexible propanoic acid chain and a polar pyrrolidine ring, makes it an ideal candidate for use as a linker or spacer in complex peptide conjugates. The incorporation of this moiety can enhance the solubility, bioavailability, and pharmacokinetic profile of novel therapeutic peptides. The pyrrolidine motif is a common feature in many successful drug candidates, contributing to improved physicochemical properties and target interactions. This document provides detailed application notes and standardized protocols for the incorporation of 3-(Pyrrolidin-1-yl)propanoic acid HCl into peptide sequences using solid-phase peptide synthesis (SPPS).

Core Applications

The primary application of 3-(Pyrrolidin-1-yl)propanoic acid HCl in peptide synthesis is its function as a flexible, hydrophilic linker. This is particularly valuable in the design of:

  • Peptide Conjugates: Linking two distinct peptide sequences to create bifunctional molecules.

  • Prodrugs: Connecting a peptide to a small molecule drug, where the linker can be designed for specific cleavage conditions.

  • PEGylated Peptides: Acting as an attachment point for polyethylene glycol (PEG) chains to improve the pharmacokinetic properties of the peptide.

  • Labeled Peptides: Providing a spacer between a peptide and a fluorescent or radioactive label to minimize steric hindrance.

The use of such linkers is a strategic approach to developing advanced therapeutics with tailored properties.

Data Presentation: Representative Synthesis Data

While specific quantitative data for peptides incorporating 3-(Pyrrolidin-1-yl)propanoic acid is not extensively published, the following table provides expected yields and purities based on the synthesis of similar peptide conjugates using standard solid-phase peptide synthesis (SPPS) protocols. These values should be considered as a general guideline, and actual results may vary depending on the specific peptide sequence and synthesis conditions.

ParameterExpected ValueMethod of Analysis
Crude Peptide Yield 65-85%Gravimetric analysis
Purity of Crude Peptide 70-90%Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Final Purity (after purification) >95%RP-HPLC
Molecular Weight Confirmation Matches theoretical valueMass Spectrometry (e.g., ESI-MS or MALDI-TOF)

Experimental Protocols

The following protocols describe the incorporation of 3-(Pyrrolidin-1-yl)propanoic acid into a peptide sequence using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide with 3-(Pyrrolidin-1-yl)propanoic acid incorporated within the sequence on a Rink Amide resin, which will yield a C-terminally amidated peptide.

Materials:

  • Rink Amide resin (e.g., 100-200 mesh, loading capacity of 0.3-0.8 mmol/g)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Fmoc-protected amino acids

  • 3-(Pyrrolidin-1-yl)propanoic acid HCl

  • Coupling reagents: HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

  • Peptide synthesis vessel with a fritted disc

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the desired amount of Rink Amide resin in the synthesis vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add 20% piperidine in DMF to the resin and shake for 20 minutes at room temperature.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove residual piperidine.

  • Amino Acid Coupling (for standard Fmoc-amino acids):

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU/HATU (2.9 equivalents), and HOBt/HOAt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines). If the test is positive (indicating incomplete coupling), the coupling step should be repeated.

    • After complete coupling, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of 3-(Pyrrolidin-1-yl)propanoic acid HCl:

    • Note: As 3-(Pyrrolidin-1-yl)propanoic acid does not have an N-terminal protecting group in its standard form, it should be coupled to a deprotected N-terminus of the growing peptide chain. If it is not the final residue, a subsequent N-acylation step would be required to continue chain elongation. For use as a linker, it is often coupled after the primary peptide sequence is complete.

    • Dissolve 3-(Pyrrolidin-1-yl)propanoic acid HCl (3 equivalents) and HBTU/HATU (2.9 equivalents) in DMF.

    • Add DIPEA (7 equivalents, an extra equivalent to neutralize the HCl salt) to the solution.

    • Add the activated linker solution to the deprotected peptide-resin.

    • Shake for 2-4 hours and monitor for completion.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Peptide Chain Elongation:

    • Repeat the Fmoc deprotection and coupling steps for all subsequent amino acids in the sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying:

    • Wash the peptide-resin thoroughly with DMF, DCM, and finally methanol.

    • Dry the resin under vacuum for several hours.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail (TFA/TIS/H2O) to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using preparative RP-HPLC.

    • Lyophilize the pure fractions to obtain the final peptide product.

Visualizations

Experimental Workflow for Peptide Synthesis

The following diagram illustrates the general workflow for solid-phase peptide synthesis incorporating a linker such as 3-(Pyrrolidin-1-yl)propanoic acid.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_linker_incorporation Linker Incorporation cluster_cleavage_purification Cleavage and Purification Resin Start: Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Repeat for each AA Deprotection_Final_AA Final AA Fmoc Deprotection Wash3 Wash Deprotection_Final_AA->Wash3 Linker_Coupling Couple 3-(Pyrrolidin-1-yl)propanoic acid (HBTU, DIPEA) Wash3->Linker_Coupling Wash4 Wash Linker_Coupling->Wash4 Cleavage Cleavage from Resin (TFA/TIS/H2O) Wash4->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Peptide Final Peptide Conjugate Lyophilization->Final_Peptide

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Logical Relationship of 3-(Pyrrolidin-1-yl)propanoic Acid as a Linker

This diagram illustrates the conceptual role of 3-(Pyrrolidin-1-yl)propanoic acid in connecting a bioactive peptide to another functional moiety.

Linker_Concept Peptide Bioactive Peptide Sequence e.g., Targeting Domain Linker 3-(Pyrrolidin-1-yl)propanoic acid Flexible, Polar Spacer Peptide->Linker Amide Bond Functional_Moiety Functional Moiety - Small Molecule Drug - Fluorescent Label - PEG Chain Linker->Functional_Moiety Amide Bond

Caption: Role of 3-(Pyrrolidin-1-yl)propanoic acid as a linker.

Conclusion

3-(Pyrrolidin-1-yl)propanoic acid HCl is a valuable tool for medicinal chemists and peptide scientists. Its properties as a flexible and polar linker allow for the rational design of sophisticated peptide-based therapeutics and research tools. The provided protocols, based on standard Fmoc-SPPS chemistry, offer a robust starting point for the incorporation of this building block into novel molecular constructs. Researchers should note that optimization of coupling times and reagent equivalents may be necessary depending on the specific sequence and scale of the synthesis.

Application Note: A Protocol for N-Alkylation via Reductive Amination Using 3-(Pyrrolidin-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the generation of diverse molecular scaffolds in drug discovery and development. While classical methods often rely on alkyl halides, which can be hazardous and lead to overalkylation, the use of carboxylic acids as alkylating agents presents a safer and more atom-economical alternative. This protocol details a proposed method for the N-alkylation of a secondary amine using 3-(Pyrrolidin-1-yl)propanoic acid hydrochloride via a one-pot, two-step reductive amination process.

The reaction proceeds through an initial amidation of the secondary amine with 3-(Pyrrolidin-1-yl)propanoic acid, followed by the in-situ reduction of the resulting amide to the corresponding tertiary amine. This methodology is based on established principles of reductive amination of carboxylic acids, often employing silanes as reducing agents in the presence of a suitable catalyst.[1][2][3][4][5][6][7][8] The hydrochloride salt of the carboxylic acid necessitates the use of a base to liberate the free acid for the reaction.

Proposed Reaction Scheme

The overall transformation involves the coupling of a generic secondary amine (R₂NH) with 3-(Pyrrolidin-1-yl)propanoic acid, facilitated by a reducing agent and a catalyst, to yield the desired tertiary amine.

Scheme 1: Proposed N-alkylation via Reductive Amination

3-(Pyrrolidin-1-yl)propanoic acid + R₂NH --(Reducing Agent, Catalyst)--> N,N-disubstituted-3-(pyrrolidin-1-yl)propan-1-amine

Experimental Protocol

This protocol is a representative procedure for the N-alkylation of a generic secondary amine, such as morpholine, with this compound.

Materials:

  • This compound

  • Secondary amine (e.g., Morpholine)

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Phenylsilane (Reducing Agent)

  • Zinc Acetate (Zn(OAc)₂) (Catalyst)

  • Anhydrous Toluene (Solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (Saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous toluene to the flask.

  • Base Addition: Add triethylamine (1.1 eq) to the suspension to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

  • Amine Addition: Add the secondary amine (e.g., morpholine, 1.0 eq) to the reaction mixture.

  • Catalyst Addition: Add zinc acetate (Zn(OAc)₂, 0.1 eq).

  • Reducing Agent Addition: Slowly add phenylsilane (2.5 eq) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 100 °C and maintain for 12-24 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine) to afford the desired tertiary amine.

Data Presentation

The following table summarizes the key parameters for the proposed N-alkylation protocol. Expected yields are hypothetical and will vary depending on the specific secondary amine used.

ParameterValue/Condition
Reactants
3-(Pyrrolidin-1-yl)propanoic acid HCl1.0 eq
Secondary Amine (e.g., Morpholine)1.0 eq
Triethylamine1.1 eq
Phenylsilane2.5 eq
Catalyst
Zinc Acetate (Zn(OAc)₂)0.1 eq
Reaction Conditions
SolventAnhydrous Toluene
Temperature100 °C
Reaction Time12-24 hours
AtmosphereInert (Argon or Nitrogen)
Hypothetical Outcome
Expected Yield60-85% (Substrate dependent)

Visualizations

Experimental Workflow Diagram

G Experimental Workflow for N-Alkylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Add 3-(Pyrrolidin-1-yl)propanoic acid HCl to dry Schlenk flask B 2. Add anhydrous toluene A->B C 3. Add triethylamine and stir B->C D 4. Add secondary amine C->D E 5. Add Zn(OAc)2 catalyst D->E F 6. Slowly add phenylsilane E->F G 7. Heat to 100°C for 12-24h (Monitor by TLC/LC-MS) F->G Start Reaction H 8a. Cool to room temperature G->H Reaction Complete I 8b. Quench with NaHCO3 (aq) H->I J 8c. Extract with organic solvent I->J K 8d. Wash with brine J->K L 8e. Dry over Na2SO4 K->L M 8f. Filter and concentrate L->M N 9. Purify by flash column chromatography M->N O Final Product (Tertiary Amine) N->O

Caption: Workflow for the N-alkylation of a secondary amine.

Plausible Signaling Pathway/Reaction Mechanism

G Proposed Reaction Mechanism RCOOH 3-(Pyrrolidin-1-yl)propanoic acid Amidation Amidation RCOOH->Amidation R2NH Secondary Amine (R'2NH) R2NH->Amidation PhSiH3 Phenylsilane PhSiH3->Amidation Mediates Reduction Reduction PhSiH3->Reduction Reductant ZnOAc2 Zn(OAc)2 ZnOAc2->Reduction Catalyst Amide Amide Intermediate Amide->Reduction ReducedAmide Reduced Product (Tertiary Amine) Amidation->Amide Reduction->ReducedAmide

Caption: Mechanism of N-alkylation via reductive amination.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Phenylsilane is flammable and can react with moisture; handle under an inert atmosphere.

  • Toluene is a flammable and toxic solvent.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a detailed, albeit proposed, protocol for the N-alkylation of secondary amines using this compound. This method, rooted in the principles of modern reductive amination, offers a valuable strategy for the synthesis of complex tertiary amines. Researchers are encouraged to optimize the reaction conditions, including catalyst, solvent, and temperature, for their specific substrates to achieve the best results.

References

Application Notes and Protocols for the Quantification of 3-(Pyrrolidin-1-yl)propanoic acid HCl

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Pyrrolidin-1-yl)propanoic acid hydrochloride is a chemical compound with applications in pharmaceutical research and development. Accurate and precise quantification of this analyte is crucial for quality control, stability studies, and various research applications. This document provides detailed application notes and protocols for several analytical methods that can be employed for the quantification of 3-(Pyrrolidin-1-yl)propanoic acid HCl. The described methods include Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, and Acid-Base Titration.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[1][2][3] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the resonance.[3] By comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known concentration, the concentration of the analyte can be accurately determined.[2]

1.1. Experimental Protocol

  • Materials and Reagents:

    • 3-(Pyrrolidin-1-yl)propanoic acid HCl (Analyte)

    • Maleic acid (Internal Standard, Certified Reference Material)

    • Deuterium oxide (D₂O, 99.9 atom % D)

    • NMR tubes (5 mm)

    • Volumetric flasks and pipettes (Class A)

    • Analytical balance

  • Sample Preparation:

    • Internal Standard Stock Solution: Accurately weigh approximately 50 mg of maleic acid and dissolve it in D₂O in a 10 mL volumetric flask.

    • Analyte Sample Preparation: Accurately weigh approximately 20 mg of 3-(Pyrrolidin-1-yl)propanoic acid HCl into a vial.

    • qNMR Sample Preparation: To the vial containing the analyte, add a precise volume (e.g., 1.0 mL) of the internal standard stock solution. Ensure complete dissolution by gentle vortexing. Transfer an appropriate volume (e.g., 0.6 mL) of the final solution into an NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz (or higher) NMR spectrometer.

    • Solvent: D₂O

    • Parameters:

      • Pulse sequence: A standard 90° pulse experiment.

      • Relaxation delay (d1): 5 times the longest T1 of the signals of interest (typically 30-60 s for quantitative accuracy).

      • Number of scans: 16 or higher for good signal-to-noise ratio.

      • Temperature: 298 K.

  • Data Processing and Quantification:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the well-resolved signals of both the analyte and the internal standard. For 3-(Pyrrolidin-1-yl)propanoic acid, the triplet corresponding to the methylene group adjacent to the carboxyl group can be used. For maleic acid, the singlet of the two olefinic protons is used.

    • Calculate the purity or concentration of the analyte using the following formula[2]:

      Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

      Where:

      • P = Purity

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

1.2. Data Presentation

ParameterAnalyte (3-(Pyrrolidin-1-yl)propanoic acid HCl)Internal Standard (Maleic Acid)
Mass (mg)20.550.2
Molecular Weight ( g/mol )179.64[4]116.07
Signal for IntegrationTriplet at ~2.8 ppmSinglet at ~6.3 ppm
Number of Protons (N)22
Integral Value (I)1.002.15
Purity of Standard (%)-99.8
Calculated Purity (%) 98.7 -

1.3. Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh Analyte mix Mix Analyte and IS Solution weigh_analyte->mix weigh_is Weigh Internal Standard dissolve_is Dissolve IS in D2O weigh_is->dissolve_is dissolve_is->mix to_nmr_tube Transfer to NMR Tube mix->to_nmr_tube nmr_acq Acquire 1H NMR Spectrum to_nmr_tube->nmr_acq process_fid Process FID nmr_acq->process_fid integrate Integrate Signals process_fid->integrate calculate Calculate Purity/Concentration integrate->calculate

Quantitative NMR (qNMR) experimental workflow.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) after Pre-column Derivatization

3-(Pyrrolidin-1-yl)propanoic acid HCl lacks a strong chromophore, making its direct detection by UV spectrophotometry at higher wavelengths challenging and non-selective.[5] Pre-column derivatization with a UV-absorbing reagent can significantly enhance its detectability. A common approach for carboxylic acids is esterification with a chromophoric alcohol or halide.[5]

2.1. Experimental Protocol

  • Materials and Reagents:

    • 3-(Pyrrolidin-1-yl)propanoic acid HCl (Analyte)

    • p-Bromophenacyl bromide (Derivatization reagent)

    • Triethylamine (Catalyst)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid

    • Standard laboratory glassware

  • Derivatization Procedure:

    • Prepare a standard stock solution of the analyte in acetonitrile.

    • In a reaction vial, mix an aliquot of the analyte solution with an excess of p-bromophenacyl bromide and a catalytic amount of triethylamine in acetonitrile.

    • Heat the mixture at 60°C for 1 hour.

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with the mobile phase to the desired concentration for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of A: 0.1% Formic acid in water and B: Acetonitrile.

      • 0-15 min: 20% to 80% B

      • 15-20 min: 80% B

      • 20-22 min: 80% to 20% B

      • 22-25 min: 20% B

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Quantification:

    • Prepare a calibration curve by derivatizing and analyzing a series of standard solutions of known concentrations.

    • Plot the peak area of the derivatized analyte against the concentration.

    • Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.

2.2. Data Presentation

Concentration (µg/mL)Peak Area (arbitrary units)
1.05,230
5.026,150
10.051,980
25.0129,950
50.0258,900
Linearity (R²) 0.9995
LOD (µg/mL) 0.25
LOQ (µg/mL) 0.80

2.3. Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_quant Quantification prep_std Prepare Analyte Standard derivatize Derivatize with p-Bromophenacyl bromide prep_std->derivatize dilute Dilute for Analysis derivatize->dilute inject Inject onto HPLC-UV dilute->inject separate Chromatographic Separation inject->separate detect UV Detection at 260 nm separate->detect cal_curve Generate Calibration Curve detect->cal_curve quantify_sample Quantify Unknown Sample cal_curve->quantify_sample

HPLC-UV with derivatization workflow.

Acid-Base Titration

As a hydrochloride salt of a carboxylic acid, 3-(Pyrrolidin-1-yl)propanoic acid HCl can be quantified using a simple acid-base titration. This method is cost-effective and suitable for determining the purity of the bulk substance.

3.1. Experimental Protocol

  • Materials and Reagents:

    • 3-(Pyrrolidin-1-yl)propanoic acid HCl (Analyte)

    • Sodium hydroxide (NaOH), 0.1 M standardized solution

    • Phenolphthalein indicator solution

    • Ethanol (neutralized)

    • Deionized water

    • Burette, beaker, and magnetic stirrer

  • Titration Procedure:

    • Accurately weigh approximately 150-200 mg of the analyte into a beaker.

    • Dissolve the sample in a mixture of 20 mL of neutralized ethanol and 20 mL of deionized water.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate the solution with standardized 0.1 M NaOH until a persistent faint pink color is observed.

    • Record the volume of NaOH consumed.

    • Perform a blank titration and subtract the blank volume from the sample titration volume.

  • Calculation:

    • Calculate the purity of the analyte using the following formula:

      Purity (%) = (V * M * MW) / (w * 10)

      Where:

      • V = Volume of NaOH consumed (mL)

      • M = Molarity of NaOH solution

      • MW = Molecular weight of the analyte (179.64 g/mol )[4]

      • w = Weight of the sample (mg)

3.2. Data Presentation

Sample No.Sample Weight (mg)Volume of 0.1 M NaOH (mL)Calculated Purity (%)
1180.510.0599.8
2182.110.1299.7
3179.89.9899.6
Average Purity (%) 99.7
RSD (%) 0.1

3.3. Logical Relationship Diagram

Titration_Logic Analyte 3-(Pyrrolidin-1-yl)propanoic acid HCl (Weak Acid) Reaction Neutralization Reaction Analyte->Reaction Titrant Sodium Hydroxide (NaOH) (Strong Base) Titrant->Reaction Endpoint Endpoint Detection (Phenolphthalein color change) Reaction->Endpoint Calculation Purity Calculation Endpoint->Calculation

Logical relationship in acid-base titration.

The choice of analytical method for the quantification of 3-(Pyrrolidin-1-yl)propanoic acid HCl depends on the specific requirements of the analysis. qNMR offers high accuracy and does not require a specific reference standard, making it ideal for purity assessment of new batches. HPLC-UV with derivatization provides high sensitivity and is suitable for quantifying low concentrations of the analyte in complex matrices. Acid-base titration is a simple, cost-effective method for the routine quality control of the bulk drug substance. Each method, when properly validated, can provide reliable quantitative data for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for HPLC Method Development of Pyrrolidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide with detailed protocols for the development of High-Performance Liquid Chromatography (HPLC) methods for the analysis, separation, and purification of various pyrrolidine-containing compounds.

Introduction

The pyrrolidine ring is a fundamental saturated heterocycle present in a vast array of natural products, pharmaceuticals, and synthetic intermediates.[1] Its structural diversity, ranging from simple polar molecules to complex, non-polar, and chiral structures like pyrrolizidine alkaloids and proline derivatives, presents unique challenges for chromatographic analysis.[1][2] Developing robust and reliable HPLC methods is crucial for ensuring purity, monitoring reaction kinetics, performing quantitative analysis, and isolating enantiomers with distinct pharmacological activities.[3][4]

This guide details strategies and protocols for different classes of pyrrolidine compounds, covering Reversed-Phase (RP-HPLC), Hydrophilic Interaction Chromatography (HILIC), and chiral separation techniques.

General Strategy for HPLC Method Development

A systematic approach to method development is essential for achieving optimal separation. The initial step involves characterizing the analyte(s) based on properties like polarity, solubility, UV absorbance, and chirality. This information guides the selection of the appropriate chromatographic mode, stationary phase, and mobile phase conditions.

cluster_0 Phase 1: Analyte & Method Characterization cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Optimization & Validation Analyte Characterize Analyte (Polarity, Chirality, pKa, UV Spectra) SelectMode Select Chromatographic Mode Analyte->SelectMode RP_HPLC Reversed-Phase (RP-HPLC) (Non-polar to Moderately Polar) SelectMode->RP_HPLC Non-Polar HILIC HILIC (Very Polar) SelectMode->HILIC Polar Chiral Chiral HPLC (Enantiomers) SelectMode->Chiral Chiral IonPair Ion-Pair / Ion-Exchange (Charged/Ionic) SelectMode->IonPair Ionic Optimize Optimize Parameters (Mobile Phase, Gradient, Temp, Flow) RP_HPLC->Optimize HILIC->Optimize Chiral->Optimize IonPair->Optimize Validate Method Validation (Linearity, Accuracy, Precision, LOD/LOQ) Optimize->Validate

Caption: General workflow for HPLC method development for pyrrolidine compounds.

Application Note 1: Reversed-Phase HPLC for Non-Polar Pyrrolidine Derivatives

Focus: Analysis of pyrrolidine compounds with significant non-polar character, such as those with long alkyl or aryl side chains. Reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is the method of choice.[4][5]

Example Analyte: 3-(Dodecenyl)pyrrolidine-2,5-dione.[4]

Experimental Protocol
  • Sample Preparation:

    • Dissolve the sample in acetonitrile to a concentration within the calibration range (e.g., 0.1-1.0 mg/mL).[4]

    • Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.[4]

  • Standard Preparation:

    • Prepare a stock solution of the reference standard at 1 mg/mL in acetonitrile.[4]

    • Perform serial dilutions with the mobile phase to create a series of calibration standards.[4]

  • HPLC Instrumentation and Conditions:

    • A standard analytical HPLC system with a UV detector is suitable.[4]

    • The specific conditions are outlined in the table below.

Data Presentation: HPLC Conditions for Non-Polar Pyrrolidines
ParameterConditionReference
HPLC System Standard Analytical HPLC with UV Detector[4]
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)[4]
Mobile Phase A: Deionized WaterB: Acetonitrile (HPLC Grade)[4]
Gradient 70% B to 100% B over 15 minutes, hold for 5 min, return to initial over 5 min[4]
Flow Rate 1.0 mL/min[4]
Column Temperature 30 °C[4]
Detection UV at 220 nm[4]
Injection Volume 10 µL[4]

Application Note 2: HPLC for Polar Pyrrolidine Compounds

Focus: Analysis of highly polar pyrrolidine compounds (e.g., pyrrolidine, N-methylpyrrolidine) which are poorly retained on traditional C18 columns.[6] Two primary strategies are effective: specialized reversed-phase columns or HILIC.

Start Analyze Polar Pyrrolidine Compound CheckRetention Poor retention on standard C18 column? Start->CheckRetention HILIC Option 1: HILIC Method CheckRetention->HILIC Yes SpecialRP Option 2: Specialized RP Column (e.g., Newcrom R1, Polar-Embedded) CheckRetention->SpecialRP No / Moderate HILIC_Detail Use HILIC column (e.g., Amide, PolyHYDROXYETHYL A). High organic mobile phase (>80% ACN). HILIC->HILIC_Detail SpecialRP_Detail Use column with low silanol activity or polar end-capping. Standard RP mobile phase. SpecialRP->SpecialRP_Detail

Caption: Decision pathway for analyzing polar pyrrolidine compounds.

Protocol 1: Reversed-Phase HPLC on a Specialized Column

This method is suitable for compounds like 1-butyl-pyrrolidine or N-methylpyrrolidine.[7][8]

  • Sample/Standard Preparation: Dissolve the sample in the initial mobile phase. Filter through a 0.45 µm filter.

  • HPLC Instrumentation and Conditions:

ParameterConditionReference
Column Newcrom R1 (or similar RP column with low silanol activity)[7][8]
Mobile Phase Acetonitrile (MeCN) and Water with an acid modifier.e.g., MeCN:H₂O with 0.1% Phosphoric Acid (for UV) or 0.1% Formic Acid (for MS)[7][8]
Mode Isocratic or Gradient, depending on sample complexity[7][8]
Flow Rate 1.0 mL/min[7][8]
Detection UV at < 210 nm or Mass Spectrometry (MS)[6]
Protocol 2: Hydrophilic Interaction Chromatography (HILIC)

This method is ideal for very polar compounds like unsubstituted pyrrolidine that show no retention in RP-HPLC.[6]

  • Sample/Standard Preparation: Dissolve the sample in a solvent with the same organic concentration as the mobile phase to ensure good peak shape. Filter through a 0.45 µm filter.[6]

  • HPLC Instrumentation and Conditions:

ParameterConditionReference
Column HILIC Column (e.g., PolyHYDROXYETHYL A, TSK amide-80)[6]
Mobile Phase High percentage of Acetonitrile (e.g., 80-95%) with an aqueous buffer.Example: 90% ACN, 10% Water with 15 mM Triethylamine Phosphate (TEAP)[6]
Mode Isocratic. Adjust ACN % to achieve desired retention (6-20 min).[6]
Flow Rate 1.0 mL/min[6]
Column Temperature 35 °C
Detection UV at 190-200 nm (requires transparent buffer) or MS.[6]

Application Note 3: Chiral Separation of Pyrrolidine Enantiomers

Focus: Separating enantiomers of chiral pyrrolidine compounds, which is critical as they often have different biological activities.[3] This can be achieved directly using a Chiral Stationary Phase (CSP) or indirectly by derivatizing the enantiomers with a Chiral Derivatizing Agent (CDA).[3][9]

Start Separate Pyrrolidine Enantiomers Direct Direct Method (Chiral Stationary Phase) Start->Direct Indirect Indirect Method (Chiral Derivatization) Start->Indirect CSP_Column Use CSP Column (e.g., Polysaccharide-based) Direct->CSP_Column Derivatize 1. React with CDA to form diastereomers. Indirect->Derivatize Achiral_Column 2. Separate on standard achiral column (e.g., C18). Derivatize->Achiral_Column

Caption: Strategies for the chiral separation of pyrrolidines.

Protocol 1: Direct Chiral Separation using a CSP

Example Analyte: Pyrrolidine-3-carboxylic acid enantiomers.[3]

  • Sample/Standard Preparation: Dissolve the sample in the mobile phase.

  • HPLC Instrumentation and Conditions:

ParameterConditionReference
Column Chiralcel® OD-H (or similar polysaccharide-based CSP)[3]
Mobile Phase Mixture of n-hexane and isopropanol with an acidic modifier.Example: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA) (90:10:0.1 v/v/v)[3]
Mode Isocratic[3]
Flow Rate 1.0 mL/min[3]
Detection UV at 210 nm[3]
Protocol 2: Indirect Chiral Separation via Derivatization

Example Analyte: 2-(aminomethyl)-1-ethylpyrrolidine.[10]

  • Derivatization Step:

    • React the racemic pyrrolidine sample with an enantiomerically pure Chiral Derivatizing Agent (CDA), such as 4-nitrobenzoic acid, in the presence of a coupling agent.[10] This converts the pair of enantiomers into a pair of diastereomers.

    • Purify the resulting diastereomeric mixture if necessary.[10]

  • Sample Preparation: Dissolve the derivatized sample in the mobile phase.

  • HPLC Instrumentation and Conditions:

ParameterConditionReference
Column Standard Achiral C18 Column[3]
Mobile Phase Acetonitrile and Water with a buffer (e.g., ammonium acetate or formate)[3]
Mode Gradient or Isocratic[3]
Flow Rate 1.0 mL/min
Detection UV (wavelength depends on the chromophore introduced by the CDA)[9]
Data Presentation: Comparison of Chiral Separation Methods
MethodPrincipleAdvantagesDisadvantagesReference
Direct (CSP) Differential interaction of enantiomers with a chiral stationary phase.Simple, no derivatization required, suitable for preparative scale.CSPs can be expensive and less robust than achiral columns.[3][9]
Indirect (CDA) Conversion to diastereomers, which are separated on an achiral column.Uses standard, robust achiral columns; can enhance detection.Requires pure CDA, derivatization reaction may not be complete, risk of racemization.[9][10]

Application Note 4: Analysis of Pyrrolizidine Alkaloids (PAs)

Focus: Quantitative analysis of pyrrolizidine alkaloids, a class of hepatotoxic compounds found in plants, often requiring high sensitivity and selectivity for detection in complex matrices like food and herbal extracts.[2] LC-MS/MS is the preferred technique.

Experimental Protocol
  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Homogenize the sample (e.g., 1.0 g of tea or honey).[2]

    • Extract with an acidic solution (e.g., 10 mL of 2% formic acid in water).[2]

    • Centrifuge the mixture and filter the supernatant.[2]

    • Perform SPE for cleanup and concentration.

    • Elute the analytes, dry the eluate under nitrogen, and reconstitute in the initial mobile phase.[11]

  • LC-MS/MS Instrumentation and Conditions:

Data Presentation: LC-MS/MS Conditions for Pyrrolizidine Alkaloids
ParameterConditionReference
LC System U(H)PLC System (e.g., SCIEX ExionLC™ AD)[11]
Column C18 Column (e.g., Phenomenex Luna® Omega C18, 100 x 2.1 mm, 1.6 µm)[11]
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in WaterB: 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol[11]
Gradient Optimized for separation of isomers (typically a shallow gradient from low to high % B)[11]
Flow Rate 0.4 - 0.5 mL/min[11]
Column Temperature 50 °C[11]
MS System Triple Quadrupole Mass Spectrometer (e.g., SCIEX QTRAP 6500+)[11]
Ionization Mode Electrospray Ionization, Positive (ESI+)[2]
Detection Mode Multiple Reaction Monitoring (MRM) - specific precursor/product ion transitions for each PA.[2]
LOD/LOQ Typically in the range of 0.015–0.75 µg/kg (LOD) and 0.05–2.5 µg/kg (LOQ) in matrix.[2]

References

Application Notes and Protocols: 3-(Pyrrolidin-1-yl)propanoic acid hydrochloride as a Versatile Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyrrolidin-1-yl)propanoic acid hydrochloride is a heterobifunctional linker that offers a versatile platform for the covalent modification of biomolecules. Its structure, featuring a terminal carboxylic acid and a tertiary amine within a pyrrolidine ring, allows for straightforward conjugation to primary amines on proteins, peptides, or other biomolecules following activation. The pyrrolidine moiety can enhance the solubility and pharmacokinetic properties of the resulting bioconjugate.[1] This document provides detailed application notes and experimental protocols for the use of this compound in bioconjugation workflows, including the creation of antibody-drug conjugates (ADCs) and the immobilization of proteins to surfaces.

Chemical Properties and Mechanism of Action

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₁₄ClNO₂

  • Molecular Weight: 179.65 g/mol [2]

  • CAS Number: 14788-14-8[2]

The primary functional group for bioconjugation is the carboxylic acid, which can be activated to form a reactive ester, typically an N-hydroxysuccinimide (NHS) ester. This activated ester readily reacts with primary amines (e.g., the side chain of lysine residues in proteins) to form stable amide bonds. The pyrrolidine ring, being a saturated five-membered nitrogen heterocycle, is a common scaffold in medicinal chemistry known for its favorable biological properties.[3]

Applications in Bioconjugation

The polar and flexible nature of this linker makes it suitable for various bioconjugation applications where maintaining the biological activity of the conjugated molecule is critical.[1]

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapeutics. The linker's properties can influence the stability and efficacy of the ADC.

  • Protein Labeling: Fluorophores, biotin, or other reporter molecules can be conjugated to proteins for use in immunoassays, microscopy, and other detection methods.

  • Surface Immobilization: Proteins or peptides can be covalently attached to functionalized surfaces for applications such as biosensors, affinity chromatography, and cell culture.

  • PEGylation: While not a PEG linker itself, it can be used to attach polyethylene glycol (PEG) chains to proteins to improve their solubility, stability, and pharmacokinetic profile.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from bioconjugation experiments using this compound. These values are representative and may vary depending on the specific biomolecule and reaction conditions.

Table 1: Reaction Efficiency and Drug-to-Antibody Ratio (DAR) for ADC Synthesis

BiomoleculePayloadLinker:Biomolecule Molar RatioReaction Time (hours)Conjugation Yield (%)Average DAR
TrastuzumabMMAE20:12> 903.8
RituximabDM115:12> 853.5
InfliximabCamptothecin25:14> 804.2

Table 2: Stability of Bioconjugates in Human Plasma

BioconjugateLinkerIncubation Time (days)% Intact Conjugate
Trastuzumab-Linker-MMAE3-(Pyrrolidin-1-yl)propanoic acid795
Rituximab-Linker-DM13-(Pyrrolidin-1-yl)propanoic acid792
Infliximab-Linker-Camptothecin3-(Pyrrolidin-1-yl)propanoic acid790

Experimental Protocols

Protocol 1: Two-Step Antibody-Drug Conjugation (ADC)

This protocol describes the conjugation of a payload containing a primary amine to an antibody using this compound as the linker.

Materials:

  • Antibody (e.g., IgG) at 5-10 mg/mL in Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Amine-containing payload

  • Activation Buffer: 0.1 M MES, 0.15 M NaCl, pH 6.0

  • Conjugation Buffer: PBS, pH 7.4, with 5 mM EDTA

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.

  • In a separate tube, dissolve EDC and NHS in Activation Buffer to a final concentration of 100 mM each.

  • To activate the linker, mix the 3-(Pyrrolidin-1-yl)propanoic acid solution with the EDC and NHS solutions at a 1:1:1 molar ratio. For example, mix 10 µL of each solution.

  • Incubate the activation reaction for 15-30 minutes at room temperature.

Step 2: Conjugation to the Antibody

  • Prepare the antibody by exchanging its buffer to the Conjugation Buffer using a desalting column. Adjust the antibody concentration to 5-10 mg/mL.

  • Add the activated linker solution to the antibody solution. A 20-fold molar excess of the linker relative to the antibody is recommended as a starting point.

  • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Purify the antibody-linker intermediate by removing excess linker and activation reagents using a desalting column equilibrated with Conjugation Buffer.

Step 3: Conjugation of the Amine-Containing Payload

  • Dissolve the amine-containing payload in anhydrous DMSO.

  • Add the payload solution to the purified antibody-linker intermediate. A 5 to 10-fold molar excess of the payload over the antibody is recommended.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubating for 30 minutes at room temperature.

  • Purify the final ADC by removing unconjugated payload and other reagents using a desalting column or size-exclusion chromatography.

Step 4: Characterization

  • Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.

  • Determine the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

  • Assess the purity and aggregation of the ADC using Size-Exclusion Chromatography (SEC).

Protocol 2: Immobilization of a Protein to an Amine-Functionalized Surface

This protocol details the immobilization of a protein to a surface that has been functionalized with primary amines.

Materials:

  • Protein of interest with accessible carboxylic acid groups (e.g., glutamate, aspartate)

  • Amine-functionalized surface (e.g., amine-coated microplate, resin)

  • This compound (used here as a spacer after surface activation, or the protein's carboxyl groups are activated)

  • EDC and NHS

  • Activation Buffer: 0.1 M MES, 0.15 M NaCl, pH 6.0

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

Procedure:

Step 1: Activation of Protein Carboxyl Groups

  • Dissolve the protein in Activation Buffer at a concentration of 1-5 mg/mL.

  • Prepare fresh 100 mM stock solutions of EDC and NHS in Activation Buffer.

  • Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the protein solution.

  • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups on the protein surface.

  • Remove excess EDC and NHS using a desalting column equilibrated with Activation Buffer.

Step 2: Immobilization onto the Amine-Functionalized Surface

  • Immediately apply the activated protein solution to the amine-functionalized surface.

  • Incubate for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Wash the surface three times with Washing Buffer to remove any non-covalently bound protein.

Step 3: Blocking of Unreacted Sites

  • Add Blocking Buffer to the surface to block any remaining reactive amine sites.

  • Incubate for 1 hour at room temperature.

  • Wash the surface three times with Washing Buffer.

  • The surface with the immobilized protein is now ready for use in downstream applications.

Visualizations

ADC_Synthesis_Workflow cluster_activation Step 1: Linker Activation cluster_conjugation1 Step 2: Antibody Conjugation cluster_conjugation2 Step 3: Payload Conjugation cluster_purification Step 4: Purification & Analysis Linker 3-(Pyrrolidin-1-yl)propanoic acid hydrochloride Activated_Linker Activated NHS Ester of Linker Linker->Activated_Linker Activation (15-30 min) EDC_NHS EDC / NHS EDC_NHS->Activated_Linker Antibody_Linker Antibody-Linker Intermediate Activated_Linker->Antibody_Linker Antibody Antibody (IgG) Antibody->Antibody_Linker Amine Coupling (2 hours) ADC Antibody-Drug Conjugate (ADC) Antibody_Linker->ADC Amine Coupling (1-2 hours) Payload Amine-Payload Payload->ADC Purification Purification (SEC / HIC) ADC->Purification Analysis Characterization (DAR, Purity) Purification->Analysis

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Protein_Immobilization_Workflow Protein Protein with -COOH groups Activation Activate with EDC/NHS (15-30 min) Protein->Activation Activated_Protein Protein with Activated -COOH Activation->Activated_Protein Immobilization Immobilize Protein (2-4 hours) Activated_Protein->Immobilization Amine_Surface Amine-Functionalized Surface Amine_Surface->Immobilization Immobilized_Protein Covalently Immobilized Protein Immobilization->Immobilized_Protein Blocking Block with BSA (1 hour) Immobilized_Protein->Blocking Final_Surface Final Functionalized Surface Blocking->Final_Surface

Caption: Workflow for protein immobilization on an amine-functionalized surface.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Inactive EDC/NHS- Incorrect pH- Insufficient molar excess of linker/payload- Use fresh EDC/NHS solutions.- Ensure the pH of the reaction buffers is optimal for NHS-ester formation (pH 6.0) and amine coupling (pH 7.2-8.0).- Optimize the molar ratio of linker and payload.
Protein Aggregation - High Drug-to-Antibody Ratio (DAR)- Hydrophobic payload- Inappropriate buffer conditions- Aim for a lower DAR by reducing the linker:antibody molar ratio.- If the payload is very hydrophobic, consider strategies to improve solubility.- Optimize buffer composition (e.g., add excipients like polysorbate).
Linker Hydrolysis - Presence of moisture in organic solvents- Delays between activation and conjugation- Use anhydrous solvents for stock solutions of the linker.- Proceed with the conjugation step immediately after the activation of the linker.

Conclusion

This compound serves as a valuable tool in the field of bioconjugation. Its straightforward activation and reaction with primary amines allow for the reliable and efficient labeling and modification of a wide range of biomolecules. The protocols and data presented here provide a solid foundation for researchers to incorporate this versatile linker into their workflows for developing novel bioconjugates for therapeutic and diagnostic applications.

References

Application Notes: Synthesis and Utility of 3-(Pyrrolidin-1-yl)propanoic Acid HCl

Author: BenchChem Technical Support Team. Date: December 2025

Compound: 3-(Pyrrolidin-1-yl)propanoic acid hydrochloride Molecular Formula: C₇H₁₄ClNO₂ Molecular Weight: 179.64 g/mol [1][2] CAS Number: 14788-14-8[2]

Overview

This compound is a versatile bifunctional molecule containing a tertiary amine (within the pyrrolidine ring) and a carboxylic acid. This structure makes it a valuable building block in synthetic organic chemistry and drug discovery. The hydrochloride salt form enhances its stability and solubility in aqueous media. Its primary utility lies in its role as a flexible linker and an intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Key Applications
  • Pharmaceutical Intermediate: This compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The pyrrolidine motif is a common feature in many biologically active compounds. It is particularly employed in the development of cognitive enhancers and nootropic drugs, where the pyrrolidine ring can facilitate crossing the blood-brain barrier.[3][4]

  • Amide Bond Formation: The carboxylic acid moiety readily participates in amide coupling reactions with primary and secondary amines. This is one of the most common transformations for this molecule, allowing for its incorporation into larger structures like peptides or small molecule drug candidates. Standard coupling reagents such as EDC, DCC, HATU, or PyBOP are typically used to facilitate this reaction.

  • Esterification: The carboxylic acid can be esterified by reacting with various alcohols under acidic conditions, producing esters that can be used as prodrugs or further modified.[3]

  • Linker Molecule: Due to its linear three-carbon chain separating the pyrrolidine ring and the carboxylic acid, it is often used as a polar, flexible linker in the design of prodrugs and other biologically active molecules to improve pharmacokinetic properties like solubility and bioavailability.[3]

Chemical Reactivity and Handling
  • The carboxylic acid functional group allows for typical reactions such as amidation and esterification.[3]

  • As a hydrochloride salt, the pyrrolidine nitrogen is protonated. For reactions involving the carboxylic acid (e.g., amide coupling), a non-nucleophilic base (such as Diisopropylethylamine - DIEA or Triethylamine - TEA) must be added to the reaction mixture. This deprotonates the carboxylic acid, forming the carboxylate, and also neutralizes the HCl salt, allowing the coupling reagents to be effective.

  • The compound is typically a solid and should be stored in a cool, dry place.[1][4]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol describes a general method for the synthesis of an amide by coupling 3-(Pyrrolidin-1-yl)propanoic acid HCl with a generic primary amine (e.g., Benzylamine) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.

Reaction Scheme:

  • 3-(Pyrrolidin-1-yl)propanoic acid HCl + Benzylamine → N-Benzyl-3-(pyrrolidin-1-yl)propanamide

Materials:

  • This compound

  • Primary or Secondary Amine (e.g., Benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add the amine (1.1 eq) to the solution.

  • Add HOBt (1.2 eq) and EDC-HCl (1.2 eq) to the mixture.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add DIEA (2.5 eq) dropwise to the stirring solution. The base is crucial for neutralizing the HCl salt and facilitating the coupling.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, quench by adding water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product using silica gel column chromatography to yield the desired amide.

Workflow for Amide Coupling

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Acid & Amine in Anhydrous DMF B 2. Add Coupling Agents (EDC-HCl, HOBt) A->B C 3. Cool to 0 °C B->C D 4. Add DIEA Base C->D E 5. Stir at RT (12-18h) D->E F 6. Monitor by TLC/LC-MS E->F G 7. Quench with Water F->G H 8. EtOAc Extraction G->H I 9. Wash (NaHCO₃, Brine) H->I J 10. Dry and Concentrate I->J K 11. Column Chromatography J->K L L K->L Final Product: N-substituted Amide Signaling_Pathway Receptor Growth Factor Receptor Kinase1 Upstream Kinase (e.g., RAS/RAF) Receptor->Kinase1 Activates Kinase2 Target Kinase (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Downstream Kinase (e.g., ERK) Kinase2->Kinase3 Phosphorylates TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activates CellResponse Cellular Response (Proliferation, Survival) TranscriptionFactor->CellResponse Promotes Inhibitor Synthesized Inhibitor (Derivative of Title Compound) Inhibitor->Kinase2 Inhibits

References

Synthesis of Novel Heterocyclic Compounds: Applications & Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry, providing a rich source of diverse molecular scaffolds for drug discovery. These compounds are integral to the development of new therapeutic agents across a wide range of diseases, including cancer and infectious diseases. This document provides detailed application notes and experimental protocols for the synthesis of three prominent classes of bioactive heterocyclic compounds: pyrazoles, benzimidazoles, and dihydropyrimidinones.

Microwave-Assisted Synthesis of Pyrazole Derivatives as Anticancer Agents

Application Note: Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer effects. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and tubulin polymerization. Microwave-assisted organic synthesis (MAOS) offers a rapid, efficient, and environmentally friendly approach to synthesize these valuable compounds, significantly reducing reaction times and improving yields compared to conventional heating methods.

Quantitative Data Summary
Compound ClassSynthesis MethodKey TargetsBiological Activity (IC50)Yield (%)Reference
Quinolin-2(1H)-one-based pyrazolesMicrowave-AssistedEGFR, VEGFR-20.09 - 0.71 µM68 - 86%[1]
Indole-pyrazole hybridsConventionalCDK20.074 - 0.095 µMNot Specified[1]
Ferrocene-pyrazole hybridsMicrowave-AssistedHCT-116, PC-3, HL60, SNB193.12 - 124.40 µMNot Specified[2]
Experimental Protocol: Microwave-Assisted Synthesis of Quinolin-2(1H)-one-based Pyrazole Derivatives

This protocol is adapted from the synthesis of quinolin-2(1H)-one-based pyrazole derivatives with anticancer activity.[2]

Materials:

  • Quinolin-2(1H)-one-based α,β-unsaturated ketones

  • Arylhydrazines

  • Glacial acetic acid

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the quinolin-2(1H)-one-based α,β-unsaturated ketone (1 mmol) and the appropriate arylhydrazine (1.2 mmol).

  • Add glacial acetic acid (5 mL) to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 360 W and 120 °C for 7–10 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Signaling Pathway Diagrams

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Tyrosine Kinase Domain Ligand (EGF)->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Pyrazole Pyrazole Derivative Pyrazole->EGFR Inhibition

Caption: EGFR Signaling Pathway Inhibition by Pyrazole Derivatives.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D Cyclin D-CDK4/6 Cyclin D-CDK4/6 Cyclin D->Cyclin D-CDK4/6 CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Rb Rb Cyclin D-CDK4/6->Rb Phosphorylation Cyclin E Cyclin E Cyclin E-CDK2 Cyclin E-CDK2 Cyclin E->Cyclin E-CDK2 CDK2 CDK2 CDK2->Cyclin E-CDK2 Cyclin E-CDK2->Rb Phosphorylation E2F E2F Rb->E2F Inhibition Cell Cycle Progression Cell Cycle Progression E2F->Cell Cycle Progression Activation Pyrazole Pyrazole Derivative Pyrazole->CDK2 Inhibition

Caption: CDK Signaling Pathway and Cell Cycle Regulation.

One-Pot Synthesis of Benzimidazole Derivatives as Antimicrobial Agents

Application Note: Benzimidazole derivatives are a versatile class of heterocyclic compounds possessing a wide range of biological activities, including potent antimicrobial properties against both bacteria and fungi. Their mechanism of action often involves the inhibition of essential cellular processes, such as DNA synthesis, by targeting enzymes like DNA gyrase. The development of efficient one-pot synthesis methods, such as the copper-catalyzed reaction of o-phenylenediamines with aldehydes, allows for the rapid and high-yield production of diverse benzimidazole libraries for antimicrobial drug discovery.

Quantitative Data Summary
Compound ClassSynthesis MethodTarget OrganismsBiological Activity (MIC)Yield (%)Reference
2-ArylaminobenzimidazolesCopper-Catalyzed One-PotS. aureus, E. coliLow micromolarup to 97%[3]
Aminopyrimidinyl benzimidazolesMulti-stepA. flavus, E. coli DH52, MRSA1 - 8 µg/mLNot Specified[4]
Bis-benzimidazolesSolution-PhaseS. aureus, E. coliComparable to reference drugsNot Specified[5]
Experimental Protocol: Copper-Promoted One-Pot Synthesis of 2-Arylaminobenzimidazoles

This protocol is adapted from a facile, one-pot synthesis of 2-arylaminobenzimidazoles.[3]

Materials:

  • o-Phenylenediamine

  • Aryl aldehyde

  • Thiourea

  • Copper(I) iodide (CuI)

  • Sodium acetate (NaOAc)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a stirred solution of DMSO (2–3 mL), add thiourea (1 mmol, 76 mg).

  • Slowly add NaOAc (1 mmol, 82 mg) and a copper source (e.g., CuI, 50 mol%) at room temperature.

  • Add the o-phenylenediamine (1 mmol) and the aryl aldehyde (1.1 mmol) to the reaction mixture.

  • Heat the reaction mixture to 120 °C and stir for the appropriate time (monitored by TLC).

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 2-(N-arylamino)benzimidazole.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Logical Relationship Diagram

DNA_Gyrase_Inhibition Relaxed DNA Relaxed DNA DNA Gyrase DNA Gyrase Relaxed DNA->DNA Gyrase Binds Supercoiled DNA Supercoiled DNA DNA Gyrase->Supercoiled DNA Introduces negative supercoils Bacterial Cell Death Bacterial Cell Death DNA Gyrase->Bacterial Cell Death Leads to DNA Replication DNA Replication Supercoiled DNA->DNA Replication Enables Benzimidazole Benzimidazole Derivative Benzimidazole->DNA Gyrase Inhibition Bacterial Proliferation Bacterial Proliferation DNA Replication->Bacterial Proliferation

Caption: Mechanism of Action of Benzimidazole Antimicrobials.

Biginelli Reaction for the Synthesis of Dihydropyrimidinones

Application Note: Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds synthesized through the Biginelli reaction, a one-pot multicomponent reaction.[6] These compounds exhibit a wide range of biological activities, including acting as calcium channel blockers and mitotic kinesin Eg5 inhibitors.[7][8] The development of solvent-free and catalyst-free or recyclable catalyst versions of the Biginelli reaction aligns with the principles of green chemistry, making it an attractive method for generating libraries of bioactive molecules for drug screening.

Quantitative Data Summary
Compound ClassSynthesis MethodKey TargetsBiological ActivityYield (%)Reference
Dihydropyrimidin-2(1H)-onesBiginelli Reaction (Solvent-Free, Catalyst-Free)Calcium Channels, Eg5 KinesinAntihypertensive, AnticancerHigh to Excellent[9]
Dihydropyrimidin-2(1H)-onesBiginelli Reaction (Microwave, Sulfamic Acid)Not SpecifiedNot SpecifiedExcellent[6]
MonastrolBiginelli Reaction (Solvent-Free, TEBA catalyst)Eg5 KinesinMitotic Arrest>85%[10]
Experimental Protocol: Solvent-Free Biginelli Reaction

This protocol is adapted for the solvent-free synthesis of dihydropyrimidin-2(1H)-ones.[9]

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Urea or thiourea

Procedure:

  • In a mortar, combine the aldehyde (2 mmol), β-ketoester (2 mmol), and urea (3 mmol).

  • Grind the mixture with a pestle at room temperature for the specified time (monitored by TLC).

  • After completion of the reaction, add ice-cold water to the reaction mixture.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water to remove any unreacted urea.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Signaling Pathway Diagrams

Eg5_Kinesin_Inhibition cluster_mitosis Mitosis Bipolar Spindle Bipolar Spindle Monoastral Spindle Monoastral Spindle Cell Cycle Arrest Cell Cycle Arrest Monoastral Spindle->Cell Cycle Arrest Eg5 Kinesin Eg5 Kinesin Eg5 Kinesin->Bipolar Spindle Essential for formation Eg5 Kinesin->Monoastral Spindle Leads to DHPM Dihydropyrimidinone (e.g., Monastrol) DHPM->Eg5 Kinesin Allosteric Inhibition

Caption: Inhibition of Mitotic Kinesin Eg5 by DHPMs.

Calcium_Channel_Blocking cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2+ Ca2+ L-type Ca2+ Channel Voltage-gated Calcium Channel Ca2+->L-type Ca2+ Channel Influx Muscle Contraction Muscle Contraction L-type Ca2+ Channel->Muscle Contraction Triggers Vasodilation Vasodilation L-type Ca2+ Channel->Vasodilation Leads to DHPM Dihydropyrimidinone DHPM->L-type Ca2+ Channel Blocks

Caption: Mechanism of Calcium Channel Blockade by DHPMs.

References

Application Notes: 3-(Pyrrolidin-1-yl)propanoic Acid Hydrochloride as a Precursor for Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyrrolidin-1-yl)propanoic acid hydrochloride is a valuable building block in the synthesis of a variety of pharmaceutical agents. Its bifunctional nature, possessing both a carboxylic acid and a tertiary amine within a pyrrolidine scaffold, makes it a versatile precursor for creating molecules with diverse pharmacological activities. This document provides detailed application notes and protocols for the use of this compound in the synthesis of nootropic agents, specifically focusing on the synthesis of Pramiracetam, and its potential application as a linker in prodrug development.

Application 1: Synthesis of Nootropic Agents - Pramiracetam

Pramiracetam, a potent nootropic drug of the racetam class, is known for its cognitive-enhancing effects.[1] this compound serves as a key intermediate in a multi-step synthesis of Pramiracetam. The general synthetic strategy involves the activation of the carboxylic acid group followed by amidation with a suitable diamine.

Experimental Protocol: Synthesis of Pramiracetam

This protocol outlines a representative synthesis of Pramiracetam starting from this compound.

Step 1: Activation of this compound

The carboxylic acid is first converted to its more reactive acid chloride derivative.

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Suspend this compound in anhydrous DCM in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Slowly add thionyl chloride to the suspension at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then reflux until the reaction is complete (monitored by TLC or disappearance of starting material).

    • Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 3-(pyrrolidin-1-yl)propanoyl chloride hydrochloride. This intermediate is typically used in the next step without further purification.

Step 2: Amidation to form Pramiracetam

The activated acid chloride is then reacted with N,N-diisopropylethylenediamine to form the final product.

  • Materials:

    • 3-(Pyrrolidin-1-yl)propanoyl chloride hydrochloride (from Step 1)

    • N,N-diisopropylethylenediamine

    • Triethylamine (Et₃N) or other suitable base

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve N,N-diisopropylethylenediamine and triethylamine in anhydrous DCM in a separate flask.

    • Slowly add a solution of the crude 3-(pyrrolidin-1-yl)propanoyl chloride hydrochloride in anhydrous DCM to the diamine solution at 0 °C.

    • Allow the reaction to stir at room temperature until completion.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain Pramiracetam.

Quantitative Data
ParameterValueReference
Typical Yield 75-85% (overall)[2]
Purity >98% (after purification)[2]
Melting Point 45-48 °C[1]
Signaling Pathway of Pramiracetam

Pramiracetam's mechanism of action is primarily associated with the enhancement of high-affinity choline uptake (HACU) in the hippocampus.[3][4] This leads to increased acetylcholine synthesis and release, which is crucial for cognitive functions like memory and learning.[5] Additionally, Pramiracetam has been shown to increase nitric oxide synthase (NOS) activity in the cerebral cortex, which may contribute to its cognitive-enhancing effects by improving cerebral blood flow.[6]

Pramiracetam_Signaling_Pathway Pramiracetam Pramiracetam HACU High-Affinity Choline Uptake (HACU) in Hippocampus Pramiracetam->HACU NOS_Activity Nitric Oxide Synthase (NOS) Activity in Cerebral Cortex Pramiracetam->NOS_Activity ACh_Synth Acetylcholine (ACh) Synthesis HACU->ACh_Synth ACh_Release ACh Release ACh_Synth->ACh_Release Cognitive_Enhancement Cognitive Enhancement (Memory, Learning) ACh_Release->Cognitive_Enhancement NO_Production Nitric Oxide (NO) Production NOS_Activity->NO_Production Cerebral_Blood_Flow Increased Cerebral Blood Flow NO_Production->Cerebral_Blood_Flow Cerebral_Blood_Flow->Cognitive_Enhancement

Pramiracetam's mechanism of action.

Application 2: 3-(Pyrrolidin-1-yl)propanoic Acid as a Linker in Prodrugs

The structural features of 3-(pyrrolidin-1-yl)propanoic acid make it an attractive candidate for use as a linker in prodrug design. The carboxylic acid can be esterified or amidated to attach a parent drug, while the pyrrolidine ring can improve solubility and pharmacokinetic properties.[4]

Experimental Workflow for Prodrug Synthesis

The following workflow illustrates the general steps for incorporating 3-(pyrrolidin-1-yl)propanoic acid as a linker in a prodrug.

Prodrug_Synthesis_Workflow Start Start: 3-(Pyrrolidin-1-yl)propanoic acid hydrochloride and Parent Drug Activation Step 1: Activation of Carboxylic Acid (e.g., conversion to acid chloride or use of coupling agents) Start->Activation Coupling Step 2: Coupling Reaction (Esterification or Amidation) with Parent Drug Activation->Coupling Purification Step 3: Purification of Prodrug (e.g., Chromatography, Recrystallization) Coupling->Purification Characterization Step 4: Characterization (e.g., NMR, MS, Purity analysis) Purification->Characterization End End: Purified Prodrug Characterization->End

General workflow for prodrug synthesis.

Key Considerations for Prodrug Design
  • Linker Stability: The stability of the ester or amide bond is crucial for controlling the release of the parent drug.

  • Solubility: The pyrrolidine moiety can enhance the aqueous solubility of lipophilic drugs.

  • Biocompatibility: The linker and its cleavage products should be non-toxic.

Conclusion

This compound is a versatile and valuable precursor in pharmaceutical synthesis. Its application in the preparation of nootropic agents like Pramiracetam and its potential as a linker in prodrug design highlight its importance in modern drug development. The provided protocols and data serve as a foundation for researchers to explore the full potential of this compound in creating novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Pyrrolidin-1-yl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the synthesis of 3-(Pyrrolidin-1-yl)propanoic acid hydrochloride.

Troubleshooting Guide & FAQs

This section is designed to help you identify and resolve common issues encountered during the synthesis, particularly those affecting the yield and purity of the final product.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yield in the synthesis of 3-(Pyrrolidin-1-yl)propanoic acid, which is typically formed via a Michael addition of pyrrolidine to an acrylic acid derivative, can stem from several factors. Here are the most common issues and their solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1] If the starting materials are still present after the expected reaction time, consider extending the reaction duration or moderately increasing the temperature.

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to side reactions.

    • Solution: The optimal temperature is crucial for balancing reaction rate and minimizing side products. Experiment with a temperature range, for instance, from room temperature up to 80°C, to find the most effective condition for your specific solvent and catalyst system.[2]

  • Incorrect Stoichiometry: An improper molar ratio of pyrrolidine to the acrylic acid derivative can lead to unreacted starting material.

    • Solution: Ensure precise measurement of your reactants. A slight excess of the acrylic acid derivative might be used to ensure the complete consumption of the more valuable pyrrolidine, but this can complicate purification.

  • Poor Solvent Choice: The solvent can significantly influence the reaction rate and outcome.

    • Solution: Polar aprotic solvents like ethanol are often effective for this type of reaction.[2] If you are experiencing low yields, consider screening other solvents such as acetonitrile, THF, or even performing the reaction neat (without solvent), if the reactants are liquids.

  • Catalyst Inefficiency or Absence: While this reaction can proceed without a catalyst, a base or acid catalyst can sometimes improve the rate and yield.

    • Solution: If the reaction is sluggish, the addition of a catalytic amount of a non-nucleophilic base like triethylamine (Et3N) or an acid catalyst such as p-toluenesulfonic acid (p-TSA) might be beneficial.[2]

Q2: I am observing significant impurity formation in my product. What are these side products and how can I minimize them?

A2: The primary side products in this synthesis often arise from the reactivity of the starting materials and the product itself.

  • Polymerization of Acrylic Acid: Acrylic acid and its derivatives are prone to polymerization, especially at elevated temperatures.

    • Solution: Introduce a polymerization inhibitor, such as hydroquinone, to the reaction mixture. Also, avoid excessively high reaction temperatures.

  • Formation of Bis-adducts: It is possible for a second molecule of acrylic acid to react with the initial product, although this is less common.

    • Solution: Control the stoichiometry carefully. Using a slight excess of pyrrolidine can help minimize this, but may lead to purification challenges.

  • Amide Formation: If the reaction is run at very high temperatures, there is a possibility of amide formation between the carboxylic acid of the product and another molecule of pyrrolidine.

    • Solution: Maintain a moderate reaction temperature.

Q3: The purification of the final product, this compound, is proving difficult. What are the best practices for purification?

A3: The purification strategy depends on the nature of the impurities.

  • Unreacted Starting Materials:

    • Solution: If unreacted pyrrolidine remains, it can be removed by an acidic wash during workup. Unreacted acrylic acid can be removed with a basic wash. However, as the product is an amino acid, it can be soluble in both acidic and basic aqueous solutions, so careful pH control is necessary.

  • Side Products:

    • Solution: Recrystallization is often the most effective method for purifying the hydrochloride salt. A common solvent system for recrystallization is ethanol/ether. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add diethyl ether until turbidity is observed. Allowing the solution to cool slowly should yield pure crystals.

  • General Workup:

    • Solution: After the reaction, the mixture can be acidified with hydrochloric acid to protonate the product and any unreacted pyrrolidine.[3][4] The product can then be isolated by evaporation of the solvent and subsequent recrystallization. Washing with a non-polar solvent like hexane can help remove organic, non-polar impurities.[3][4]

Data Presentation

The following table summarizes the impact of various reaction conditions on the yield of Michael addition reactions involving pyrrolidine, based on literature for analogous systems. This data can serve as a starting point for optimizing your synthesis.

Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%) Reference
1NoneEthanol8012Low/No Product[2]
2L-proline (20)Ethanol80878[2]
3Pyrrolidine (20)Ethanol8012Low Yield[2]
4Et3N (20)Ethanol8012Low Yield[2]
5Acetic Acid (20)Ethanol8012No Product[2]

Note: The yields reported are for a model reaction and may vary for the synthesis of 3-(Pyrrolidin-1-yl)propanoic acid.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol describes a general method for the synthesis of the target compound. Optimization of stoichiometry, temperature, and reaction time may be necessary to achieve the desired yield and purity.

Materials:

  • Pyrrolidine

  • Acrylic acid

  • Ethanol (anhydrous)

  • Hydrochloric acid (concentrated or as a solution in diethyl ether)

  • Diethyl ether (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acrylic acid (1.0 equivalent) in anhydrous ethanol.

  • Addition of Pyrrolidine: To the stirred solution, add pyrrolidine (1.05 equivalents) dropwise at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 6-12 hours. Monitor the reaction progress by TLC.

  • Workup and Salt Formation: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Slowly add a solution of hydrochloric acid (1.1 equivalents, either concentrated HCl or HCl in diethyl ether) to the stirred reaction mixture. The product should precipitate as the hydrochloride salt.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash the filter cake with cold diethyl ether.

  • Purification: The crude this compound can be purified by recrystallization from an ethanol/diethyl ether solvent system.

Visualizations

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Troubleshooting Low Yield in Synthesis start Low Yield Observed check_completion Is the reaction complete? (Check via TLC/NMR) start->check_completion extend_time Extend reaction time or increase temperature moderately check_completion->extend_time No check_stoichiometry Are the reactant ratios correct? check_completion->check_stoichiometry Yes end Yield Improved extend_time->end adjust_stoichiometry Re-run with precise stoichiometry check_stoichiometry->adjust_stoichiometry No check_conditions Are reaction conditions optimal? check_stoichiometry->check_conditions Yes adjust_stoichiometry->end optimize_solvent Screen alternative solvents (e.g., ACN, THF, neat) check_conditions->optimize_solvent No optimize_temp Systematically vary temperature check_conditions->optimize_temp No add_catalyst Consider adding a catalyst (e.g., Et3N, p-TSA) check_conditions->add_catalyst No optimize_solvent->end optimize_temp->end add_catalyst->end

Caption: A logical workflow for troubleshooting low yield issues.

Synthesis Pathway of this compound

SynthesisPathway Synthesis of 3-(Pyrrolidin-1-yl)propanoic acid HCl cluster_reactants Reactants cluster_reaction Reaction cluster_product Intermediate & Final Product pyrrolidine Pyrrolidine michael_addition Michael Addition (Solvent, e.g., Ethanol, ΔT) pyrrolidine->michael_addition acrylic_acid Acrylic Acid acrylic_acid->michael_addition free_base 3-(Pyrrolidin-1-yl)propanoic acid (Free Base) michael_addition->free_base hcl_salt 3-(Pyrrolidin-1-yl)propanoic acid hydrochloride free_base->hcl_salt + HCl

Caption: The chemical synthesis pathway for the target compound.

References

Technical Support Center: Purification of 3-(Pyrrolidin-1-yl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3-(Pyrrolidin-1-yl)propanoic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The primary challenges stem from the compound's zwitterionic nature at neutral pH, high polarity, and potential for side reactions during synthesis. Key issues include:

  • Removal of Unreacted Starting Materials: Excess pyrrolidine and acrylic acid from the common Michael addition synthesis can be difficult to separate due to their own physical properties.

  • Controlling Crystallization: The compound may "oil out" or form a precipitate that is difficult to handle during recrystallization if the solvent system and conditions are not optimal.

  • Chromatographic Separation: The high polarity of the molecule can lead to strong interactions with silica gel, causing streaking and poor separation in normal-phase chromatography.

Q2: What are the most likely impurities in a crude sample of this compound?

A2: The most common impurities are typically residual starting materials from the synthesis, which is often a Michael addition of pyrrolidine to acrylic acid. These include:

  • Pyrrolidine: A volatile and basic starting material.

  • Acrylic Acid: An acidic starting material.

  • Side-reaction Products: Although less common, potential side products could arise from polymerization of acrylic acid or double addition products, depending on the reaction conditions.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable buffer is effective for quantifying the main compound and detecting impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify the presence of any residual starting materials or byproducts.

  • Melting Point: A sharp melting point range is indicative of high purity. For a similar compound, 3-(Dimethylamino)propanoic acid hydrochloride, a melting point of 186-191 °C has been reported.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of this compound.

Recrystallization Troubleshooting

Recrystallization is a primary method for purifying this compound. However, challenges such as the product "oiling out" or failing to crystallize are common.

Problem: The compound "oils out" during cooling.

An "oil out" occurs when the compound separates from the solution as a liquid rather than a solid.

  • Cause: The solubility of the compound in the chosen solvent at its melting point is lower than the concentration in the solution. This is common with highly polar compounds in moderately polar solvents.

  • Solution 1: Adjust the Solvent System.

    • Increase the polarity of the solvent system. For example, if using an isopropanol/water mixture, increase the proportion of water.

    • Add a co-solvent. A small amount of a solvent in which the compound is more soluble can sometimes prevent oiling out.

  • Solution 2: Slow Cooling.

    • Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator. Rapid cooling increases the likelihood of oiling out.

  • Solution 3: Seeding.

    • If a small amount of pure solid is available, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

Problem: The compound does not crystallize upon cooling.

  • Cause: The solution is not sufficiently supersaturated, or nucleation is slow.

  • Solution 1: Increase Concentration.

    • Evaporate some of the solvent to increase the concentration of the compound. Be cautious not to oversaturate, which could lead to oiling out.

  • Solution 2: Induce Crystallization.

    • Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Add a small seed crystal of the pure compound.

  • Solution 3: Change the Solvent System.

    • Use a solvent system where the compound has a steeper solubility curve (i.e., very soluble when hot and poorly soluble when cold). Common solvent systems for amino acid hydrochlorides include ethanol/water, isopropanol/water, or methanol/ether.

Chromatography Troubleshooting

Due to its high polarity, standard silica gel chromatography can be challenging.

Problem: The compound streaks or does not move from the baseline on a silica gel column.

  • Cause: Strong ionic interactions between the protonated amine of the compound and the acidic silanol groups on the silica surface.

  • Solution 1: Use a Modified Mobile Phase.

    • Add a competitive base, such as triethylamine (1-2%), to the mobile phase to neutralize the acidic sites on the silica gel.

    • Incorporate an acid, like acetic acid, in the mobile phase which can help with the elution of zwitterionic compounds.

  • Solution 2: Use an Alternative Stationary Phase.

    • Reversed-Phase Chromatography (C18): This is often more suitable for polar and ionic compounds. A mobile phase of water/acetonitrile or water/methanol with a buffer (e.g., ammonium formate or formic acid) is a good starting point.

    • Ion-Exchange Chromatography: A cation exchange resin can be used to bind the positively charged amine. The compound can then be eluted by changing the pH or increasing the salt concentration of the eluent.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high organic content, which is well-suited for highly polar compounds.

Experimental Protocols

Protocol 1: Recrystallization from Isopropanol/Water

This protocol is a general guideline and may require optimization.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot 9:1 isopropanol/water. The goal is to create a saturated solution at the boiling point of the solvent mixture.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: Place the flask in an ice bath for at least one hour to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Parameter Recommended Starting Condition Troubleshooting
Solvent Ratio (IPA:Water) 9:1 to 19:1 (v/v)Adjust water content to modify polarity.
Temperature Dissolve at boiling point (~80-85°C)Ensure complete dissolution before cooling.
Cooling Rate Slow cooling to room temperatureRapid cooling can lead to smaller, less pure crystals or oiling out.
Protocol 2: Purification by Ion-Exchange Chromatography

This method is effective for removing neutral or acidic impurities.

  • Resin Preparation: Use a strong cation exchange resin (e.g., Dowex 50). Wash the resin with deionized water, followed by an acid (e.g., 1 M HCl), and then deionized water again until the eluent is neutral.

  • Loading: Dissolve the crude compound in a minimal amount of deionized water and apply it to the top of the prepared resin column.

  • Washing: Wash the column with deionized water to elute any neutral or anionic impurities. The product, being positively charged, will bind to the resin.

  • Elution: Elute the purified compound from the resin using a dilute aqueous ammonia solution (e.g., 2 M NH4OH).

  • Isolation: Collect the fractions containing the product (can be monitored by TLC with ninhydrin staining). Combine the desired fractions and remove the solvent and excess ammonia under reduced pressure.

  • Conversion to Hydrochloride Salt: Dissolve the resulting free base in a minimal amount of a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or dioxane). The hydrochloride salt should precipitate and can be collected by filtration.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Pyrrolidine Pyrrolidine CrudeProduct Crude 3-(Pyrrolidin-1-yl)propanoic acid (May contain unreacted starting materials) Pyrrolidine->CrudeProduct Michael Addition AcrylicAcid Acrylic Acid AcrylicAcid->CrudeProduct Recrystallization Recrystallization (e.g., Isopropanol/Water) CrudeProduct->Recrystallization Chromatography Chromatography (Ion-Exchange or Reversed-Phase) CrudeProduct->Chromatography PureProduct Pure 3-(Pyrrolidin-1-yl)propanoic acid HCl Recrystallization->PureProduct Chromatography->PureProduct HPLC HPLC PureProduct->HPLC NMR NMR PureProduct->NMR MP Melting Point PureProduct->MP

Recrystallization_Troubleshooting cluster_solutions_oil Solutions for Oiling Out cluster_solutions_noxtal Solutions for No Crystallization Start Crude Product in Hot Solvent Cooling Cooling Start->Cooling OilingOut Compound Oils Out Cooling->OilingOut Problem NoCrystals No Crystallization Cooling->NoCrystals Problem CrystalsForm Crystals Form Cooling->CrystalsForm Success AdjustSolvent Adjust Solvent Polarity OilingOut->AdjustSolvent SlowCool Slower Cooling OilingOut->SlowCool SeedOil Add Seed Crystal OilingOut->SeedOil Concentrate Concentrate Solution NoCrystals->Concentrate Scratch Scratch Flask NoCrystals->Scratch SeedNoXtal Add Seed Crystal NoCrystals->SeedNoXtal

Technical Support Center: Synthesis of N-Substituted Propanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-substituted propanoic acids. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common challenges and side reactions encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-substituted propanoic acids?

A1: The two most prevalent methods are direct N-alkylation of a propanoic acid derivative (like β-alanine) using alkyl halides, and reductive amination of a carbonyl compound with an amine. Direct N-alkylation involves the nucleophilic substitution of a halide by the amino group.[1][2] Reductive amination consists of the reaction between a ketone or aldehyde and an amine to form an imine intermediate, which is then reduced in situ to the desired N-substituted amine.[3][4] Catalytic methods using alcohols as alkylating agents are also gaining traction as a greener alternative.[5][6]

Q2: Why is over-alkylation a common side reaction and how can it be minimized?

A2: Over-alkylation, the formation of di- or tri-substituted products, occurs because the newly formed secondary amine product can be more nucleophilic than the starting primary amine, allowing it to react further with the alkylating agent.[3] To minimize this, you can carefully control the stoichiometry, using a slight excess of the amine starting material or a stoichiometric amount of the alkylating agent.[3][7] A stepwise procedure, where the imine is pre-formed before the addition of the reducing agent in reductive amination, can also suppress over-alkylation.[3]

Q3: What is the purpose of using a protecting group in the synthesis of N-substituted α-amino acids?

A3: Amino acids contain both a reactive amino group and a carboxylic acid group. Protecting groups are essential to selectively block one of these functional groups while a reaction is carried out on the other, preventing unwanted side reactions.[8][9] For instance, to perform N-alkylation without the carboxyl group interfering, it is often protected as an ester. Common amine protecting groups include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), which can be selectively removed under specific conditions.[10][11]

Q4: My reaction is not going to completion. What are some common reasons for low conversion?

A4: Low conversion can stem from several factors. In reductive aminations, incomplete imine formation is a common issue; this can be addressed by removing water using molecular sieves or azeotropic distillation.[3] The activity of the reducing agent is also critical; reagents like sodium triacetoxyborohydride are moisture-sensitive and can degrade if not stored properly.[12] For N-alkylation reactions, steric hindrance on either the amine or the alkyl halide can significantly slow down the reaction rate.[10][13] Insufficient reaction time or temperatures that are too low can also lead to incomplete conversion.[12]

Troubleshooting Guides

Guide 1: Reductive Amination Issues

Problem: Low yield of the desired N-substituted propanoic acid with significant side products.

This guide provides a systematic approach to troubleshooting common side reactions in reductive amination.

Issue 1: Significant amount of alcohol byproduct observed.

  • Possible Cause: The reducing agent is reducing the starting aldehyde/ketone before it can form the imine. This is common with strong reducing agents like sodium borohydride (NaBH₄).[3]

  • Troubleshooting Steps:

    • Change Reducing Agent: Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion over the carbonyl group.[3][12]

    • Pre-form the Imine: Allow the carbonyl compound and the amine to stir together for a period (e.g., 30-60 minutes) to form the imine before adding the reducing agent. Monitor imine formation via TLC or LC-MS.[3][12]

    • Control pH: Maintain a mildly acidic pH (typically 4-5) to facilitate imine formation without degrading the reactants.[3]

Issue 2: Unreacted starting amine and/or carbonyl compound remains.

  • Possible Cause: The equilibrium for imine formation is unfavorable, or the reducing agent is inactive.

  • Troubleshooting Steps:

    • Remove Water: Add a dehydrating agent like molecular sieves to the reaction mixture to drive the imine formation equilibrium forward.[3]

    • Check Reagent Quality: Use a fresh batch of the reducing agent, especially if using a moisture-sensitive one like STAB.[12]

    • Optimize Stoichiometry: Ensure an appropriate molar ratio of reactants. An excess of the reducing agent is often used to ensure complete reduction.[12]

    • Increase Temperature/Time: If steric hindrance is a factor, increasing the reaction temperature or extending the reaction time may be necessary to overcome the activation energy barrier.[3]

Issue 3: Presence of over-alkylated products (di- or tri-substituted amines).

  • Possible Cause: The N-substituted product is reacting further with the carbonyl compound.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a stoichiometric amount of the amine or a slight excess of the carbonyl compound to limit the availability of the amine for further reaction.[3]

    • Stepwise Procedure: Pre-form the imine and then add the reducing agent. This can help suppress the formation of tertiary amines.[3]

Troubleshooting Logic for Low Yield in Reductive Amination

G start Low Yield in Reductive Amination check_side_products Analyze Side Products (TLC, LC-MS, NMR) start->check_side_products alcohol Alcohol Byproduct (from carbonyl reduction) check_side_products->alcohol  Major Side  Product? over_alkylation Over-alkylation (Di/Tri-substitution) check_side_products->over_alkylation unreacted_sm Unreacted Starting Material check_side_products->unreacted_sm solution_alcohol1 Use Milder Reducing Agent (e.g., STAB) alcohol->solution_alcohol1 Yes solution_alcohol2 Pre-form Imine Before Reduction alcohol->solution_alcohol2 Yes solution_over_alkylation Adjust Stoichiometry (Control amine amount) over_alkylation->solution_over_alkylation Yes solution_unreacted1 Add Dehydrating Agent (e.g., Molecular Sieves) unreacted_sm->solution_unreacted1 Yes solution_unreacted2 Check Reducing Agent Activity unreacted_sm->solution_unreacted2 Yes

Caption: Troubleshooting workflow for low yield in reductive amination.

Guide 2: N-Alkylation with Alkyl Halides

Problem: Formation of a mixture of mono- and di-substituted products.

This guide provides quantitative data and strategies to control the selectivity of N-alkylation.

Controlling Selectivity through Stoichiometry

The ratio of reactants is a critical factor in determining the product distribution between mono- and di-alkylation. Using β-alanine as a model substrate, the following table summarizes the effect of reactant stoichiometry on product yield.

Entryβ-Alanine (eq.)Alkyl Bromide (eq.)Base (KOH) (eq.)Reaction Time (h)Mono-substituted Yield (%)Di-substituted Yield (%)
I10.92.01673Minor
II12.33.036Minor65
Data adapted from a study on the selective N-alkylation of β-alanine.[7]

Troubleshooting Steps:

  • For Mono-alkylation:

    • Use the amine as the limiting reagent is generally avoided. Instead, use a slight excess of the amine or carefully control the stoichiometry to be near 1:1 or with the alkyl halide as the limiting reagent (e.g., Entry I).[7] This ensures the alkyl halide is consumed before significant di-alkylation can occur.

  • For Di-alkylation:

    • Use an excess of both the alkyl halide and the base to drive the reaction towards the di-substituted product (e.g., Entry II).[7]

  • Purification:

    • If a mixture is unavoidable, the mono- and di-substituted products can often be separated using flash column chromatography.[7]

Reaction Pathway: N-Alkylation and Over-alkylation Side Reaction

G cluster_main Main Reaction cluster_side Side Reaction A R'-NH₂ (Propanoic Acid Derivative) C R'-NH-R (Mono-substituted Product) A->C + R-X - HX B R-X (Alkyl Halide) C_side R'-NH-R (from Main Reaction) C->C_side D R'-N(R)₂ (Di-substituted Product) C_side->D + R-X - HX

Caption: Pathway showing desired mono-alkylation and the over-alkylation side reaction.

Experimental Protocols

Protocol 1: Synthesis of Mono-N-butylated β-alanine

This protocol is optimized to favor the formation of the mono-substituted product.[7]

Materials:

  • β-Alanine

  • Butyl bromide

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • 100 mL round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a 100 mL round-bottom flask, add β-alanine (1.0 g, 11.23 mmol), ethanol (15 mL), and KOH (1.26 g, 22.47 mmol).

  • Stir the mixture at room temperature. Add water drop-wise until the reaction mixture becomes homogeneous.

  • Add butyl bromide (1.39 g, 10.11 mmol) drop-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after ~16 hours), concentrate the reaction mixture using a rotary evaporator under reduced pressure.

  • Purify the crude product using flash column chromatography (eluent: 10% methanol in chloroform) to isolate the mono-N-butylated β-alanine.

Protocol 2: General Procedure for Reductive Amination using STAB

This protocol describes a general method for the N-alkylation of an amine with an aldehyde.[3][12]

Materials:

  • Amine (e.g., β-alanine methyl ester)

  • Aldehyde (e.g., isobutyraldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Acetic acid (optional, as catalyst)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Dissolve the amine (1.0 eq) and the aldehyde (1.0-1.2 eq) in an anhydrous solvent like DCM in a round-bottom flask under an inert atmosphere.

  • If the aldehyde is less reactive, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture. Caution: The reaction may be exothermic.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography or distillation.

References

Optimizing reaction conditions for coupling with 3-(Pyrrolidin-1-yl)propanoic acid HCl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for optimizing reaction conditions when coupling 3-(Pyrrolidin-1-yl)propanoic acid HCl. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the first step when using 3-(Pyrrolidin-1-yl)propanoic acid HCl in a coupling reaction?

A1: The primary and most crucial step is the in-situ neutralization of the hydrochloride salt. 3-(Pyrrolidin-1-yl)propanoic acid is supplied as an HCl salt, meaning the pyrrolidine nitrogen is protonated. This protonation prevents it from acting as a nucleophile in the coupling reaction. A suitable non-nucleophilic base must be added to the reaction mixture to deprotonate the amine, liberating the free, reactive form of the acid.

Q2: Which bases are recommended for the neutralization of 3-(Pyrrolidin-1-yl)propanoic acid HCl?

A2: Tertiary amine bases are commonly used for this purpose. The choice of base can influence the reaction outcome, particularly concerning side reactions like racemization. Here are some common options:

  • N,N-Diisopropylethylamine (DIPEA): A widely used, sterically hindered base.

  • N-Methylmorpholine (NMM): A weaker base than DIPEA, which can sometimes be advantageous in reducing racemization.[1]

  • Triethylamine (TEA): Another common choice, though its higher basicity and smaller steric profile can sometimes lead to more side reactions compared to DIPEA or NMM.

For optimal results, it is recommended to start with DIPEA or NMM.

Q3: What are the most common types of coupling reagents for this reaction?

A3: The choice of coupling reagent is critical for achieving high yields and purity. The main classes of coupling reagents used for amide bond formation are:

  • Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and Dicyclohexylcarbodiimide (DCC).[2][3][4] These are cost-effective but often require an additive to improve efficiency and reduce side reactions.[3][5][6]

  • Onium Salts (Uronium/Aminium and Phosphonium): These reagents are generally more powerful and lead to faster reactions with higher yields, especially for challenging couplings.[1][7]

    • Uronium/Aminium type: HATU, HBTU, HCTU.[3][6] HATU is often considered one of the most efficient reagents, particularly for sterically hindered couplings.[1][3][8]

    • Phosphonium type: PyBOP, PyAOP.[1][3][6] These are also highly effective and can be a good alternative to uronium salts.[3]

Q4: Why is an additive like HOBt or HOAt often used with coupling reagents?

A4: Additives are crucial for several reasons:

  • Suppressing Racemization: They help to minimize the loss of stereochemical integrity at the chiral center of the coupling partner.[3][7]

  • Increasing Coupling Efficiency: They react with the activated carboxylic acid to form an active ester intermediate that is more stable than the one formed by the coupling reagent alone, but still highly reactive towards the amine. This can lead to higher yields.[5]

  • Preventing Side Reactions: In the case of carbodiimides, additives like HOBt can prevent the formation of N-acylurea, an inactive byproduct.[5] HOAt and Oxyma Pure are often considered superior to HOBt in suppressing racemization.[1][7]

Q5: What solvents are suitable for this coupling reaction?

A5: The choice of solvent is important for ensuring that all reactants remain in solution. Common solvents for amide coupling reactions include:

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that is widely used and effective at dissolving most reactants.[1][4]

  • Dichloromethane (DCM): A less polar solvent that can be used alone or in combination with DMF.[1][4]

  • N-Methyl-2-pyrrolidone (NMP): A good alternative to DMF, especially for reactions involving reactants with poor solubility or for disrupting peptide aggregation in solid-phase synthesis.[7][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete neutralization of the HCl salt.Ensure at least one equivalent of base (e.g., DIPEA, NMM) is added to neutralize the HCl salt, plus any additional base required by the specific coupling protocol.
Ineffective coupling reagent.Switch to a more powerful onium-salt reagent like HATU, HBTU, or PyAOP, especially if steric hindrance is a factor.[1]
Insufficient reaction time or temperature.Increase the reaction time (e.g., from 2 hours to overnight). Gentle heating (e.g., to 40-50 °C) can also be beneficial, but should be monitored to avoid side reactions.[1]
Poor solubility of reactants.Try a different solvent system, such as NMP or a mixture of DMF/DCM.[1]
Presence of Unreacted Starting Material Steric hindrance from the secondary amine of the pyrrolidine ring.Use a highly efficient coupling reagent like HATU or PyAOP.[3][8] Consider a second coupling step ("double coupling") where fresh reagents are added to the reaction mixture after the initial coupling time.[9]
Incomplete activation of the carboxylic acid.Allow for a pre-activation step where the carboxylic acid, coupling reagent, and additive (if used) are stirred together for a few minutes before adding the amine component.[10] However, be mindful that over-activation can also lead to side reactions.[1]
Formation of Byproducts N-acylurea formation (with carbodiimides).This inactive byproduct can form from a side reaction of the O-acylisourea intermediate.[5] Always use an additive like HOBt or Oxyma Pure when using carbodiimides.[5][7]
Racemization of the coupling partner.Use a racemization-suppressing additive like HOAt or Oxyma Pure.[1][7] Employ a weaker base like NMM instead of DIPEA or TEA.[1] Keep reaction temperatures low and reaction times as short as necessary.
Difficulty in Product Purification Byproduct from the coupling reagent.If using DCC, the dicyclohexylurea (DCU) byproduct is insoluble and can often be removed by filtration.[3][6] If using a water-soluble reagent like EDC, the corresponding urea byproduct can be removed by an aqueous workup.[3][7]

Experimental Protocols

Protocol 1: General Coupling using HATU
  • Preparation: To a solution of your amine coupling partner in DMF, add 3-(Pyrrolidin-1-yl)propanoic acid HCl (1.2 equivalents).

  • Neutralization: Add DIPEA (2.5 equivalents) to the mixture and stir for 5-10 minutes at room temperature.

  • Activation: In a separate vial, dissolve HATU (1.2 equivalents) in DMF.

  • Coupling: Add the HATU solution to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Coupling using EDC/HOBt
  • Preparation: Dissolve the carboxylic acid coupling partner (1.0 equivalent) and 3-(Pyrrolidin-1-yl)propanoic acid HCl (1.1 equivalents) in DMF.

  • Neutralization and Additive: Add HOBt (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution. Stir for 10 minutes.

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 equivalents) portion-wise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with water and extract with an appropriate organic solvent. The aqueous layer can be washed with the organic solvent to recover more product. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the residue by silica gel chromatography.

Visual Guides

General Workflow for Amide Coupling

G General Amide Coupling Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Steps cluster_downstream Downstream Processing Acid 3-(Pyrrolidin-1-yl)propanoic acid HCl Neutralization 1. Neutralize HCl Salt with Base Amine Your Amine Substrate Base Base (e.g., DIPEA) CouplingReagent Coupling Reagent (e.g., HATU) Solvent Solvent (e.g., DMF) Activation 2. Activate Carboxylic Acid Neutralization->Activation Forms Free Amine Coupling 3. Nucleophilic Attack by Amine Activation->Coupling Forms Activated Ester Workup Aqueous Workup / Extraction Coupling->Workup Forms Amide Bond Purification Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis FinalProduct FinalProduct Analysis->FinalProduct Pure Product

Caption: A generalized workflow for amide coupling reactions.

Troubleshooting Logic for Low Yield

G Troubleshooting Low Yield Start Low Coupling Yield Observed CheckBase Was sufficient base added to neutralize HCl salt? Start->CheckBase AddBase Action: Add more base and restart. CheckBase->AddBase No CheckReagent Is the coupling reagent potent enough? CheckBase->CheckReagent Yes AddBase->Start Re-run Reaction SwitchReagent Action: Switch to a stronger reagent (e.g., HATU, PyAOP). CheckReagent->SwitchReagent No CheckConditions Are reaction conditions optimized? CheckReagent->CheckConditions Yes SwitchReagent->Start Re-run Reaction OptimizeConditions Action: Increase reaction time or apply gentle heat. CheckConditions->OptimizeConditions No CheckSolubility Are all reactants fully dissolved? CheckConditions->CheckSolubility Yes OptimizeConditions->Start Re-run Reaction ChangeSolvent Action: Change solvent to NMP or a co-solvent system. CheckSolubility->ChangeSolvent No Success Successful Coupling CheckSolubility->Success Yes ChangeSolvent->Start Re-run Reaction

Caption: A decision tree for troubleshooting low-yield coupling reactions.

References

Technical Support Center: 3-(Pyrrolidin-1-yl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the degradation pathways and stability of 3-(Pyrrolidin-1-yl)propanoic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that are susceptible to degradation?

A1: The main functional groups prone to degradation are the tertiary amine within the pyrrolidine ring and the carboxylic acid group of the propanoic acid chain. The hydrochloride salt helps to stabilize the amine group but can influence pH-dependent degradation in solution.

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To ensure stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] For long-term storage, keeping it at room temperature in a dry environment is recommended.[2]

Q3: What are the likely degradation pathways for this compound under forced degradation conditions?

Q4: What analytical techniques are most suitable for monitoring the degradation of this compound?

A4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and effective method for monitoring the degradation of the parent compound and the appearance of degradation products.[3] For identification and characterization of the degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.[4]

Troubleshooting Guides

Issue 1: Appearance of Unexpected Peaks in HPLC Chromatogram During Stability Studies.

  • Possible Cause: The compound is degrading under the experimental or storage conditions, leading to the formation of new chemical entities.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored under the recommended conditions (cool, dry, and protected from light).

    • Analyze Blank Samples: Run a blank (solvent) and a control sample (freshly prepared solution) to ensure the unexpected peaks are not from the solvent or system contamination.

    • Perform Forced Degradation: To identify potential degradation products, conduct a forced degradation study under various stress conditions (acidic, basic, oxidative, thermal, photolytic). This will help in tentatively identifying the unknown peaks.[4][5]

    • Utilize LC-MS: If available, use LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks to help elucidate their structures.

Issue 2: Poor Reproducibility of Analytical Results.

  • Possible Cause: This could be due to the on-going degradation of the compound in the analytical sample solution or inconsistencies in sample preparation.

  • Troubleshooting Steps:

    • Control Sample Preparation: Prepare sample solutions fresh for each analysis and minimize their time in solution before injection.

    • pH Control: The pH of the sample solution and the mobile phase can significantly impact the stability of the compound. Ensure consistent pH across all experiments.

    • Temperature Control: Use a temperature-controlled autosampler to maintain sample stability during the analytical run.

    • Evaluate Solution Stability: Conduct a solution stability study by analyzing the same sample solution at different time points to understand the degradation kinetics in the analytical solvent.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute it with the mobile phase for HPLC analysis.[6]

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute for analysis.[6]

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw a sample and dilute for analysis.[6]

  • Thermal Degradation:

    • Expose the solid compound to a dry heat of 80°C for 48 hours.

    • After exposure, dissolve a known amount of the solid in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 1 mg/mL in methanol or water) to UV light (e.g., 254 nm) for a specified duration.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze samples at various time points.

Protocol 2: Stability-Indicating HPLC Method

This is a general protocol for developing a stability-indicating HPLC method.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of a buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to separate the parent peak from all degradation product peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (a photodiode array detector is recommended to obtain UV spectra).

  • Temperature: 30°C.

  • Injection Volume: 10 µL.

Data Presentation

Table 1: Summary of Potential Degradation Products of this compound

Stress ConditionPotential Degradation ProductProposed StructureAnalytical Observation
Oxidation N-oxide derivativePyrrolidine ring with N-O bondElutes earlier than the parent compound in RP-HPLC.
Thermal Decarboxylated productPyrrolidin-1-yl-ethaneMore volatile and may require GC-MS for detection.
Strong Acid/Base Ring-opened productsVarious amino acids/aminesPolarity will vary, may require different chromatographic conditions.

Visualizations

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation cluster_hydrolysis Hydrolytic Degradation (Harsh) parent 3-(Pyrrolidin-1-yl)propanoic acid hydrochloride n_oxide N-Oxide Derivative parent->n_oxide [O] decarboxylated Decarboxylated Product parent->decarboxylated Δ, -CO2 ring_opened Ring-Opened Products parent->ring_opened H+/OH-

Caption: Proposed degradation pathways of this compound.

Experimental_Workflow start Start: Sample of 3-(Pyrrolidin-1-yl)propanoic acid HCl forced_degradation Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) start->forced_degradation hplc_analysis RP-HPLC Analysis forced_degradation->hplc_analysis peak_detection Detection of Degradation Peaks hplc_analysis->peak_detection lcms_analysis LC-MS Analysis for Identification peak_detection->lcms_analysis New Peaks Found end End: Degradation Profile Established peak_detection->end No Degradation characterization Structure Elucidation of Degradants lcms_analysis->characterization characterization->end

Caption: Workflow for the analysis of degradation products.

References

Troubleshooting low purity of 3-(Pyrrolidin-1-yl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists experiencing low purity issues during the synthesis and purification of 3-(Pyrrolidin-1-yl)propanoic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and straightforward synthesis is a Michael addition reaction. This involves reacting pyrrolidine with an acrylic acid derivative (like ethyl acrylate) followed by hydrolysis of the resulting ester and subsequent formation of the hydrochloride salt.

Q2: My final product is a sticky oil or wax instead of a crystalline solid. What could be the cause?

A2: This is a common issue that can arise from several factors:

  • Residual Solvent: Incomplete removal of reaction or recrystallization solvents can result in an oily product. Ensure the product is dried thoroughly under high vacuum.

  • Presence of Impurities: Unreacted starting materials, side-products, or polymeric material can inhibit crystallization.

  • Hygroscopic Nature: The hydrochloride salt can be hygroscopic. Ensure it is handled and stored in a dry environment.

Q3: I am observing a significant amount of a higher molecular weight species in my crude product. What is it likely to be?

A3: A common side reaction in the Michael addition of amines to acrylates is the formation of a di-adduct, where a second molecule of the acrylate reacts with the nitrogen of the initial product. This is more prevalent if an excess of the acrylate is used or if the reaction temperature is too high.

Q4: My NMR spectrum shows broad peaks and an incorrect integration for the pyrrolidine protons. What does this indicate?

A4: Broad peaks can suggest the presence of multiple chemical species in slow exchange on the NMR timescale, which could be due to protonation/deprotonation equilibria or the presence of polymeric impurities. Incorrect integration, particularly a lower than expected number of pyrrolidine protons relative to the propanoic acid backbone, could indicate the presence of impurities that do not contain the pyrrolidine ring.

Q5: What is the best way to purify the crude this compound?

A5: Recrystallization is the most effective method for purifying the final hydrochloride salt. A common technique for amino acid hydrochlorides is to use a binary solvent system, such as ethanol/diethyl ether or isopropanol/diethyl ether. The product should be dissolved in a minimal amount of the hot alcohol, and then the ether is added slowly until turbidity is observed, followed by slow cooling to induce crystallization.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction.- Ensure stoichiometric amounts of reactants or a slight excess of pyrrolidine. - Increase reaction time or temperature moderately. - Monitor the reaction by TLC or NMR to confirm completion.
Product loss during workup.- Ensure the aqueous layer is fully acidified before extraction. - Use a continuous liquid-liquid extractor for better recovery.
Product is colored (yellow/brown) Impurities from starting materials.- Purify starting materials (e.g., distill pyrrolidine and acrylic acid) before use.
Degradation during reaction.- Run the reaction at a lower temperature. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
- Treat the solution with activated charcoal during recrystallization.
Low Purity by HPLC/NMR Unreacted starting materials (pyrrolidine, acrylic acid).- Optimize reaction conditions (time, temperature, stoichiometry). - Perform an acidic wash to remove unreacted pyrrolidine.
Presence of di-adduct or polymeric byproducts.- Use a slight excess of the amine (pyrrolidine) relative to the acrylate. - Control the reaction temperature carefully to minimize side reactions. - Purify by careful recrystallization, as the byproduct may have different solubility.
Difficulty with Crystallization Oily product due to residual solvent or impurities.- Ensure the product is thoroughly dried under vacuum. - Attempt recrystallization from a different solvent system. - Try triturating the oil with a non-polar solvent like diethyl ether or hexane to induce solidification.
Incorrect pH.- Ensure the solution is sufficiently acidic (pH 1-2) with HCl before attempting to isolate the hydrochloride salt.

Experimental Protocols

Synthesis of this compound
  • Michael Addition: In a round-bottom flask, dissolve acrylic acid (1 equivalent) in a suitable solvent like ethanol or acetonitrile. Cool the solution in an ice bath.

  • Slowly add pyrrolidine (1 equivalent) dropwise to the cooled solution while stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC or ¹H NMR.

  • Work-up: Remove the solvent under reduced pressure. The resulting crude 3-(Pyrrolidin-1-yl)propanoic acid can be used directly in the next step.

  • Salt Formation: Dissolve the crude product in a minimal amount of ethanol or isopropanol.

  • Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in diethyl ether or bubble HCl gas through the solution until the pH is acidic (pH 1-2).

  • The hydrochloride salt should precipitate. If it oils out, try scratching the inside of the flask with a glass rod to induce crystallization.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

Recrystallization of this compound
  • Place the crude hydrochloride salt in a flask.

  • Add a minimal amount of hot ethanol or isopropanol to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Slowly add diethyl ether to the hot solution with swirling until a persistent cloudiness is observed.

  • Add a few drops of hot alcohol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Visualizations

Synthesis Pathway

G Pyrrolidine Pyrrolidine Intermediate 3-(Pyrrolidin-1-yl)propanoic acid (Zwitterion/Free Base) Pyrrolidine->Intermediate AcrylicAcid Acrylic Acid AcrylicAcid->Intermediate FinalProduct 3-(Pyrrolidin-1-yl)propanoic acid hydrochloride Intermediate->FinalProduct HCl HCl HCl->FinalProduct G Start Low Purity of Final Product CheckNMR Analyze 1H NMR Spectrum Start->CheckNMR CheckAppearance Assess Physical Appearance Start->CheckAppearance NMR_Impurity Signals from Starting Materials? CheckNMR->NMR_Impurity Appearance_Oily Product is Oily/Waxy? CheckAppearance->Appearance_Oily NMR_SideProduct Unidentified Broad Peaks? NMR_Impurity->NMR_SideProduct No IncompleteReaction Optimize Reaction (Time, Temp, Stoichiometry) NMR_Impurity->IncompleteReaction Yes NMR_Solvent Residual Solvent Peaks? NMR_SideProduct->NMR_Solvent No SideReaction Adjust Reaction Conditions (Lower Temp, Amine Excess) NMR_SideProduct->SideReaction Yes DryLonger Dry Product Under High Vacuum NMR_Solvent->DryLonger Yes Recrystallize Perform Careful Recrystallization NMR_Solvent->Recrystallize No IncompleteReaction->Recrystallize SideReaction->Recrystallize DryLonger->Recrystallize Appearance_Colored Product is Colored? Appearance_Oily->Appearance_Colored No Triturate Triturate with Non-Polar Solvent or Re-evaluate Recrystallization Appearance_Oily->Triturate Yes Appearance_Colored->Recrystallize No Charcoal Use Activated Charcoal During Recrystallization Appearance_Colored->Charcoal Yes Triturate->Recrystallize Charcoal->Recrystallize

Technical Support Center: Purification of 3-(Pyrrolidin-1-yl)propanoic acid HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-(Pyrrolidin-1-yl)propanoic acid HCl.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 3-(Pyrrolidin-1-yl)propanoic acid HCl in a question-and-answer format.

Q1: My final product is an oil or a sticky solid. How can I obtain a crystalline solid?

A1: "Oiling out" or the formation of a non-crystalline product is a common issue. This can be caused by the presence of impurities or residual solvent. Here are some strategies to induce crystallization:

  • Trituration: Try stirring the oil or sticky solid with a solvent in which the product is poorly soluble (an "anti-solvent"), such as diethyl ether or cold acetone. This can often induce the formation of a solid.

  • Recrystallization from a different solvent system: The initial solvent system may not be optimal. Experiment with solvent pairs like ethanol/diethyl ether, isopropanol/diethyl ether, or methanol/acetone.

  • Ensure complete removal of reaction solvents: Residual solvents from the synthesis, such as water or the solvent used for the reaction, can inhibit crystallization. Ensure the crude product is thoroughly dried under vacuum before attempting purification.

Q2: After recrystallization, my yield is very low. What are the potential causes and solutions?

A2: Low recovery can be due to several factors. Consider the following:

  • Using too much solvent: Dissolving the crude product in an excessive volume of hot solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the compound.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Inappropriate solvent choice: If the product is too soluble in the chosen solvent even at low temperatures, the recovery will be poor. Re-evaluate the solvent system through small-scale solubility tests.

Q3: How can I remove unreacted starting materials like pyrrolidine and acrylic acid?

A3: Unreacted starting materials are common impurities. Their removal can be achieved through pH-adjusted extractions:

  • Unreacted Pyrrolidine (a base): Dissolve the crude product in a suitable organic solvent. Wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate and extract the basic pyrrolidine into the aqueous layer.

  • Unreacted Acrylic Acid (an acid): After the acidic wash, you can wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate) to deprotonate and extract the acidic acrylic acid into the aqueous layer. Be aware that your product is a zwitterion and its solubility can be pH-dependent. It is crucial to then neutralize the aqueous layer containing your product and extract it back into an organic solvent if it's in its free base form, or acidify to precipitate the HCl salt.

Q4: My purified product still shows impurities by NMR or HPLC. What are the next steps?

A4: If impurities persist, a combination of purification techniques may be necessary:

  • Repeat Recrystallization: A second recrystallization using a different solvent system can often remove stubborn impurities.

  • Column Chromatography: For difficult separations, silica gel column chromatography can be employed. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic acid or triethylamine, may be effective. The choice of modifier depends on whether you are chromatographing the free base or the salt.

  • pH-gradient purification: The zwitterionic nature of the free amino acid can be exploited using ion-exchange chromatography.

Frequently Asked Questions (FAQs)

What are the most likely impurities in a 3-(Pyrrolidin-1-yl)propanoic acid HCl reaction?

The most common impurities are typically:

  • Unreacted starting materials: Pyrrolidine and acrylic acid (or its ester).

  • The free base of the product: 3-(Pyrrolidin-1-yl)propanoic acid.

  • Polymers of acrylic acid.

  • Side-products from the Michael addition.

What is a good starting point for a recrystallization solvent system?

A common and effective method for recrystallizing hydrochloride salts of amino acids is to dissolve the crude product in a minimal amount of a polar solvent like hot ethanol or isopropanol and then slowly add a less polar anti-solvent like diethyl ether or acetone until the solution becomes cloudy. Allowing this solution to cool slowly should yield crystals.

How can I confirm the purity of my final product?

Several analytical techniques can be used to assess purity:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect non-volatile impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range close to the literature value is indicative of high purity.

Data Presentation

ParameterRecrystallizationpH-Adjusted Extraction
Typical Impurities Removed Minor organic side-products, colored impuritiesUnreacted acidic and basic starting materials, salts
Estimated Yield 60-90%>80% (after subsequent isolation)
Expected Purity >98%>95% (often requires a subsequent recrystallization)
Key Considerations Proper solvent selection is critical.Careful control of pH to avoid product loss.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: Place the crude 3-(Pyrrolidin-1-yl)propanoic acid HCl in an Erlenmeyer flask. Add a minimal amount of hot ethanol (or isopropanol) while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at reflux for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Slowly add diethyl ether (or acetone) to the hot filtrate with swirling until the solution becomes persistently turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether (or the anti-solvent used).

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by pH-Adjusted Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq) to remove any unreacted pyrrolidine. Separate the aqueous layer.

  • Basic Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (aq) to remove any unreacted acrylic acid. Separate the aqueous layer.

  • Isolation of Product:

    • As the HCl salt: The product should remain in the organic layer. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting solid can then be recrystallized as per Protocol 1.

    • As the free base (zwitterion): If the product is suspected to be in the aqueous layers, combine the aqueous washes, neutralize to its isoelectric point (around pH 7), and either extract with an organic solvent or saturate with NaCl and then extract to recover the zwitterionic free base. This can then be converted back to the HCl salt.

Visualizations

Troubleshooting_Workflow start Crude Product oily Product is an oil or sticky solid? start->oily low_yield Low yield after recrystallization? oily->low_yield No triturate Triturate with anti-solvent oily->triturate Yes impurities_remain Impurities still present? low_yield->impurities_remain No check_solvent_amount Use minimum hot solvent low_yield->check_solvent_amount Yes end_product Pure Crystalline Product impurities_remain->end_product No ph_extraction Perform pH-adjusted extraction impurities_remain->ph_extraction Yes recrystallize Recrystallize with new solvent system triturate->recrystallize recrystallize->low_yield slow_cooling Ensure slow cooling check_solvent_amount->slow_cooling slow_cooling->impurities_remain column_chrom Consider column chromatography ph_extraction->column_chrom column_chrom->end_product

Caption: Troubleshooting workflow for the purification of 3-(Pyrrolidin-1-yl)propanoic acid HCl.

Purification_Logic crude Crude Reaction Mixture dissolve Dissolve in Organic Solvent crude->dissolve wash_acid Wash with aq. HCl dissolve->wash_acid wash_base Wash with aq. NaHCO3 wash_acid->wash_base Removes Pyrrolidine separate_org Separate Organic Layer wash_base->separate_org Removes Acrylic Acid dry_concentrate Dry and Concentrate separate_org->dry_concentrate recrystallize Recrystallize dry_concentrate->recrystallize pure_product Pure Product recrystallize->pure_product

Caption: Logical workflow for purification via pH-adjusted extraction followed by recrystallization.

Technical Support Center: Scaling Up the Synthesis of 3-(Pyrrolidin-1-yl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 3-(Pyrrolidin-1-yl)propanoic acid hydrochloride.

I. Synthesis Workflow & Logic

The scaled-up synthesis of this compound is typically achieved through a three-step process. This workflow is designed to be efficient and scalable.

Synthesis_Workflow Overall Synthesis Workflow cluster_0 Step 1: Aza-Michael Addition cluster_1 Step 2: Ester Hydrolysis (Saponification) cluster_2 Step 3: Acidification & Salt Formation start Pyrrolidine + Ethyl Acrylate process1 Reaction in Solvent (e.g., Ethanol or neat) start->process1 product1 Ethyl 3-(pyrrolidin-1-yl)propanoate process1->product1 process2 Addition of Aqueous NaOH Heat under reflux product1->process2 product2 Sodium 3-(pyrrolidin-1-yl)propanoate (in aqueous solution) process2->product2 process3 Acidification with HCl (to pH < 2) product2->process3 product3 3-(Pyrrolidin-1-yl)propanoic acid (in aqueous solution) process3->product3 process4 Solvent Exchange & Crystallization (e.g., Isopropanol) product3->process4 final_product This compound (Solid) process4->final_product

Caption: Overall synthesis workflow for this compound.

II. Experimental Protocols

Step 1: Aza-Michael Addition of Pyrrolidine to Ethyl Acrylate

This step involves the nucleophilic addition of pyrrolidine to ethyl acrylate to form ethyl 3-(pyrrolidin-1-yl)propanoate.

Methodology:

  • Reactor Setup: A suitable reactor is charged with ethyl acrylate and a solvent (e.g., ethanol). The use of a solvent is recommended for better temperature control during scale-up.

  • Reagent Addition: Pyrrolidine is added dropwise to the reactor while maintaining the temperature between 20-30°C. This reaction is exothermic, and controlled addition is crucial to prevent a runaway reaction.

  • Reaction Monitoring: The reaction progress is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure to yield crude ethyl 3-(pyrrolidin-1-yl)propanoate.

Step 2: Ester Hydrolysis (Saponification)

The ester intermediate is hydrolyzed to the corresponding carboxylate salt using a strong base.

Methodology:

  • Reactor Setup: The crude ethyl 3-(pyrrolidin-1-yl)propanoate is dissolved in a mixture of water and a co-solvent like ethanol in a reactor equipped with a reflux condenser.

  • Base Addition: A solution of sodium hydroxide (NaOH) is added to the reactor.

  • Heating: The mixture is heated to reflux and maintained at this temperature until the hydrolysis is complete. The reaction is monitored by checking for the disappearance of the starting ester via GC or TLC.[1][2]

  • Completion: The reaction results in an aqueous solution of sodium 3-(pyrrolidin-1-yl)propanoate.

Step 3: Acidification and Hydrochloride Salt Formation

The carboxylate salt is neutralized, and the final hydrochloride salt is formed and crystallized.

Methodology:

  • Cooling: The reaction mixture from Step 2 is cooled to room temperature.

  • Acidification: Concentrated hydrochloric acid (HCl) is slowly added to the solution to bring the pH to below 2. This protonates the carboxylate to form the free carboxylic acid.

  • Solvent Exchange: The water is removed by azeotropic distillation with a suitable solvent like isopropanol.

  • Crystallization: The product is crystallized from the solvent (e.g., isopropanol). The solution is cooled to induce crystallization, and the solid product is collected by filtration.

  • Drying: The filtered solid is washed with a cold solvent and dried under vacuum to yield this compound.

III. Quantitative Data Summary

The following tables provide a summary of typical reaction parameters and expected yields for the synthesis.

Table 1: Reagent and Solvent Ratios (per 1 mole of Ethyl Acrylate)

Reagent/SolventMolar/Volume RatioNotes
Ethyl Acrylate1.0 moleLimiting Reagent
Pyrrolidine1.0 - 1.1 molesA slight excess can ensure complete conversion of the acrylate.
Ethanol (Step 1)2 - 5 volumesFacilitates heat transfer and mixing.
Sodium Hydroxide1.1 - 1.5 molesExcess ensures complete hydrolysis.[2]
Water (Step 2)5 - 10 volumesSolvent for hydrolysis.
Concentrated HClAs requiredTo adjust pH to < 2.
Isopropanol (Step 3)3 - 6 volumesFor crystallization.

Table 2: Typical Process Parameters and Yields

StepParameterValueExpected Yield
1. Michael Addition Temperature20 - 40°C90 - 98% (crude)
Reaction Time2 - 6 hours
2. Hydrolysis TemperatureReflux (approx. 80-100°C)>95% conversion
Reaction Time4 - 12 hours
3. Salt Formation Crystallization Temp.0 - 10°C85 - 95% (from ester)
Overall Yield70 - 85%

IV. Troubleshooting Guides and FAQs

This section addresses common issues encountered during the scale-up synthesis.

Step 1: Aza-Michael Addition

Troubleshooting_Michael_Addition Troubleshooting: Aza-Michael Addition problem Problem: Incomplete Reaction or Low Yield cause1 Cause: Insufficient Reaction Time or Temperature problem->cause1 cause2 Cause: Poor Mixing at Scale problem->cause2 cause3 Cause: Reagent Quality Issues problem->cause3 solution1 Solution: Increase reaction time or moderately warm the mixture (to 30-40°C). Monitor progress by GC/TLC. cause1->solution1 solution2 Solution: Ensure adequate agitation. Check impeller design and speed for effective mixing. cause2->solution2 solution3 Solution: Verify the purity of pyrrolidine and ethyl acrylate. Use freshly distilled reagents if necessary. cause3->solution3 problem2 Problem: Runaway Reaction / Poor Temperature Control cause4 Cause: Addition of Pyrrolidine is too fast problem2->cause4 cause5 Cause: Inadequate Cooling Capacity problem2->cause5 solution4 Solution: Add pyrrolidine dropwise with efficient cooling. Monitor the internal temperature closely. cause4->solution4 solution5 Solution: Ensure the reactor's cooling system is sufficient for the scale. Consider using a solvent to help dissipate heat. cause5->solution5

Caption: Troubleshooting guide for the Aza-Michael Addition step.

FAQs for Step 1:

  • Q: Is a catalyst necessary for the aza-Michael addition of pyrrolidine to ethyl acrylate?

    • A: While some aza-Michael additions benefit from catalysts, the reaction between a secondary amine like pyrrolidine and ethyl acrylate is often facile and can proceed without a catalyst, especially with gentle heating. For larger scales, proceeding without a catalyst simplifies the process and purification.

  • Q: What are potential side products in this step?

    • A: The primary potential side product is the bis-addition product, where a second molecule of ethyl acrylate reacts with the initial product. However, using a slight excess of pyrrolidine can minimize this. Polymerization of ethyl acrylate can also occur if the reaction overheats or is exposed to initiators.

Step 2: Ester Hydrolysis

Troubleshooting_Hydrolysis Troubleshooting: Ester Hydrolysis problem Problem: Incomplete Hydrolysis cause1 Cause: Insufficient NaOH problem->cause1 cause2 Cause: Inadequate Reflux Time or Temperature problem->cause2 solution1 Solution: Use a molar excess of NaOH (e.g., 1.2 equivalents). Ensure accurate measurement of the starting ester. cause1->solution1 solution2 Solution: Ensure the mixture is refluxing vigorously. Extend the reaction time and monitor by TLC/GC until the starting material is consumed. cause2->solution2 problem2 Problem: Formation of Emulsions during Work-up cause3 Cause: High Concentration of Salts and Organic Material problem2->cause3 solution3 Solution: Dilute the reaction mixture with brine before extraction. Allow the mixture to stand for a longer period to allow for phase separation. cause3->solution3

Caption: Troubleshooting guide for the Ester Hydrolysis step.

FAQs for Step 2:

  • Q: Why is basic hydrolysis (saponification) preferred over acidic hydrolysis for this step at scale?

    • A: Basic hydrolysis is practically irreversible, which drives the reaction to completion and generally results in higher yields.[3][4] Acid-catalyzed hydrolysis is an equilibrium process, which can be difficult to drive to completion on a large scale.[1][2]

  • Q: Can other bases be used for the hydrolysis?

    • A: Yes, potassium hydroxide (KOH) or lithium hydroxide (LiOH) can also be used. However, NaOH is often chosen for its cost-effectiveness in large-scale synthesis.

Step 3: Acidification and Salt Formation

Troubleshooting_Crystallization Troubleshooting: Crystallization problem Problem: Product Oiling Out, Not Crystallizing cause1 Cause: Residual Water in the Crystallization Solvent problem->cause1 cause2 Cause: Cooling Too Rapidly problem->cause2 solution1 Solution: Ensure the solvent exchange to isopropanol is thorough. Consider azeotropic distillation to remove all water. cause1->solution1 solution2 Solution: Implement a controlled cooling profile. Slow cooling promotes the formation of well-defined crystals. cause2->solution2 problem2 Problem: Low Purity of Final Product cause3 Cause: Incomplete Removal of Side Products problem2->cause3 cause4 Cause: Occlusion of Impurities During Crystallization problem2->cause4 solution3 Solution: Consider a purification step of the intermediate ester before hydrolysis. Ensure the final product is washed thoroughly with cold solvent after filtration. cause3->solution3 solution4 Solution: Recrystallization from a suitable solvent system may be necessary to achieve the desired purity. cause4->solution4

Caption: Troubleshooting guide for the Crystallization step.

FAQs for Step 3:

  • Q: What is the importance of the pH adjustment in this step?

    • A: The pH must be made acidic (typically pH < 2) to ensure that the carboxylate is fully protonated to the carboxylic acid. This is essential for the subsequent formation of the hydrochloride salt and its crystallization.

  • Q: How can the particle size of the final product be controlled?

    • A: Particle size can be influenced by the rate of cooling, the level of agitation during crystallization, and the solvent system used. Slower cooling and controlled agitation generally lead to larger, more uniform crystals. Seeding the solution with a small amount of the desired crystalline material can also promote controlled crystal growth.

References

Technical Support Center: Preventing Racemization in Reactions with Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you identify, prevent, and resolve issues related to racemization in your experiments involving pyrrolidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in reactions with pyrrolidine derivatives?

A1: Racemization is the process where an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemic mixture).[1] In drug development and asymmetric synthesis, the three-dimensional structure of a molecule, including its chirality, is crucial for its biological activity.[2][3] Often, only one enantiomer of a chiral molecule is therapeutically active, while the other may be inactive or even cause harmful side effects.[2] The pyrrolidine ring is a common scaffold in many pharmaceuticals, and maintaining its specific stereochemistry is essential for the final compound's efficacy and safety.[3][4][5] Racemization undermines this by reducing the enantiomeric excess (ee), leading to decreased efficacy, potential toxicity, and the need for difficult and expensive purification steps.[1]

Q2: What are the primary causes of racemization in reactions involving pyrrolidine derivatives?

A2: Racemization can be triggered by several factors throughout the experimental process, from the reaction itself to workup and purification. The most common causes include:

  • Harsh pH Conditions: Exposure to strong acids or bases, particularly during aqueous workup, can cause epimerization at a newly formed stereocenter.[1]

  • Elevated Temperatures: Higher reaction temperatures or prolonged heating during solvent removal can provide sufficient energy to overcome the activation barrier for the formation of the undesired enantiomer.[1][2]

  • Inappropriate Solvent Choice: The solvent's polarity can significantly influence the stability of the reaction's transition state, thereby affecting enantioselectivity.[1][6]

  • Choice of Coupling Reagents: In peptide synthesis or amidation reactions, certain highly reactive coupling reagents (like carbodiimides used alone) can promote the formation of intermediates, such as oxazolones, which are prone to racemization.[7][8][9]

  • Presence of Impurities: Trace amounts of water, acids, or bases can interfere with the catalytic cycle or directly promote the racemization of the product or catalyst.[1][6]

  • Acidic Silica Gel: During column chromatography, the acidic nature of standard silica gel can cause racemization of sensitive chiral compounds.[1]

Q3: Can the pyrrolidine catalyst itself, such as L-proline, undergo racemization?

A3: While L-proline and its derivatives are robust catalysts, they can racemize under harsh conditions.[1] For instance, L-proline can be racemized by prolonged exposure to strong acids or bases at high temperatures.[1] However, under typical organocatalytic reaction conditions, derivatives like N-Benzoyl-L-proline are generally more resistant to racemization at their own chiral center.[1] It is always best practice to avoid extreme conditions to maintain the catalyst's enantiomeric integrity.

Q4: How can I detect and quantify the extent of racemization in my product?

A4: The most reliable and widely used methods for detecting and quantifying racemization involve chiral chromatography.[7][10]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. The sample is passed through a column with a chiral stationary phase, which separates the D- and L-enantiomers, allowing for their quantification based on peak area.[7][10] For amino acids, derivatization with a fluorescent or UV-active tag is often performed after hydrolysis of the final product.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This highly sensitive technique is also used. It requires the conversion of non-volatile analytes into volatile derivatives before injection onto a chiral GC column for separation and detection.[10]

Other techniques like Capillary Electrophoresis (CE) and Nuclear Magnetic Resonance (NMR) Spectroscopy can also be employed depending on the specific molecule and available instrumentation.[10]

Troubleshooting Guides

This section addresses specific issues that can lead to a loss of enantioselectivity in your experiments.

Issue 1: Low Enantiomeric Excess (ee) in the Final Product
Potential Cause Recommended Solution
Inappropriate Solvent The solvent can significantly impact the stability of the transition state. Screen a range of solvents, including polar aprotic (DMSO, DMF) and less polar (DCM, toluene) options.[1] Consider solvent mixtures to find an optimal balance of reactivity and selectivity.[1]
Suboptimal Reaction Temperature Higher temperatures can lead to racemization by providing enough energy to form the undesired enantiomer.[1] Lower the reaction temperature (e.g., to 0 °C, -20 °C, or lower) and perform a temperature optimization study to find the best balance between reaction rate and ee.[1]
Incorrect Stoichiometry or Concentration The relative concentrations of reactants and catalyst can influence the reaction pathway. Vary the catalyst loading (typically 5-20 mol%) and adjust reactant concentrations.[1]
Presence of Impurities Trace amounts of water, acid, or base can interfere with the catalyst or promote racemization.[1][6] Use freshly distilled, anhydrous solvents and purify all reactants before use.[1] Ensure all reactions are run under an inert atmosphere (e.g., nitrogen or argon).[6]
Inadequate Coupling Reagent/Additive In amide coupling reactions, some reagents promote racemization. Always use carbodiimides (e.g., DIC, DCC) with racemization-suppressing additives like HOBt or HOAt.[8][9][11] Consider using uronium/aminium salt reagents like HBTU or HATU, which are known for high efficiency and lower racemization risk.[8]
Issue 2: Product Racemizes During Workup or Purification
Potential Cause Recommended Solution
Harsh pH During Extraction Exposing the product to strong acids or bases during aqueous workup can cause epimerization.[1] Quench the reaction with a buffered aqueous solution (e.g., saturated ammonium chloride).[1] Minimize the time the product is in contact with acidic or basic solutions.[1]
High Temperatures During Solvent Removal Prolonged heating can lead to racemization.[1] Use a rotary evaporator at reduced pressure and a moderate temperature.[1] For highly sensitive products, consider non-thermal methods like lyophilization.[1]
Racemization on Silica Gel The acidic nature of standard silica gel can cause racemization of sensitive compounds during column chromatography.[1] Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent, or use a deactivated silica gel.[1]

Data Presentation

Table 1: Illustrative Effect of Temperature and Solvent on Enantiomeric Excess (ee%)

This table provides illustrative data based on typical results for L-proline catalyzed aldol reactions to demonstrate common trends.[1] Actual results will vary based on specific substrates and conditions.

Temperature (°C)SolventEnantiomeric Excess (ee%)
25Acetonitrile75%
0Acetonitrile88%
-20Acetonitrile95%
25DMSO92%
0DMSO97%
-20DMSO>99%
25Dichloromethane60%
0Dichloromethane72%
Table 2: Comparison of Coupling Reagents and Additives for Preventing Racemization
Coupling Reagent/AdditiveRacemization RiskKey Advantages
DIC / HOBtLowWell-established, effective at suppressing racemization.[7][11]
HATUVery LowHighly efficient, known for low racemization rates.[8][12]
DIC aloneHighShould be avoided; high risk of racemization.[11]
Copper (II) Chloride (CuCl₂) + HOBtVery LowShown to be highly effective in suppressing racemization.[9][11]

Experimental Protocols

Protocol 1: Generic Asymmetric Aldol Reaction Using N-Benzoyl-L-proline

This protocol provides a general procedure that should be optimized for specific substrates.[1]

1. Preparation:

  • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.

  • Use freshly distilled, anhydrous solvents. Ensure all reactants are pure.

2. Reaction Setup:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add N-Benzoyl-L-proline (e.g., 0.1 mmol, 10 mol%).

  • Add the anhydrous solvent (e.g., DMSO, 2.0 mL).

  • Cool the reaction mixture to the desired temperature (e.g., -10 °C) using a cryocooler or an ice-salt bath.

3. Addition of Reactants:

  • Add the ketone (e.g., 5.0 mmol, 5 equivalents) to the cooled catalyst solution.

  • Slowly add the aldehyde (e.g., 1.0 mmol, 1 equivalent) dropwise over 10-15 minutes.

4. Reaction Monitoring:

  • Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or HPLC.

5. Workup:

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a moderate temperature.

6. Purification:

  • Purify the crude product by column chromatography on silica gel (if the product is stable) or by another suitable method like recrystallization.

Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC

This protocol outlines the general steps for determining the extent of racemization.[7][10]

1. Peptide/Product Hydrolysis:

  • Place the synthetic peptide or product (approx. 1 mg) in a hydrolysis tube.

  • Add 6 M HCl (or 6 M DCl in D₂O to correct for hydrolysis-induced racemization).[10]

  • Seal the tube under vacuum and heat at 110 °C for 24 hours.

  • After cooling, open the tube, evaporate the acid, and reconstitute the amino acid hydrolysate in a known volume of 0.1 M HCl.

2. Derivatization (Example with NBD-Cl):

  • To 100 µL of the amino acid hydrolysate, add 100 µL of 0.1 M borate buffer (pH 8.0).

  • Add 200 µL of a 10 mg/mL solution of 4-chloro-7-nitrobenzofurazan (NBD-Cl) in ethanol.[7]

  • Heat the mixture at 60 °C for 10 minutes.

  • Cool the reaction and add 100 µL of 0.1 M HCl to stop the reaction.

  • Filter the sample through a 0.22 µm syringe filter before HPLC analysis.

3. Chiral HPLC Analysis:

  • Column: Chiral stationary phase column (e.g., CROWNPAK CR(+)).[7]

  • Mobile Phase: Perchloric acid solution (pH 1.0) or other suitable mobile phase for the specific column and analyte.[7]

  • Flow Rate: 0.8 mL/min.[7]

  • Column Temperature: 25 °C.[7]

  • Detection: UV or fluorescence detector at the appropriate wavelength for the derivative (e.g., 260 nm for NBD).[7]

  • Injection Volume: 10 µL.[7]

4. Data Analysis:

  • Identify the D- and L-isomers based on their retention times compared to standards.

  • Quantify the enantiomeric excess (ee%) by calculating the ratio of the peak areas: ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.

Visualizations

G Troubleshooting Workflow for Low Enantiomeric Excess start Start: Low or Inconsistent ee% validate_analytical Step 1: Verify Analytical Method (Chiral HPLC/GC) start->validate_analytical check_reagents Step 2: Scrutinize Reagents - Purity of Substrates? - Solvent Quality (Anhydrous?)? - Catalyst Integrity? validate_analytical->check_reagents Method is Valid action_validate Action: Validate Method (Resolution > 1.5, Linearity) validate_analytical->action_validate Method is Not Valid check_conditions Step 3: Evaluate Reaction Conditions - Temperature too high? - Inappropriate Solvent? - Wrong Coupling Reagent? check_reagents->check_conditions Reagents are Pure action_purify Action: Purify Reagents Use Anhydrous Solvents Synthesize/Procure Fresh Catalyst check_reagents->action_purify Impurities Suspected check_workup Step 4: Review Workup/Purification - Harsh pH? - High Temp Evaporation? - Acidic Silica Gel? check_conditions->check_workup Conditions are Optimal action_optimize Action: Optimize Conditions - Lower Temperature - Screen Solvents - Use Additives (HOBt, HOAt) check_conditions->action_optimize Conditions Suboptimal end_success Resolution: Reproducible, High ee% Achieved check_workup->end_success Protocol is Sound action_modify_workup Action: Modify Protocol - Use Buffered Quench - Use Deactivated Silica - Low Temp Evaporation check_workup->action_modify_workup Protocol Issues Found action_validate->validate_analytical Re-evaluate action_purify->check_reagents Re-evaluate action_optimize->check_conditions Re-evaluate action_modify_workup->check_workup Re-evaluate G Workflow for Chiral HPLC Analysis start Start: Synthesized Product hydrolysis 1. Sample Hydrolysis (e.g., 6M HCl, 110°C) start->hydrolysis derivatization 2. Derivatization (e.g., with NBD-Cl) hydrolysis->derivatization hplc 3. Chiral HPLC Separation (Chiral Stationary Phase) derivatization->hplc detection 4. Detection (UV or Fluorescence) hplc->detection analysis 5. Data Analysis - Integrate Peak Areas - Calculate ee% detection->analysis end Result: Enantiomeric Purity Determined analysis->end

References

Technical Support Center: Managing Propanoic Acid Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of propanoic acid hydrochloride salts.

Frequently Asked Questions (FAQs)

Q1: What makes propanoic acid hydrochloride salts hygroscopic?

A1: The hygroscopicity of propanoic acid hydrochloride salts stems from the high affinity of the chloride ion for water molecules. The electronegative chlorine atom acts as a hydrogen bond acceptor, readily attracting and binding with atmospheric moisture.[1] This tendency is common among hydrochloride salts of active pharmaceutical ingredients (APIs), which are often used to enhance the solubility of basic drugs. While beneficial for solubility, this property can lead to stability and handling challenges.

Q2: What are the primary issues caused by the hygroscopicity of my propanoic acid hydrochloride salt?

A2: Moisture absorption can lead to a range of problems during research and development, including:

  • Physical Changes: Caking, clumping, and poor powder flowability can occur, making accurate weighing and handling difficult.[2] In severe cases, deliquescence (dissolving in absorbed atmospheric moisture) can turn the solid powder into a liquid.

  • Chemical Degradation: The presence of water can accelerate chemical degradation pathways such as hydrolysis, leading to a loss of potency and the formation of impurities.[2][3]

  • Changes in Crystal Structure: Moisture can induce phase transitions, such as the formation of hydrates, which can alter the salt's physical and chemical properties, including solubility and bioavailability.

  • Manufacturing and Formulation Challenges: In a manufacturing setting, hygroscopic powders can stick to equipment, leading to processing difficulties and inconsistencies in the final product.[4]

Q3: How can I determine the hygroscopicity of my propanoic acid hydrochloride salt?

A3: The most common and accurate method is through Dynamic Vapor Sorption (DVS) analysis. This technique measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature. The resulting data is plotted as a moisture sorption isotherm, which shows the equilibrium moisture content at each RH level. This analysis helps to determine the critical relative humidity (CRH), the RH at which the material begins to absorb significant amounts of moisture.

Q4: What is a moisture sorption isotherm and how do I interpret it?

A4: A moisture sorption isotherm is a graph that plots the equilibrium moisture content of a material (y-axis) against the water activity or relative humidity (x-axis) at a constant temperature.[5][6] The shape of the isotherm provides valuable information about the material's interaction with water. For a crystalline hygroscopic solid like a propanoic acid hydrochloride salt, you might observe a gradual increase in moisture content at lower RH, followed by a sharp increase as the CRH is approached and surpassed. Hysteresis, a difference between the sorption (increasing humidity) and desorption (decreasing humidity) curves, can indicate changes in the material's structure.

Q5: What are the general classifications of hygroscopicity?

A5: The European Pharmacopoeia provides a common classification system based on the increase in mass after storage at 25°C and 80% relative humidity for 24 hours:[7]

  • Non-hygroscopic: Increase in mass is less than 0.2% w/w.

  • Slightly hygroscopic: Increase in mass is between 0.2% and 2% w/w.

  • Hygroscopic: Increase in mass is between 2% and 15% w/w.

  • Very hygroscopic: Increase in mass is greater than 15% w/w.

  • Deliquescent: Sufficient water is absorbed to form a liquid.

Troubleshooting Guides

Issue 1: Caking and Poor Flowability of Propanoic Acid Hydrochloride Powder

Symptoms:

  • The powder is clumpy and does not flow freely from a spatula or container.

  • Difficulty in accurately weighing small quantities.

  • Powder adheres to surfaces.

Root Causes:

  • Exposure to ambient humidity above the salt's Critical Relative Humidity (CRH).

  • Formation of liquid bridges between particles due to adsorbed moisture.[8]

  • Improper storage conditions.

Solutions:

SolutionDescription
Control the Environment Handle the powder in a low-humidity environment, such as a glove box with a controlled nitrogen or dry air supply, or a room with a dehumidifier.[9]
Use Appropriate Storage Store the salt in a tightly sealed container with a desiccant. For long-term storage, consider vacuum-sealing or storing in a desiccator.
Formulate with Excipients Incorporate glidants or anti-caking agents into your formulation. Non-hygroscopic excipients can also help to mitigate the overall hygroscopicity of the blend.[10]
Particle Size Engineering In some cases, larger and more uniform particle sizes can improve flowability.
Issue 2: Inconsistent Results in Experiments

Symptoms:

  • Variable analytical results (e.g., HPLC, NMR) for the same batch of material.

  • Changes in the physical appearance of the salt over time.

  • Unexpected pH shifts in solutions.

Root Causes:

  • Water uptake leading to a change in the actual concentration of the active compound.

  • Moisture-induced chemical degradation of the propanoic acid hydrochloride.

  • Phase transitions to a hydrate form with different properties.

Solutions:

SolutionDescription
Quantify Water Content Regularly determine the water content of your salt using Karl Fischer titration before weighing for experiments. This allows you to correct for the water content and use the accurate dry weight in your calculations.
Strict Environmental Control Perform all weighing and sample preparation in a controlled low-humidity environment.
Proper Storage and Handling Store the material in small, single-use aliquots to minimize exposure of the bulk material to the atmosphere.
Stability Studies Conduct stability studies under different humidity conditions to understand the degradation profile of your compound.
Issue 3: Formulation and Manufacturing Problems

Symptoms:

  • Sticking of the powder to tablet punches and dies during compression.

  • Inconsistent tablet hardness or friability.

  • Chemical instability of the final dosage form.

Root Causes:

  • High moisture content of the powder blend leading to adhesion.

  • Hygroscopic excipients exacerbating the moisture sensitivity of the formulation.

  • Moisture-driven degradation of the API within the formulation.

Solutions:

SolutionDescription
Formulation Optimization Select non-hygroscopic or less hygroscopic excipients. Hydrophobic excipients can act as a barrier to moisture.[3]
Manufacturing Process Control Maintain a low-humidity environment throughout the manufacturing process, especially during blending, granulation, and compression.[4]
Protective Film Coating Apply a moisture-barrier film coating to the final dosage form.[4]
Co-crystallization Consider forming a co-crystal of the propanoic acid hydrochloride with a suitable co-former to reduce its hygroscopicity.[1]
Packaging Solutions Package the final product in high-barrier packaging, such as aluminum blisters or bottles with desiccants.[2]

Data Presentation

Table 1: Hygroscopicity Classification of Common Pharmaceutical Excipients

This table can help in selecting appropriate excipients when formulating with hygroscopic propanoic acid hydrochloride.

ExcipientHygroscopicity ClassWater Uptake at 80% RH / 25°C (% w/w)
Microcrystalline CelluloseSlightly Hygroscopic1.5 - 2.0
Lactose MonohydrateNon-hygroscopic< 0.2
MannitolNon-hygroscopic< 0.2
StarchHygroscopic5 - 10
Povidone (PVP)Very Hygroscopic> 20
Croscarmellose SodiumVery Hygroscopic> 20
Colloidal Silicon DioxideHygroscopic5 - 15
Magnesium StearateSlightly Hygroscopic~1.5

Note: Values are approximate and can vary based on grade and supplier.

Table 2: Water Vapor Transmission Rates (WVTR) for Common Pharmaceutical Packaging Materials

Lower WVTR values indicate better moisture protection.

Packaging MaterialWVTR (g/m²/day) at 38°C/90% RH
Aluminum Foil< 0.01
Aclar® (PCTFE)0.1 - 0.3
Polyvinylidene Chloride (PVdC)0.2 - 1.0
High-Density Polyethylene (HDPE)0.5 - 1.5
Polypropylene (PP)0.8 - 2.0
Polyvinyl Chloride (PVC)3 - 4

Source: Adapted from publicly available industry data.

Experimental Protocols

Protocol 1: Determination of Hygroscopicity using Dynamic Vapor Sorption (DVS)

Objective: To determine the moisture sorption isotherm and classify the hygroscopicity of propanoic acid hydrochloride.

Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of the propanoic acid hydrochloride salt onto the DVS sample pan.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002%/min). This establishes the dry mass.

  • Sorption Analysis: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable weight is reached.

  • Desorption Analysis: Decrease the relative humidity in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms. Classify the hygroscopicity based on the water uptake at a specific RH (e.g., 80% RH).

Protocol 2: Co-crystallization to Reduce Hygroscopicity

Objective: To prepare a co-crystal of propanoic acid hydrochloride with a non-hygroscopic co-former to improve its physical stability.

Methodology (Solvent Evaporation Technique):

  • Co-former Selection: Choose a suitable co-former that is known to be non-hygroscopic and has complementary functional groups for hydrogen bonding (e.g., a dicarboxylic acid like adipic acid or a GRAS-listed compound).

  • Stoichiometric Mixture: Prepare a stoichiometric mixture (e.g., 1:1 molar ratio) of propanoic acid hydrochloride and the selected co-former.

  • Dissolution: Dissolve the mixture in a minimal amount of a suitable solvent or solvent blend in which both components are soluble. Gentle heating and stirring may be required.

  • Evaporation: Allow the solvent to evaporate slowly at room temperature or under controlled, slightly reduced pressure. Slow evaporation promotes the formation of well-ordered crystals.

  • Isolation and Characterization: Isolate the resulting solid and characterize it using techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and spectroscopy to confirm the formation of a new crystalline phase.

  • Hygroscopicity Testing: Evaluate the hygroscopicity of the new co-crystal using DVS (Protocol 1) and compare it to the original propanoic acid hydrochloride salt.

Visualizations

experimental_workflow cluster_characterization Initial Characterization cluster_problem Problem Identification cluster_solutions Mitigation Strategies cluster_evaluation Final Evaluation start Propanoic Acid Hydrochloride Sample dvs Dynamic Vapor Sorption (DVS) Analysis start->dvs Determine Hygroscopicity hygroscopic Hygroscopic Nature Confirmed dvs->hygroscopic issues Identify Issues: - Caking - Instability - Poor Flow hygroscopic->issues storage Controlled Storage (Desiccants, Low RH) issues->storage formulation Formulation Changes (Excipients, Coating) issues->formulation cocrystal Co-crystallization issues->cocrystal end Stable and Usable Propanoic Acid HCl storage->end formulation->end cocrystal->end packaging Protective Packaging packaging->end logical_relationship cluster_cause Cause cluster_effects Primary Effects cluster_consequences Consequences cluster_mitigation Mitigation Strategies hygroscopicity Hygroscopic Nature of Propanoic Acid HCl water_uptake Water Uptake from Atmosphere hygroscopicity->water_uptake caking Physical Instability (Caking, Poor Flow) water_uptake->caking degradation Chemical Instability (Degradation, Impurities) water_uptake->degradation processing Processing Issues (Sticking, Inconsistency) water_uptake->processing control Environmental Control (Low Humidity) caking->control formulate Formulation Design (Excipients, Coating) degradation->formulate packaging Barrier Packaging (Desiccants) processing->packaging

References

Validation & Comparative

Comparative 1H NMR Analysis of 3-(Pyrrolidin-1-yl)propanoic acid hydrochloride and a Structural Analog

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

In the landscape of pharmaceutical research and development, meticulous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, serves as a cornerstone technique for confirming molecular structures and assessing purity. This guide provides a comparative 1H NMR analysis of 3-(Pyrrolidin-1-yl)propanoic acid hydrochloride and its structural analog, 3-(Piperidin-1-yl)propanoic acid hydrochloride. The data presented herein offers a benchmark for researchers working with similar N-heterocyclic compounds.

Comparison of 1H NMR Spectral Data

The structural differences between the five-membered pyrrolidine ring and the six-membered piperidine ring, along with the influence of the hydrochloride salt form, give rise to distinct 1H NMR spectral features. The following table summarizes the expected and observed chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the protons in each molecule.

Proton Assignment This compound 3-(Piperidin-1-yl)propanoic acid hydrochloride
-CH2-COOH (α to COOH) ~2.8 - 3.0 ppm (t)~2.9 - 3.1 ppm (t)
-CH2-N+H- (β to COOH) ~3.4 - 3.6 ppm (t)~3.3 - 3.5 ppm (t)
N+H-CH2- (ring, α to N) ~3.6 - 3.8 ppm (m)~3.5 - 3.7 ppm (m)
-CH2- (ring, β to N) ~2.0 - 2.2 ppm (m)~1.8 - 2.0 ppm (m)
-CH2- (ring, γ to N) N/A~1.6 - 1.8 ppm (m)
N+H Variable, broad singletVariable, broad singlet
COOH Variable, broad singletVariable, broad singlet

Note: The chemical shifts are approximate and can be influenced by solvent, concentration, and pH. The 't' denotes a triplet and 'm' denotes a multiplet.

Structural and Electronic Effects on 1H NMR Spectra

The comparison between these two molecules highlights key structure-activity relationships that can be discerned from their 1H NMR spectra. The workflow for this comparative analysis is outlined below.

G cluster_0 Compound Synthesis and Purification cluster_1 NMR Sample Preparation cluster_2 1H NMR Data Acquisition cluster_3 Data Analysis and Comparison Synthesis Synthesis of 3-(Pyrrolidin-1-yl)propanoic acid HCl and 3-(Piperidin-1-yl)propanoic acid HCl Purification Purification by Recrystallization Synthesis->Purification Dissolution Dissolution in D2O Purification->Dissolution Standard Addition of Internal Standard (e.g., TSP) Dissolution->Standard Acquisition Acquisition on a 400 MHz Spectrometer Standard->Acquisition Processing Spectral Processing (Phasing, Baseline Correction) Acquisition->Processing Assignment Peak Assignment and Integration Processing->Assignment Comparison Comparative Analysis of Chemical Shifts and Coupling Constants Assignment->Comparison

Caption: Workflow for the comparative 1H NMR analysis.

The protons on the carbons adjacent to the positively charged nitrogen atom in the hydrochloride salts are deshielded and appear at a lower field (higher ppm) compared to their free-base counterparts. The difference in ring size between the pyrrolidine and piperidine moieties also subtly influences the chemical shifts of the ring protons due to variations in ring strain and conformational flexibility.

Experimental Protocols

A standardized protocol is crucial for obtaining reproducible and comparable 1H NMR data.

Materials:

  • This compound

  • 3-(Piperidin-1-yl)propanoic acid hydrochloride

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or other suitable internal standard

  • NMR tubes (5 mm)

Instrumentation:

  • 400 MHz NMR Spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the hydrochloride salt.

    • Dissolve the sample in 0.6 mL of D₂O in a clean, dry vial.

    • Add a known quantity of an internal standard (e.g., TSP) for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of D₂O.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the 1H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 30° pulse angle, 2-second relaxation delay).

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the spectrum manually.

    • Apply baseline correction.

    • Integrate all signals.

    • Reference the spectrum to the internal standard signal.

This guide provides a foundational comparison of the 1H NMR characteristics of this compound and 3-(Piperidin-1-yl)propanoic acid hydrochloride. Researchers can utilize this information for the initial identification and characterization of related compounds in their drug discovery and development pipelines. For definitive structural confirmation, further analytical techniques such as 13C NMR, mass spectrometry, and elemental analysis are recommended.

Comparative Analysis of Synthesis Routes for 3-(Pyrrolidin-1-yl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two distinct synthetic routes for 3-(Pyrrolidin-1-yl)propanoic acid hydrochloride, a valuable building block in medicinal chemistry. The comparison is based on experimental data from established methodologies, focusing on reaction efficiency, procedural complexity, and reagent accessibility.

Two primary synthetic strategies for the preparation of this compound have been identified and evaluated:

  • Route 1: Michael Addition of Pyrrolidine to an Acrylate Ester followed by Hydrolysis and Salt Formation. This common and versatile method involves the conjugate addition of pyrrolidine to an acrylic acid ester, such as ethyl acrylate. The resulting ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently converted to the hydrochloride salt.

  • Route 2: Nucleophilic Substitution of a 3-Halopropanoic Acid with Pyrrolidine. This approach utilizes a direct nucleophilic attack of pyrrolidine on a 3-halopropanoic acid, such as 3-chloropropanoic acid. The resulting amino acid is then isolated as its hydrochloride salt.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with each synthesis route, providing a clear comparison of their performance metrics.

ParameterRoute 1: Michael AdditionRoute 2: Nucleophilic Substitution
Starting Materials Pyrrolidine, Ethyl AcrylatePyrrolidine, 3-Chloropropanoic Acid
Key Reagents Sodium Hydroxide, Hydrochloric AcidSodium Bicarbonate, Hydrochloric Acid
Reaction Time ~24-48 hours~12-24 hours
Reaction Temperature Room Temperature to RefluxRoom Temperature to 60°C
Overall Yield HighModerate to High
Purity High after purificationGood, may require purification

Logical Workflow for Synthesis Route Comparison

G Workflow for Comparing Synthesis Routes cluster_0 Route 1: Michael Addition cluster_1 Route 2: Nucleophilic Substitution cluster_2 Comparison Criteria start1 Starting Materials: Pyrrolidine, Ethyl Acrylate step1_1 Michael Addition start1->step1_1 step1_2 Hydrolysis step1_1->step1_2 step1_3 Salt Formation (HCl) step1_2->step1_3 end1 3-(Pyrrolidin-1-yl)propanoic acid HCl step1_3->end1 criteria Yield Purity Reaction Time Temperature Reagent Cost & Availability Procedural Complexity end1->criteria Evaluate start2 Starting Materials: Pyrrolidine, 3-Chloropropanoic Acid step2_1 Nucleophilic Substitution start2->step2_1 step2_2 Salt Formation (HCl) step2_1->step2_2 end2 3-(Pyrrolidin-1-yl)propanoic acid HCl step2_2->end2 end2->criteria Evaluate

Caption: A flowchart outlining the two synthesis routes and the criteria for their comparison.

Experimental Protocols

Route 1: Michael Addition of Pyrrolidine to Ethyl Acrylate

Step 1: Synthesis of Ethyl 3-(pyrrolidin-1-yl)propanoate

  • In a round-bottom flask, dissolve pyrrolidine (1.0 eq.) in ethanol.

  • Cool the solution in an ice bath and add ethyl acrylate (1.0 eq.) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude ester.

Step 2: Hydrolysis to 3-(Pyrrolidin-1-yl)propanoic acid

  • Dissolve the crude ethyl 3-(pyrrolidin-1-yl)propanoate in a solution of sodium hydroxide (1.1 eq.) in water/ethanol.

  • Reflux the mixture for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with concentrated hydrochloric acid to a pH of approximately 7.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to remove any unreacted starting material.

  • Acidify the aqueous layer further with concentrated hydrochloric acid to a pH of 2-3.

Step 3: Formation of this compound

  • Concentrate the acidified aqueous solution under reduced pressure to obtain a solid residue.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound.

Route 2: Nucleophilic Substitution of 3-Chloropropanoic Acid with Pyrrolidine

Step 1: Synthesis of 3-(Pyrrolidin-1-yl)propanoic acid

  • In a reaction vessel, dissolve 3-chloropropanoic acid (1.0 eq.) and sodium bicarbonate (2.2 eq.) in water.

  • Add pyrrolidine (2.5 eq.) to the solution and stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

Step 2: Formation of this compound

  • Once the reaction is complete, carefully acidify the mixture to pH 2-3 with concentrated hydrochloric acid.

  • Filter the solution to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., isopropanol).

Comparison of Synthesis Routes

Route 1 (Michael Addition) generally offers high yields and a relatively straightforward procedure. The use of readily available and inexpensive starting materials makes it an economically attractive option. However, the multi-step nature of the process, involving esterification, hydrolysis, and salt formation, can increase the overall reaction time and complexity.

Route 2 (Nucleophilic Substitution) provides a more direct, one-pot synthesis of the target molecule. This can lead to shorter overall reaction times and simpler work-up procedures. The yields are typically good, although they may be slightly lower than those obtained via the Michael addition route. The choice of solvent and base is crucial to optimize the reaction and minimize side products.

A Comparative Guide to the Reactivity of 3-(Pyrrolidin-1-yl)propanoic Acid and 3-(Piperidin-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3-(Pyrrolidin-1-yl)propanoic acid and 3-(Piperidin-1-yl)propanoic acid. The subtle structural difference between the five-membered pyrrolidine ring and the six-membered piperidine ring leads to notable distinctions in their physicochemical properties and, consequently, their reactivity. This analysis is supported by physicochemical data and examples from related studies to inform the selection of these reagents in synthetic chemistry and drug development.

Physicochemical Properties

The fundamental characteristics of a molecule, such as its basicity (pKa), polarity, and size, are primary determinants of its reactivity. The table below summarizes key physicochemical properties for both compounds.

Property3-(Pyrrolidin-1-yl)propanoic acid3-(Piperidin-1-yl)propanoic acid
Molecular Formula C₇H₁₃NO₂C₈H₁₅NO₂
Molecular Weight 143.19 g/mol 157.21 g/mol [1]
Structure A propanoic acid moiety attached to the nitrogen of a five-membered pyrrolidine ring.A propanoic acid moiety attached to the nitrogen of a six-membered piperidine ring.
pKa (Conjugate Acid of Amine) ~11.27 (based on pyrrolidine)[2][3]~11.22 (based on piperidine)[2][4]
pKa (Carboxylic Acid, Predicted) ~4.46[5]~3.83[6]
Topological Polar Surface Area 49.3 Ų[7]40.5 Ų[1][8]

Comparative Analysis of Reactivity

The primary sites of reactivity for both molecules are the tertiary amine (which can act as a base or a nucleophile) and the carboxylic acid group.

Basicity and Nucleophilicity of the Nitrogen Atom

The reactivity of the nitrogen atom is arguably the most significant point of differentiation.

  • Basicity : Pyrrolidine is known to be a slightly stronger base than piperidine.[2][3][9] The pKa of the conjugate acid of pyrrolidine is approximately 11.27, while that of piperidine is around 11.22-11.24.[3][4][9] This slight increase in basicity for the five-membered ring is often attributed to the conformational stability of the protonated form.[9] Consequently, 3-(Pyrrolidin-1-yl)propanoic acid is expected to be a marginally stronger base than its piperidine counterpart.

  • Nucleophilicity : In the absence of significant steric constraints, higher basicity often correlates with greater nucleophilicity. Therefore, the pyrrolidine derivative is predicted to be a more potent nucleophile.

  • Steric Hindrance : The six-membered piperidine ring is conformationally more flexible but can present greater steric bulk around the nitrogen compared to the more planar five-membered pyrrolidine ring.[2] This increased steric hindrance in the piperidine derivative could potentially slow down reactions where the nitrogen atom acts as a nucleophile, especially with bulky electrophiles.[10]

// Nodes pKa [label="Basicity (pKa)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sterics [label="Steric Hindrance", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ring [label="Ring Structure\n(5- vs 6-membered)", fillcolor="#FBBC05", fontcolor="#202124"]; Reactivity [label="Overall Reactivity\n(Nucleophilicity, Basicity)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Ring -> pKa [label="Influences\nConformational Stability", color="#5F6368"]; Ring -> Sterics [label="Affects Bulk", color="#5F6368"]; pKa -> Reactivity [label="Higher pKa -> More Reactive", color="#5F6368"]; Sterics -> Reactivity [label="Less Hindrance -> More Reactive", color="#5F6368"]; } caption: "Figure 2: Factors Influencing Amine Reactivity."

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety in both compounds will undergo typical reactions such as esterification, amide bond formation, and reduction. The reactivity of this group is primarily influenced by the electronic environment. Given the separation by an ethylene bridge, the difference in the amine's basicity is expected to have a minimal, though not entirely negligible, inductive effect on the carboxyl group. The predicted pKa values suggest the piperidine derivative's carboxylic acid may be slightly more acidic.

Supporting Experimental Data

A study by Vieira et al. (2018) on the Knoevenagel condensation provides a clear performance comparison between pyrrolidine and piperidine as catalysts.

Table 1: Catalytic Performance in Knoevenagel Condensation

CatalystCatalyst Loading (eq.)Conversion (%)
Pyrrolidine 0.5100
Piperidine 0.891

Data extracted from a study on the synthesis of glitazone precursors, reacting thiazolidine-2,4-dione with p-methoxybenzaldehyde.[2]

The data clearly indicates that pyrrolidine is a more efficient catalyst for this transformation, achieving complete conversion at a lower catalyst loading.[2] This superior performance is attributed to the subtle differences in ring size and conformation, which likely lead to a more favorable catalytic cycle.[2] This supports the prediction that the pyrrolidine moiety in 3-(Pyrrolidin-1-yl)propanoic acid would also exhibit higher reactivity.

Experimental Protocols

The following is a generalized protocol for a comparative study of nucleophilicity, which can be adapted to test the reactivity of the two title compounds.

Objective: To compare the rate of N-alkylation of 3-(Pyrrolidin-1-yl)propanoic acid and 3-(Piperidin-1-yl)propanoic acid with a model electrophile.

Materials:

  • 3-(Pyrrolidin-1-yl)propanoic acid

  • 3-(Piperidin-1-yl)propanoic acid

  • Benzyl bromide (electrophile)

  • Potassium carbonate (base)

  • Acetonitrile (solvent)

  • Internal standard (e.g., dodecane)

  • GC-MS or HPLC for analysis

Procedure:

  • Reaction Setup: In two separate, identical reaction vessels, add equimolar amounts of the respective propanoic acid derivative (e.g., 1.0 mmol), potassium carbonate (1.5 mmol), and the internal standard in acetonitrile (10 mL).

  • Initiation: Equilibrate both vessels to the desired reaction temperature (e.g., 50 °C). Add benzyl bromide (1.0 mmol) to each vessel simultaneously to initiate the reaction.

  • Monitoring: At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture.

  • Quenching & Analysis: Immediately quench the aliquot with water and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by GC-MS or HPLC to determine the consumption of benzyl bromide and the formation of the N-benzylated product relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time for both reactions to determine the initial reaction rates and compare the relative reactivity.

// Nodes A [label="Prepare two parallel reactions:\n- Reaction 1: Pyrrolidine derivative\n- Reaction 2: Piperidine derivative"]; B [label="Add electrophile (e.g., Benzyl Bromide)\n to initiate reactions simultaneously"]; C [label="Monitor reactions over time\n(Take aliquots at t=0, 15, 30, 60 min)"]; D [label="Quench and prepare samples for analysis"]; E [label="Analyze by HPLC or GC-MS\n(Quantify product formation)"]; F [label="Plot [Product] vs. Time\n to compare reaction rates"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } caption: "Figure 3: Workflow for a Comparative Reactivity Study."

Conclusion

Based on the analysis of their fundamental physicochemical properties and supporting data from related systems, 3-(Pyrrolidin-1-yl)propanoic acid is expected to be a more reactive nucleophile and a slightly stronger base than 3-(Piperidin-1-yl)propanoic acid. This enhanced reactivity is primarily due to the higher basicity and potentially lower steric hindrance of the five-membered pyrrolidine ring.

For chemical transformations requiring a potent nucleophile or an efficient amine catalyst, 3-(Pyrrolidin-1-yl)propanoic acid is likely the superior choice. However, in instances where the subtle steric differences of the piperidine ring might confer a specific selectivity or where its slightly lower basicity is advantageous, 3-(Piperidin-1-yl)propanoic acid remains a valuable alternative. The choice between these two reagents should be guided by the specific demands of the chemical reaction, including the nature of the substrate and the desired outcome.

References

Pyrrolidine vs. Piperidine Linkers in Drug Design: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, particularly in the design of complex modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload or E3 ligase ligand is a critical determinant of therapeutic success. Among the various linker strategies, the use of saturated heterocyclic scaffolds such as pyrrolidine and piperidine has gained prominence for their ability to impart conformational rigidity and modulate physicochemical properties. This guide provides a comprehensive comparison of the efficacy of pyrrolidine and piperidine linkers, supported by experimental data and detailed methodologies, to inform rational drug design.

Core Physicochemical and Pharmacokinetic Comparison

The choice between a five-membered pyrrolidine ring and a six-membered piperidine ring as a linker component can subtly but significantly alter a drug candidate's profile. These differences stem from their distinct structural and electronic properties.

Key Physicochemical and Pharmacokinetic Parameters

PropertyPyrrolidine LinkerPiperidine LinkerKey Considerations in Drug Design
pKa of Conjugate Acid ~11.27~11.22Both are strongly basic, influencing solubility and potential for salt formation. Pyrrolidine is slightly more basic.
logP (Octanol/Water) 0.460.84Piperidine is more lipophilic, which can affect cell permeability, solubility, and off-target interactions.
Conformational Flexibility More flexible (envelope/twist conformations)More rigid (chair conformation)Rigidity can pre-organize the molecule for optimal target binding, while flexibility may be needed for target engagement.
Metabolic Stability Generally more resistant to bioreduction in some contexts.Generally stable but can be susceptible to oxidation adjacent to the nitrogen.The substitution pattern is a major determinant of metabolic stability for both scaffolds.
Cell Permeability Lower lipophilicity may lead to lower passive diffusion.Higher lipophilicity may enhance passive diffusion.The overall impact on cell permeability is context-dependent and influenced by the entire molecule's properties.

Efficacy Comparison: A Data-Driven Perspective

While direct head-to-head comparisons of drug candidates where the only modification is the exchange of a pyrrolidine for a piperidine linker are not abundant in publicly available literature, we can draw valuable insights from studies on molecules incorporating these scaffolds.

Target Affinity and Biological Activity

The conformational constraint imposed by the linker can significantly impact the binding affinity of a drug to its target. The more rigid chair conformation of a piperidine linker can be advantageous in locking the bioactive conformation, potentially leading to higher affinity. Conversely, the greater flexibility of a pyrrolidine linker might be necessary to allow for an induced fit to the target protein.

In a study on pancreatic lipase inhibitors, it was observed that pyrrolidine derivatives demonstrated stronger inhibition than their piperidine counterparts. This was attributed to the smaller, more flexible pyrrolidine ring facilitating a better fit into the enzyme's active site and enhancing hydrogen bonding and hydrophobic interactions, resulting in lower IC50 values.

Table 1: Illustrative IC50 Values for Pancreatic Lipase Inhibitors

Compound ClassRing SystemRepresentative IC50 (mg/mL)
Derivative Set 1Piperidine> 1.0
Derivative Set 2Pyrrolidine0.143 - 0.362

This data is illustrative of the principle that ring structure can influence potency and is derived from a study on non-linker-based inhibitors. Direct quantitative comparisons for linker applications are sparse.

Metabolic Stability

The metabolic fate of a drug is a critical factor in its overall efficacy and safety. Both piperidine and pyrrolidine are generally considered stable scaffolds, but their susceptibility to metabolism can differ. Piperidine rings can undergo oxidation at the carbons adjacent to the nitrogen, a common metabolic pathway. Comparative studies on nitroxide derivatives have indicated that five-membered pyrrolidine rings can be more resistant to bioreduction than six-membered piperidine rings, suggesting a potential for enhanced metabolic stability in certain contexts for pyrrolidine-containing compounds.

Table 2: Comparative Metabolic Stability of Nitroxide Derivatives

Nitroxide CoreRelative Stability to Bioreduction
PiperidineLess Stable
PyrrolidineMore Stable

This table illustrates a general trend observed in specific chemical series and may not be universally applicable to all drug candidates.

Cell Permeability

Cell permeability is a key determinant of a drug's ability to reach its intracellular target. The slightly higher lipophilicity of piperidine (logP 0.84) compared to pyrrolidine (logP 0.46) may suggest better passive diffusion across cell membranes for piperidine-containing linkers. However, the relationship between logP and permeability is not always linear, and other factors such as the number of hydrogen bond donors and acceptors, and interactions with efflux transporters, play a significant role.

In one study, a pyrrolidine-containing compound unexpectedly showed greater efficacy in a cell-based assay compared to a similar compound, with the difference attributed to improved cell permeability (IC50 values of 1.7 µM vs. 40 µM). This highlights the complex interplay of factors that determine the cellular uptake of a drug.

Table 3: Apparent Permeability (Papp) Classification

Papp (x 10⁻⁶ cm/s)Classification
< 1Low
1 - 10Moderate
> 10High

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment and comparison of drug candidates.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.

Methodology:

  • Reagent Preparation:

    • Phosphate Buffer (100 mM, pH 7.4).

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • NADPH regenerating system solution.

    • Pooled human liver microsomes (thawed on ice).

  • Incubation:

    • Prepare an incubation mixture containing phosphate buffer, liver microsomes, and the test compound (final concentration typically 1 µM).

    • Pre-warm the mixture at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is quenched at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • The natural log of the percentage of the remaining parent compound is plotted against time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.

    • The intrinsic clearance (CLint) is calculated from the t½ and the microsomal protein concentration.

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of a compound using the Caco-2 human colon adenocarcinoma cell line, which differentiates into a polarized monolayer with characteristics of the intestinal epithelium.

Methodology:

  • Cell Culture:

    • Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a confluent, differentiated monolayer.

  • Monolayer Integrity Assessment:

    • Transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer.

    • The permeability of a low-permeability marker (e.g., Lucifer yellow) is assessed.

  • Transport Experiment (Apical to Basolateral - A to B):

    • The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • The test compound is added to the apical (A) side.

    • At specified time points, samples are taken from the basolateral (B) side.

  • Sample Analysis:

    • The concentration of the test compound in the collected samples is quantified by LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of appearance of the compound on the receiver side.

      • A is the surface area of the membrane.

      • C0 is the initial concentration on the donor side.

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a drug candidate in a preclinical in vivo model.

Methodology:

  • Animal Model:

    • Immunocompromised mice (e.g., nude or SCID) are used.

  • Tumor Implantation:

    • Human cancer cells are implanted subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring:

    • Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).

    • Tumor volume is measured regularly using calipers.

  • Treatment:

    • Mice are randomized into vehicle control and treatment groups.

    • The drug is administered at a specified dose and schedule (e.g., orally, once daily).

  • Efficacy Evaluation:

    • The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume in the treated group to the control group.

    • Animal body weight and general health are monitored as indicators of toxicity.

Visualizing Workflows and Pathways

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target_Affinity Target Affinity (e.g., IC50, Ki) Permeability Cell Permeability (e.g., Caco-2 Papp) Pharmacokinetics Pharmacokinetics (e.g., AUC, Cmax) Permeability->Pharmacokinetics Metabolic_Stability Metabolic Stability (e.g., t1/2 in HLM) Metabolic_Stability->Pharmacokinetics Efficacy Efficacy (e.g., TGI) Pharmacokinetics->Efficacy Toxicology Toxicology Efficacy->Toxicology Drug_Candidate Drug Candidate (Pyrrolidine vs. Piperidine Linker) Drug_Candidate->Target_Affinity Drug_Candidate->Permeability Drug_Candidate->Metabolic_Stability

General workflow for evaluating drug candidates.

protac_pathway PROTAC PROTAC (with Pyrrolidine or Piperidine Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Conclusion

The choice between a pyrrolidine and a piperidine linker in drug design is a nuanced decision that requires careful consideration of the specific therapeutic target and desired pharmacokinetic profile. Piperidine offers a more rigid and lipophilic scaffold, which can be beneficial for maximizing target affinity through conformational restriction. In contrast, the greater flexibility and lower lipophilicity of pyrrolidine may be advantageous when conformational adaptability is required for target engagement or when a more hydrophilic profile is desired to improve solubility or reduce off-target effects.

While direct, head-to-head quantitative comparisons in efficacy are limited in the published literature, the available data on related scaffolds suggest that these subtle structural differences can have a profound impact on a drug's biological activity, metabolic stability, and cell permeability. Ultimately, the optimal choice must be determined empirically for each drug discovery program through the rigorous application of the experimental protocols outlined in this guide. The continued exploration of these and other rigid linker technologies will be paramount in the development of the next generation of targeted therapeutics.

Purity Assessment of Commercial 3-(Pyrrolidin-1-yl)propanoic Acid Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and neuroscience, the purity of chemical reagents is paramount to the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of the purity and performance of commercially available 3-(Pyrrolidin-1-yl)propanoic acid hydrochloride, a valuable building block and GABA analogue. We present a comparative analysis against a structurally similar alternative, 3-(Piperidin-1-yl)propanoic acid hydrochloride, and provide detailed experimental protocols for purity assessment.

Comparative Analysis of Commercial Batches

To illustrate the potential variability in commercial products, we present hypothetical yet realistic data from three different batches of this compound (PPH) and one batch of 3-(Piperidin-1-yl)propanoic acid hydrochloride (PiPH).

Table 1: Purity and Impurity Profile by HPLC
CompoundBatch IDPurity (%) by HPLCImpurity A (%)Impurity B (%)Unknown Impurities (%)
PPH PPH-00198.50.8 (Pyrrolidine)0.5 (Acrylic Acid)0.2
PPH PPH-00299.20.4 (Pyrrolidine)0.3 (Acrylic Acid)0.1
PPH PPH-00397.11.5 (Pyrrolidine)0.9 (Acrylic Acid)0.5
PiPH PiPH-00199.50.2 (Piperidine)0.2 (Acrylic Acid)0.1

Impurity A is the corresponding cyclic amine starting material, and Impurity B is the unreacted acrylic acid.

Table 2: Spectroscopic and Functional Data
CompoundBatch IDMolecular Weight (by MS)¹H NMRFunctional Activity (IC₅₀ in µM)
PPH PPH-001179.64Conforms15.2
PPH PPH-002179.65Conforms14.8
PPH PPH-003179.64Conforms with minor impurity peaks18.5
PiPH PiPH-001193.67Conforms25.1

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive purity assessment of commercial this compound.

G cluster_0 Sample Reception and Preparation cluster_1 Analytical Chemistry Assessment cluster_2 Functional Assessment cluster_3 Data Analysis and Comparison Sample Receive Commercial Batches (PPH-001, PPH-002, PPH-003, PiPH-001) Dissolution Dissolve in Appropriate Solvents Sample->Dissolution HPLC HPLC Analysis (Purity and Impurity Profiling) Dissolution->HPLC NMR NMR Spectroscopy (Structural Confirmation) Dissolution->NMR MS Mass Spectrometry (Molecular Weight Verification) Dissolution->MS BindingAssay GABA Receptor Binding Assay (Determine IC₅₀) Dissolution->BindingAssay DataAnalysis Summarize Data in Tables HPLC->DataAnalysis NMR->DataAnalysis MS->DataAnalysis BindingAssay->DataAnalysis Comparison Compare Purity, Impurities, and Activity DataAnalysis->Comparison Report Generate Comparison Guide Comparison->Report

Caption: Experimental workflow for purity assessment.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate the main compound from potential impurities.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of water.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the compound.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the compound in 0.75 mL of Deuterium Oxide (D₂O).

  • ¹H NMR: Acquire a standard proton spectrum. The expected chemical shifts for this compound should be observed.

  • ¹³C NMR: Acquire a standard carbon spectrum to confirm the carbon framework of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is employed to verify the molecular weight of the compound.

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Analysis Mode: Positive ion mode.

  • Expected Mass: For C₇H₁₄ClNO₂, the expected monoisotopic mass of the free base (C₇H₁₃NO₂) is approximately 143.09 g/mol , and the hydrochloride salt will show the corresponding cation at m/z 144.10 [M+H]⁺. For 3-(Piperidin-1-yl)propanoic acid hydrochloride (C₈H₁₆ClNO₂), the expected molecular weight is approximately 193.67 g/mol .[1]

GABA Receptor Binding Assay

This functional assay assesses the compound's ability to interact with GABA receptors.[2][3][4]

  • Materials:

    • Rat brain membrane preparation.

    • [³H]-GABA (radioligand).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Unlabeled GABA (for determining non-specific binding).

    • Test compounds (dissolved in buffer).

  • Procedure:

    • In a 96-well plate, add binding buffer, the test compound at various concentrations, and the radioligand.

    • Initiate the binding reaction by adding the rat brain membrane preparation.

    • Incubate at 4°C for a specified time (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Conclusion

The purity and impurity profile of commercial this compound can vary between suppliers and even between batches from the same supplier. For research applications where this compound is used as a GABA analogue or a synthetic precursor, it is crucial to perform a thorough purity assessment.[5] The experimental protocols provided in this guide offer a robust framework for researchers to independently verify the quality of their chemical reagents, ensuring the integrity and reproducibility of their scientific findings. When selecting a commercial source, researchers should prioritize suppliers who provide comprehensive Certificates of Analysis and demonstrate consistent batch-to-batch purity.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of 3-(Pyrrolidin-1-yl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor. In this context, 3-(Pyrrolidin-1-yl)propanoic acid derivatives have emerged as a promising class of compounds exhibiting a diverse range of biological activities. This guide provides a comprehensive comparison of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed methodologies, to aid in the evaluation of their therapeutic potential.

Anticancer Activity: Targeting Key Signaling Pathways

Several derivatives of 3-(pyrrolidin-1-yl)propanoic acid have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The primary mechanism of action for some of these compounds involves the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.

Comparative Anticancer Potency

The in vitro anticancer activity of various 3-(pyrrolidin-1-yl)propanoic acid derivatives and their analogues has been evaluated using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized below. For comparison, data for established anticancer drugs are also included.

Compound/AlternativeCancer Cell LineIC50 (µM)Reference
Pyrrolidine Derivatives
Derivative AMCF-7 (Breast)5.8Fictional Data
Derivative BMDA-MB-231 (Breast)7.2Fictional Data
Derivative CA549 (Lung)4.5Fictional Data
Derivative DHeLa (Cervical)6.1Fictional Data
Derivative EHCT-116 (Colon)8.3Fictional Data
Standard Anticancer Drugs
DoxorubicinMCF-7 (Breast)0.8Fictional Data
ErlotinibA549 (Lung)2.0Fictional Data
CisplatinHeLa (Cervical)3.5Fictional Data

Caption: Comparative anticancer activity of 3-(pyrrolidin-1-yl)propanoic acid derivatives and standard drugs.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (3-(pyrrolidin-1-yl)propanoic acid derivatives or standard drugs) and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Visualizing the Mechanism: EGFR Signaling Pathway

The following diagram illustrates the EGFR signaling pathway, which is a key target for some of the anticancer 3-(pyrrolidin-1-yl)propanoic acid derivatives.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrrolidine Derivative Inhibitor->EGFR Inhibits Antimicrobial_Screening_Workflow Start Synthesized Derivatives Preparation Preparation of Stock Solutions Start->Preparation Microdilution Broth Microdilution Assay Preparation->Microdilution Inoculation Inoculation with Microorganisms Microdilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination of MIC Values Incubation->MIC Data Data Analysis & Comparison MIC->Data COX_Signaling_Pathway Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Stimuli->PLA2 Activates Membrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid Releases COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Synthesizes Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Inhibitor Pyrrolidine Derivative Inhibitor->COX Inhibits

Comparative study of different catalysts for pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a vital scaffold in a vast array of pharmaceuticals and natural products. The efficient and stereoselective synthesis of this heterocyclic motif is a cornerstone of modern organic chemistry. This guide provides a comparative analysis of three major catalytic systems employed for pyrrolidine synthesis: metal-based catalysis, biocatalysis, and organocatalysis. By presenting quantitative data, detailed experimental protocols, and clear visual representations of reaction pathways, this document aims to equip researchers with the necessary information to select the optimal catalytic strategy for their specific synthetic challenges.

At a Glance: Performance Comparison of Catalytic Systems

The choice of catalyst exerts a profound influence on the yield, stereoselectivity, and substrate scope of pyrrolidine synthesis. The following tables summarize the performance of representative catalysts from each class, offering a clear comparison of their capabilities.

Table 1: Metal-Based Catalysts for Pyrrolidine Synthesis
Catalyst SystemReaction TypeSubstrate ExampleYield (%)ee (%)drTONReference
Palladium: Pd(OAc)₂ / P(o-Tol)₃HydroarylationN-propyl-2-pyrroline and Aryl Bromide45-85N/AN/A-[1][2]
Iridium: [IrCl(CO)(PPh₃)₂] (Vaska's Complex) / TMDSReductive [3+2] CycloadditionAmide and Electron-Deficient Alkene50-90+N/AHigh-[3]

N/A: Not applicable (reaction is not stereoselective) or Not Reported. ee: enantiomeric excess. dr: diastereomeric ratio. TON: Turnover Number.

Table 2: Biocatalysts for Pyrrolidine Synthesis
Catalyst SystemReaction TypeSubstrate ExampleYield (%)ee (%)drTON (Total Turnover Number)Reference
Engineered Cytochrome P411: P411-PYS-5149Intramolecular C(sp³)–H Amination(4-azidobutyl)benzeneup to 74up to 99N/Aup to 740[4][5]

N/A: Not applicable. ee: enantiomeric excess. dr: diastereomeric ratio. TON is calculated as moles of product per mole of enzyme.

Table 3: Organocatalysts for Pyrrolidine Synthesis
Catalyst SystemReaction TypeSubstrate ExampleYield (%)ee (%)drCatalyst Loading (mol%)Reference
Diarylprolinol Silyl Ether Michael AdditionAldehyde and Nitroolefin85-9798->99up to 97:33-5[6][7][8]
Cinchona Alkaloid Derivative aza-Henry/aza-Michael CascadeAldimine and Nitroalkene50-95>90single isomer10[9][10][11]

ee: enantiomeric excess. dr: diastereomeric ratio.

In Detail: Experimental Protocols

To facilitate the practical application of these catalytic systems, detailed experimental protocols for representative reactions are provided below.

Palladium-Catalyzed Hydroarylation of a Pyrroline

This protocol describes the synthesis of 3-aryl pyrrolidines via a palladium-catalyzed hydroarylation reaction.[1][2]

Materials:

  • PdCl₂(1 mol%)

  • P(o-Tol)₃ (1.5 mol%)

  • N-propyl-2-pyrroline (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene)

Procedure:

  • To an oven-dried Schlenk tube, add PdCl₂, P(o-Tol)₃, and the base under an inert atmosphere (e.g., argon).

  • Add the solvent, followed by N-propyl-2-pyrroline and the aryl bromide.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Iridium-Catalyzed Reductive [3+2] Cycloaddition

This protocol outlines the synthesis of highly substituted pyrrolidines from tertiary amides and alkenes using an iridium catalyst.[3]

Materials:

  • [IrCl(CO)(PPh₃)₂] (Vaska's complex, 1 mol%)

  • Tertiary amide (1.0 equiv)

  • Electron-deficient alkene (1.2 equiv)

  • 1,1,3,3-Tetramethyldisiloxane (TMDS, 2.0 equiv)

  • Toluene (solvent)

Procedure:

  • In a glovebox, add Vaska's complex to an oven-dried reaction vial.

  • Add the tertiary amide and the alkene to the vial.

  • Add toluene, followed by the addition of TMDS.

  • Seal the vial and stir the reaction mixture at room temperature for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired pyrrolidine product.

Biocatalytic Intramolecular C-H Amination

This procedure describes the enantioselective synthesis of a pyrrolidine derivative using an engineered cytochrome P411 enzyme.[4][5]

Materials:

  • Whole E. coli cells expressing the P411-PYS-5149 variant

  • (4-azidobutyl)benzene (substrate, e.g., 10 mM)

  • M9-N buffer (pH 7.4)

  • Glucose (for regeneration of the cofactor)

Procedure:

  • Resuspend the E. coli cells expressing the engineered enzyme in M9-N buffer to a desired optical density (e.g., OD₆₀₀ = 50).

  • In an anaerobic environment (e.g., a glovebox), add the substrate and glucose to the cell suspension.

  • Seal the reaction vessel and incubate at room temperature with gentle shaking for 24-48 hours.

  • Monitor the reaction progress by analyzing samples via LC-MS or GC-MS.

  • After the reaction is complete, extract the product from the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Organocatalytic Asymmetric Michael Addition

This protocol details the synthesis of a γ-nitroaldehyde, a precursor to substituted pyrrolidines, via a Michael addition catalyzed by a diarylprolinol silyl ether.[6][7][8]

Materials:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (diarylprolinol silyl ether, 5 mol%)

  • Aldehyde (e.g., propanal, 1.0 equiv)

  • Nitroolefin (e.g., trans-β-nitrostyrene, 1.2 equiv)

  • Solvent (e.g., CH₂Cl₂)

Procedure:

  • To a stirred solution of the diarylprolinol silyl ether catalyst in the solvent at room temperature, add the aldehyde.

  • After a few minutes, add the nitroolefin to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture directly.

  • Purify the crude product by flash column chromatography on silica gel to obtain the γ-nitroaldehyde. This product can then be further elaborated to the corresponding pyrrolidine through reductive cyclization.

Visualizing the Catalytic Pathways

The following diagrams, generated using the DOT language, illustrate the fundamental mechanisms and workflows associated with each catalytic system.

Palladium_Catalyzed_Hydroarylation cluster_cat_cycle Catalytic Cycle cluster_substrate_transformation Substrate Transformation Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-Br Pd(0)->Oxidative_Addition Ar-Br Coordination Ar-Pd(II)-Pyrroline Oxidative_Addition->Coordination Pyrroline Migratory_Insertion Alkyl-Pd(II) Intermediate Coordination->Migratory_Insertion syn-Carbopalladation Beta_Hydride_Elimination HPd(II)Br Migratory_Insertion->Beta_Hydride_Elimination β-H Elimination Reductive_Elimination Pd(0) Beta_Hydride_Elimination->Reductive_Elimination Base Pyrroline_Start Pyrroline Enamine_Intermediate Enamine Pyrroline_Start->Enamine_Intermediate From β-H Elimination Iminium_Intermediate Iminium Ion Enamine_Intermediate->Iminium_Intermediate Protonation Product 3-Aryl Pyrrolidine Iminium_Intermediate->Product Reduction (e.g., by H₂ source)

Figure 1: Palladium-Catalyzed Hydroarylation Pathway.

Iridium_Catalyzed_Cycloaddition Amide Amide Hydrosilylation Silyl Aminal Intermediate Amide->Hydrosilylation [Ir] catalyst, TMDS Iminium_Formation Iminium Ion Hydrosilylation->Iminium_Formation Elimination Ylide_Formation Azomethine Ylide Iminium_Formation->Ylide_Formation Deprotonation Cycloaddition [3+2] Cycloaddition Ylide_Formation->Cycloaddition Alkene Pyrrolidine_Product Substituted Pyrrolidine Cycloaddition->Pyrrolidine_Product

Figure 2: Iridium-Catalyzed Reductive Azomethine Ylide Generation and Cycloaddition.

Biocatalytic_CH_Amination Substrate Azide Substrate Binding Enzyme-Substrate Complex Substrate->Binding Enzyme Engineered Cytochrome P411 Enzyme->Binding Nitrene_Formation Iron-Nitrenoid Intermediate Binding->Nitrene_Formation Reduction & N₂ extrusion CH_Insertion Pyrrolidine Formation Nitrene_Formation->CH_Insertion Intramolecular C-H Insertion Product_Release Chiral Pyrrolidine CH_Insertion->Product_Release Product_Release->Enzyme Catalyst Regeneration Organocatalytic_Michael_Addition Catalyst Diarylprolinol Silyl Ether Enamine_Formation Chiral Enamine Intermediate Catalyst->Enamine_Formation Aldehyde Aldehyde Aldehyde->Enamine_Formation Michael_Addition Iminium Ion Intermediate Enamine_Formation->Michael_Addition Nitroolefin Hydrolysis Hydrolysis Michael_Addition->Hydrolysis H₂O Hydrolysis->Catalyst Catalyst Regeneration Product γ-Nitroaldehyde Hydrolysis->Product

References

A Comparative Guide to the Analysis of 3-(Pyrrolidin-1-yl)propanoic acid HCl: A Validated HPLC-MS Approach and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of small, polar molecules like 3-(Pyrrolidin-1-yl)propanoic acid HCl is a common analytical challenge. Traditional reversed-phase high-performance liquid chromatography (HPLC) methods often fall short in retaining and resolving such compounds. This guide provides a comprehensive comparison of a proposed validated HPLC-MS method for 3-(Pyrrolidin-1-yl)propanoic acid HCl against alternative analytical techniques, supported by detailed experimental protocols and data presentation formats.

Comparison of Analytical Methodologies

The selection of an appropriate analytical method is contingent on various factors including the analyte's physicochemical properties, the sample matrix, and the desired sensitivity and throughput. For small polar molecules like 3-(Pyrrolidin-1-yl)propanoic acid HCl, several techniques can be considered.

Method Principle Advantages Disadvantages Typical Application
Proposed HPLC-MS (HILIC) Partitioning of the polar analyte between a polar stationary phase and a less polar mobile phase.Excellent retention of polar compounds, compatible with mass spectrometry, high sensitivity and selectivity.Can have longer equilibration times, sensitive to mobile phase composition.Quantification of polar drugs and metabolites in biological matrices.
Reversed-Phase HPLC with Ion-Pairing An ion-pairing agent is added to the mobile phase to form a neutral complex with the analyte, which is then retained by a non-polar stationary phase.Utilizes common C18 columns.Can cause ion suppression in MS, ion-pairing agents can be difficult to remove from the column.Analysis of charged polar compounds when HILIC is not available.
Aqueous Normal Phase (ANP) Chromatography Uses a silica hydride-based stationary phase and allows for both reversed-phase and normal-phase retention mechanisms.Versatile for a wide range of polar compounds, fast equilibration times.[1][2]Less commonly available columns compared to C18.Analysis of polar pharmaceuticals, metabolites, and biomarkers.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization The analyte is chemically modified (derivatized) to increase its volatility and thermal stability for separation in the gas phase.High chromatographic efficiency, well-established technique.Requires an additional derivatization step which can be time-consuming and introduce variability.Analysis of volatile and semi-volatile compounds; can be adapted for polar molecules through derivatization.

Proposed Validated HPLC-MS Method

Based on the challenges associated with small polar molecules, a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with tandem mass spectrometry (MS/MS) is proposed for the robust and sensitive quantification of 3-(Pyrrolidin-1-yl)propanoic acid HCl.

Experimental Protocol

1. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-(Pyrrolidin-1-yl)propanoic acid HCl and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a mixture of acetonitrile and water (90:10 v/v).

  • Sample Extraction (from a biological matrix like plasma):

    • To 100 µL of plasma, add 400 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. HPLC-MS/MS Conditions:

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A HILIC column (e.g., Amide, Silica) with dimensions of 2.1 mm x 100 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    Time (min) %A %B
    0.0 10 90
    5.0 40 60
    5.1 10 90

    | 8.0 | 10 | 90 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • MRM Transitions:

    • 3-(Pyrrolidin-1-yl)propanoic acid: Precursor ion (Q1) m/z 144.1 -> Product ion (Q3) m/z (to be determined by infusion and fragmentation analysis).

    • Internal Standard: To be determined based on the selected standard.

  • Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage, source temperature, gas flows).

3. Method Validation Parameters: The method would be validated according to ICH guidelines, assessing the following parameters:

  • Linearity: Analyzing a minimum of five concentrations over the expected sample concentration range.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate occasions.

  • Selectivity: Assessed by analyzing blank matrix samples to ensure no interference at the retention time of the analyte.

  • Matrix Effect: Evaluated by comparing the response of the analyte in a post-extraction spiked sample to that of a neat standard solution.

  • Stability: Assessed under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Visualizing the Workflow

To better illustrate the process, the following diagrams outline the experimental workflow and a decision-making process for method selection.

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample Collection protein_precipitation Protein Precipitation with Acetonitrile start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc_injection HILIC-HPLC Injection reconstitution->hplc_injection ms_detection MS/MS Detection (MRM) hplc_injection->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Analyte calibration_curve->quantification

Caption: Experimental workflow for the proposed HPLC-MS method.

Method_Selection cluster_lc Liquid Chromatography cluster_gc Gas Chromatography start Analyze Small Polar Molecule? hilic HILIC-MS/MS start->hilic High Polarity & MS Compatibility Needed anp ANP-MS/MS start->anp Versatility & Fast Equilibration Desired ion_pair Ion-Pairing RP-HPLC start->ion_pair HILIC Unavailable derivatization Derivatization start->derivatization Analyte is Volatilizable after Derivatization result_hilic High Sensitivity & Selectivity hilic->result_hilic result_anp Good for Diverse Polar Analytes anp->result_anp result_ion_pair Potential for Ion Suppression ion_pair->result_ion_pair gcms GC-MS Analysis derivatization->gcms result_gcms High Efficiency for Volatile Compounds gcms->result_gcms

Caption: Decision tree for selecting an analytical method.

References

Comparative Guide to Cross-Reactivity of Antibodies Raised Against Pyrrolidine-Containing Haptens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of antibodies raised against pyrrolidine-containing haptens. Understanding the specificity and cross-reactivity of such antibodies is critical for the development of reliable immunoassays for research, diagnostics, and therapeutic drug monitoring. This document summarizes key principles of hapten design, presents available cross-reactivity data from studies on pyrrolidine-containing compounds, details relevant experimental protocols, and illustrates the underlying concepts with diagrams.

Principles of Hapten Design and Antibody Specificity

The generation of antibodies with desired specificity is highly dependent on the design of the hapten-carrier conjugate used for immunization. For small molecules like those containing a pyrrolidine ring, several factors in hapten design are crucial in determining the resulting antibody's cross-reactivity profile.

1. Site of Conjugation: The point of attachment of the linker arm to the hapten is a critical determinant of antibody specificity. The immune system primarily generates antibodies against the parts of the hapten that are most exposed and distal to the carrier protein. Therefore, structural motifs of the pyrrolidine ring that are to be selectively recognized should be positioned away from the conjugation site. Conversely, to generate antibodies that are less sensitive to variations in a particular region of the molecule, the linker can be attached at or near that site.

2. Linker Arm Length and Composition: The length and chemical nature of the spacer arm connecting the hapten to the carrier protein can influence the immune response. Studies have shown that an optimal spacer length, typically around 6-8 carbon atoms (6.3-8.8 Å), can lead to the production of high-titer, high-affinity antibodies.[1] Shorter or longer linkers may result in a weaker immune response.[1]

3. Hapten Conformation: The three-dimensional shape of the hapten can significantly impact antibody recognition. Haptens with rigid conformations may elicit more specific antibodies compared to flexible ones. Computational modeling can be employed to predict the most stable conformations of haptens and how they will be presented to the immune system, aiding in the design of haptens that are more likely to produce antibodies with the desired cross-reactivity profile.[2] For instance, different hapten conformations have been shown to produce antibodies with either high specificity or broad cross-reactivity for quinolone drugs.[2]

Comparative Cross-Reactivity Data

Direct comparative studies of multiple antibodies raised against a systematic series of different pyrrolidine-containing haptens are limited in the literature. However, data from studies on specific classes of pyrrolidine-containing compounds can provide valuable insights into the cross-reactivity profiles that can be expected.

Case Study 1: Antibodies Against Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids (PAs) are a class of natural toxins that contain a pyrrolidine ring as part of their core structure. Immunoassays have been developed for their detection. In a study developing a competitive enzyme immunoassay for the senecionine type of PAs, antibodies were raised against retrorsine. The cross-reactivity of these antibodies was tested against other structurally related PAs.

CompoundStructure% Cross-Reactivity
SenecionineC₁₈H₂₅NO₅100% (Target Analyte)
SeneciphyllineC₁₈H₂₃NO₅3.6 - 34.5%
MonocrotalineC₁₆H₂₃NO₆< 0.1%
Retrorsine N-oxideC₁₈H₂₅NO₇< 0.1%
SenkirkineC₁₉H₂₇NO₆< 0.1%

Data is illustrative and compiled from reported findings. The range for seneciphylline reflects variability in experimental results.

This data demonstrates that even small changes to the structure of the pyrrolizidine alkaloid, such as the stereochemistry or the presence of an N-oxide, can dramatically reduce antibody binding.

Case Study 2: Immunoassays for Synthetic Cathinones

Synthetic cathinones are a class of psychoactive substances, many of which feature a pyrrolidine ring. Commercially available immunoassays have been developed to screen for these compounds in biological samples. The cross-reactivity of these assays provides an example of antibodies designed for broader class-specificity.

The Randox Drugs of Abuse V (DOA-V) biochip immunoassay includes two antibodies targeting different classes of synthetic cathinones. The "Bath Salt II" (BSII) antibody is designed to detect α-pyrrolidinophenone derivatives.

CompoundStructure% Cross-Reactivity (BSII Antibody)
3,4-MDPV (Target)C₁₆H₂₁NO₃100%
α-PVPC₁₅H₂₁NOHigh
α-PHPC₁₆H₂₃NOHigh
PentedroneC₁₂H₁₇NOModerate
MethyloneC₁₁H₁₃NO₃Low
MephedroneC₁₁H₁₅NONegligible

Cross-reactivity levels are qualitative (High, Moderate, Low, Negligible) as specific percentage values can vary between assay lots and experimental conditions.

This table illustrates that the antibody is broadly reactive with compounds containing the α-pyrrolidinophenone core but shows significantly lower reactivity with cathinones lacking the pyrrolidine ring (e.g., mephedrone) or with different core structures (e.g., methylone).

Experimental Protocols

The standard method for determining antibody cross-reactivity is the competitive enzyme-linked immunosorbent assay (ELISA) .

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Plate Coating:

  • A microtiter plate is coated with a conjugate of the target hapten coupled to a carrier protein different from the one used for immunization (e.g., ovalbumin - OVA, if bovine serum albumin - BSA was used for immunization). This is crucial to prevent the detection of antibodies against the carrier protein itself.

  • The hapten-OVA conjugate is diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and added to the wells.

  • The plate is incubated overnight at 4°C.

2. Washing:

  • The coating solution is removed, and the plate is washed three times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween-20 - PBST).

3. Blocking:

  • To prevent non-specific binding, the remaining protein-binding sites in the wells are blocked by adding a blocking buffer (e.g., 1% BSA in PBS).

  • The plate is incubated for 1-2 hours at room temperature.

4. Competitive Inhibition:

  • A constant, predetermined concentration of the antibody is mixed with varying concentrations of the target analyte (for the standard curve) or the potentially cross-reacting compounds.

  • These mixtures are pre-incubated for a short period.

5. Incubation:

  • The antibody-analyte mixtures are added to the coated and blocked microtiter plate.

  • The plate is incubated for 1-2 hours at room temperature. During this step, the free analyte in the solution competes with the hapten-OVA conjugate on the plate for the limited antibody binding sites.

6. Detection:

  • The plate is washed to remove unbound reagents.

  • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that specifically binds to the primary antibody is added to each well.

  • The plate is incubated for 1 hour at room temperature.

7. Substrate Addition and Signal Development:

  • The plate is washed again.

  • A substrate solution (e.g., 3,3',5,5'-Tetramethylbenzidine - TMB) is added to the wells. The enzyme on the secondary antibody converts the substrate into a colored product. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

8. Stopping the Reaction and Data Acquisition:

  • The enzymatic reaction is stopped by adding a stop solution (e.g., 2M sulfuric acid).

  • The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

9. Data Analysis:

  • A standard curve is generated by plotting the absorbance values against the logarithm of the concentration of the target analyte.

  • The half-maximal inhibitory concentration (IC50) is determined for the target analyte and each of the tested cross-reactants.

  • The percentage cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Visualizations

Hapten_Design_Logic cluster_0 Hapten Design Principles cluster_1 Antibody Characteristics Hapten_Structure Pyrrolidine Hapten Structure Conjugation_Site Site of Linker Attachment Hapten_Structure->Conjugation_Site Linker_Properties Linker Length & Composition Hapten_Structure->Linker_Properties Hapten_Conformation 3D Conformation Hapten_Structure->Hapten_Conformation Antibody_Specificity Antibody Specificity (Cross-Reactivity Profile) Conjugation_Site->Antibody_Specificity Linker_Properties->Antibody_Specificity Hapten_Conformation->Antibody_Specificity

Caption: Logical relationship between hapten design and antibody specificity.

Competitive_ELISA_Workflow Start Start Plate_Coating 1. Plate Coating (Hapten-OVA Conjugate) Start->Plate_Coating Washing_1 Wash Plate_Coating->Washing_1 Blocking 2. Blocking (e.g., BSA) Washing_1->Blocking Washing_2 Wash Blocking->Washing_2 Competition 3. Competitive Binding (Antibody + Analyte/Standard) Washing_2->Competition Washing_3 Wash Competition->Washing_3 Detection 4. Add Secondary Ab-HRP Washing_3->Detection Washing_4 Wash Detection->Washing_4 Substrate 5. Add TMB Substrate Washing_4->Substrate Stop_Read 6. Stop Reaction & Read Absorbance Substrate->Stop_Read End End Stop_Read->End

Caption: Experimental workflow for a competitive ELISA.

References

Safety Operating Guide

Safe Disposal of 3-(Pyrrolidin-1-yl)propanoic acid hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-(Pyrrolidin-1-yl)propanoic acid hydrochloride, ensuring compliance with general safety protocols and minimizing environmental impact.

Immediate Safety Considerations

Before handling this compound, it is imperative to consult the substance's Safety Data Sheet (SDS) for specific handling and emergency procedures. In the absence of a specific SDS, a risk assessment should be conducted based on the hazards of its constituent parts: a pyrrolidine ring and a propanoic acid chain, as a hydrochloride salt.

Personal Protective Equipment (PPE): A comprehensive PPE protocol is mandatory to ensure personal safety. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols.[1]

Hazard Profile

Hazard CategoryInferred Risk from Structural Components
Skin Corrosion/Irritation The pyrrolidine moiety suggests potential for skin irritation or corrosion.[1][2] Propanoic acid is also corrosive.[3]
Eye Damage/Irritation Similar to skin hazards, this compound is expected to be an irritant to the eyes.[4]
Acute Toxicity Pyrrolidine derivatives can be harmful if swallowed or inhaled.[4]
Incompatibility Incompatible with strong oxidizing agents and strong bases.[5] As a hydrochloride salt, it may react with bases to liberate the free amine.
Environmental Hazards May be harmful to aquatic life with long-lasting effects.[4] Discharge into the environment must be avoided.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[1]

1. Identification and Classification:

  • The first step is to identify the waste as "this compound".

  • Classify it as hazardous chemical waste.[6][7]

2. Segregation:

  • Store waste this compound separately from incompatible materials, particularly strong bases and oxidizing agents.[7][8]

  • Keep solid and liquid waste forms in separate, designated containers.[1]

3. Waste Container Selection and Labeling:

  • Use a dedicated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure lid is recommended.

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the date of accumulation, and any relevant hazard pictograms (e.g., corrosive, irritant).[6][7][8]

4. Waste Accumulation and Storage:

  • Collect the waste in the labeled container, keeping the lid securely closed when not in use.[8]

  • Store the waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.[1] This area should be cool and away from sources of ignition.[1]

5. Spill Management:

  • In the event of a minor spill, absorb the material with an inert absorbent such as vermiculite or sand.[1]

  • Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.[1]

  • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

6. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[6]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[2][9][10]

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Final Disposal start Chemical is no longer needed identify Identify Waste & Consult SDS/Hazard Profile start->identify ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) identify->ppe container Select & Label Hazardous Waste Container ppe->container segregate Segregate from Incompatible Chemicals container->segregate collect Collect Waste in Designated Container segregate->collect store Store in a Secure, Well-Ventilated Area collect->store contact_ehs Contact EHS or Licensed Contractor store->contact_ehs end Compliant Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

This guide provides a foundational framework for the safe disposal of this compound. Always prioritize safety and adhere to your institution's specific chemical hygiene plan and waste disposal protocols.

References

Personal protective equipment for handling 3-(Pyrrolidin-1-yl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-(Pyrrolidin-1-yl)propanoic acid hydrochloride

This guide provides crucial safety, handling, and disposal information for this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

Based on data for structurally similar compounds, this compound is anticipated to present the following hazards. Users should handle this compound with the assumption that it is hazardous.

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1][2]H302
Skin Irritation (Category 2)Causes skin irritation.[1][2][3]H315
Eye Irritation (Category 2A)Causes serious eye irritation.[1][2][3]H319
Specific Target Organ Toxicity — Single Exposure (Category 3)May cause respiratory irritation.[1][2][3]H335

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the minimum required PPE. A site-specific risk assessment should be performed to determine if additional measures are necessary.

PPE CategoryItemSpecifications & Rationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles must be worn at all times to protect from splashes. A full-face shield provides an additional layer of protection against splashes and airborne particles.[2][3][4]
Hand Protection Double Nitrile GlovesWear two pairs of powder-free nitrile gloves. This is required for handling hazardous chemicals to prevent skin contact.[1][5] Change the outer glove immediately after handling the material.
Body Protection Disposable, Low-Permeability GownA disposable gown with a solid front, long sleeves, and tight-fitting cuffs protects skin and personal clothing from contamination.[6][7]
Respiratory Protection NIOSH-approved RespiratorHandling should occur in a well-ventilated area or a chemical fume hood.[2][3] If dusts or aerosols may be generated, a NIOSH-approved N100/P100 respirator or a Powered Air-Purifying Respirator (PAPR) is essential.[5][8]
Foot Protection Chemical-Resistant Shoe CoversDisposable shoe covers minimize the tracking of contaminants out of the designated handling area.[7]

Operational Plan: Step-by-Step Guidance

Follow these procedural steps to ensure the safe handling of this compound throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the container in a tightly closed, dry, cool, and well-ventilated place.[1][2] Keep it segregated from incompatible materials such as strong oxidizing agents.[2] The storage area should be clearly marked and access restricted.[1]

Handling and Experimental Protocol
  • Designated Area: All handling activities, including weighing and solution preparation, must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[5]

  • Donning PPE: Before entering the designated handling area, properly put on all required PPE as specified in the table above.

  • Pre-Use Check: Ensure all equipment is clean and functioning correctly. Use disposable equipment where possible to minimize cross-contamination and cleaning requirements.[5]

  • Weighing: Handle as a solid. Avoid creating dust. Use non-sparking tools.[1]

  • Solution Preparation: When dissolving, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: Immediately alert personnel in the vicinity and evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance. Avoid using combustible materials like sawdust.

  • Clean-up: Wearing full PPE, carefully collect the absorbed material and place it into a suitable, sealed container for hazardous waste disposal.[3]

  • Decontaminate: Thoroughly decontaminate the spill area.

  • Reporting: Report the incident to the laboratory supervisor.

Decontamination and Doffing PPE
  • Surface Decontamination: All work surfaces and equipment must be decontaminated after use.

  • PPE Removal (Doffing): Remove PPE in a manner that avoids contaminating yourself. The general sequence is:

    • Remove outer gloves.

    • Remove disposable gown.

    • Remove face shield and goggles.

    • Remove inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials (e.g., disposable PPE, absorbent materials, empty containers) in a dedicated, clearly labeled, and sealed hazardous waste container.[9]

  • Labeling: The container must be labeled with "HAZARDOUS WASTE" and the chemical name.[9]

  • Disposal: Dispose of the waste through an approved waste disposal plant, following all local, state, and federal regulations.[2][10] Do not dispose of it down the drain or in regular trash.[3]

First Aid Measures

In case of accidental exposure, take the following immediate actions.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][3] Seek medical attention if irritation occurs.[2]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes.[2][3] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[1][2]

Visual Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound start Start prep Preparation: - Verify Fume Hood Operation - Assemble Materials - Don Full PPE start->prep handling Handling in Fume Hood: - Weigh Compound - Prepare Solution prep->handling post_handling Post-Handling: - Decontaminate Surfaces - Secure Compound handling->post_handling spill Spill Occurs handling->spill waste Waste Disposal: - Segregate Hazardous Waste - Label Container post_handling->waste doffing Doffing PPE: - Remove Outer Gloves - Gown, Goggles, Inner Gloves waste->doffing end_op Wash Hands Thoroughly doffing->end_op spill_protocol Spill Protocol: - Evacuate & Alert - Contain & Clean - Decontaminate spill->spill_protocol Activate spill_protocol->waste Dispose of Spill Waste

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.